Product packaging for Thiazole-5-carbonitrile(Cat. No.:CAS No. 25742-12-5)

Thiazole-5-carbonitrile

Cat. No.: B1321843
CAS No.: 25742-12-5
M. Wt: 110.14 g/mol
InChI Key: XWXPRCDFFCVMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H2N2S and its molecular weight is 110.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2S B1321843 Thiazole-5-carbonitrile CAS No. 25742-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-6-3-7-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXPRCDFFCVMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616407
Record name 1,3-Thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25742-12-5
Record name 1,3-Thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thiazole-5-carbonitrile basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Thiazole-5-carbonitrile: Core Properties and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern chemical research, bridging the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its fundamental properties, synthesis, and reactivity from an application-focused perspective. We delve into the causality behind its synthetic pathways, particularly the Hantzsch synthesis, and explore the chemical versatility endowed by its nitrile functionality. This document is structured to serve as a practical and authoritative resource for researchers, offering detailed, self-validating experimental protocols for synthesis and characterization, comprehensive spectroscopic data, and a critical examination of its utility in the development of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a "privileged scaffold" in drug discovery, a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have established it as a critical pharmacophore. When functionalized at the C5 position with an electron-withdrawing nitrile group, the resulting molecule, this compound, becomes an exceptionally versatile intermediate.

The nitrile group not only modulates the electronic character of the thiazole ring but also serves as a synthetic handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions to form other heterocyclic systems.[3][4] This synthetic flexibility allows for the systematic elaboration of the core scaffold, a crucial process in structure-activity relationship (SAR) studies. Consequently, this compound is a sought-after precursor for developing antiviral agents, anticancer therapeutics, and electron-deficient materials for organic electronics.[3][5] This guide aims to provide the foundational knowledge required to harness the full potential of this valuable compound.

Core Physicochemical Properties

The physical and chemical properties of a starting material dictate its handling, storage, and reaction conditions. This compound is a stable, crystalline solid under standard conditions, with solubility characteristics that make it amenable to a range of common organic solvents.

PropertyValueSource(s)
CAS Number 25742-12-5[6]
Molecular Formula C₄H₂N₂SPubChem
Molecular Weight 110.14 g/mol PubChem
Appearance Crystalline solid[3]
Melting Point 75-80 °C[3]
Boiling Point 180-190 °C (at 760 mmHg)[3]
Solubility Moderately soluble in DMF and acetonitrile; limited water solubility.[3]

Spectroscopic Characterization: An Analytical Framework

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features Rationale & Comparative Data
¹H NMR δ 9.1-9.3 (s, 1H, H2), δ 8.7-8.9 (s, 1H, H4) The protons on the thiazole ring are in an aromatic environment and are deshielded. The electron-withdrawing nitrile group at C5 will strongly deshield the adjacent H4 proton. The H2 proton is adjacent to both S and N atoms. For comparison, protons on unsubstituted thiazole appear at δ ~8.9 (H2), ~7.9 (H4), and ~7.4 (H5) ppm.[8]
¹³C NMR δ 155-160 (C2), δ 150-155 (C4), δ 115-120 (C≡N), δ 110-115 (C5) Aromatic carbons appear in the δ 100-160 ppm range.[10] The nitrile carbon is typically found around δ 115-120 ppm. The C5 carbon, directly attached to the nitrile, will be significantly shifted. In thiazole-4-carbonitrile, the nitrile carbon appears at δ 114.5 ppm and the ring carbons at δ 157.4, 133.6, and 125.9 ppm.[7]
FT-IR (cm⁻¹) ~3100 (C-H stretch, aromatic), ~2230 (C≡N stretch, strong), ~1500 (C=N stretch), ~1450 (C=C stretch) The nitrile (C≡N) stretch is a sharp, strong, and highly characteristic absorption in the 2260-2220 cm⁻¹ region.[11] Aromatic C-H stretching occurs above 3000 cm⁻¹. Ring vibrations (C=N, C=C) appear in the 1600-1400 cm⁻¹ fingerprint region.[12][13]

| Mass Spec (EI) | M⁺ at m/z 110. Key fragments from loss of HCN (m/z 83) or retro-synthetic cleavage. | The molecular ion peak corresponding to the molecular weight (110.14) should be clearly visible. Electron impact ionization will likely induce fragmentation of the ring and loss of stable neutral molecules like hydrogen cyanide. |

Protocol 1: Standard Operating Procedure for Spectroscopic Validation

This protocol ensures a self-validating workflow for confirming the identity and purity of synthesized this compound.

1. Sample Preparation:

  • NMR: Accurately weigh 5-10 mg of the dried, purified product and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • FT-IR: Place a small, neat amount of the crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer.
  • MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis by ESI or EI-MS.

2. Data Acquisition:

  • ¹H & ¹³C NMR: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for protons. For ¹³C NMR, ensure a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the quaternary C5 and nitrile carbons will have weak signals.
  • FT-IR: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan first.
  • HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass (C₄H₂N₂S).

3. Data Analysis & Validation:

  • Cross-Verification: The acquired data must be mutually consistent. The molecular formula confirmed by HRMS must match the integration and number of signals in the NMR spectra.
  • Comparison to Expected Values: Compare the observed chemical shifts and IR absorption frequencies with the expected values in Table 2.
  • Purity Assessment: The ¹H NMR spectrum is the primary tool for purity assessment. The absence of significant signals other than those for the product, solvent, and TMS indicates high purity.

Chemical Synthesis: A Rational Approach

The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis , a robust condensation reaction between an α-halocarbonyl compound and a thioamide.[14][15] For this compound, this translates to a retrosynthetic disconnection to thioformamide and an α-halo-α-formylacetonitrile (or a synthetic equivalent).

G Thiazole This compound Disconnect Hantzsch Disconnection Thiazole->Disconnect Thioamide Thioformamide (HCSNH₂) Disconnect->Thioamide Halo α-Halo-α-formylacetonitrile (X-CH(CHO)CN) Disconnect->Halo G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification & Validation Reagents 1. Combine α-halocarbonyl & thioformamide in EtOH Heat 2. Heat to reflux (e.g., 65 °C, 2-4h) Reagents->Heat Cool 3. Cool to RT Heat->Cool Neutralize 4. Quench with aq. NaHCO₃ Cool->Neutralize Filter 5. Filter crude product Neutralize->Filter Recrystallize 6. Recrystallize (e.g., from Ethanol/Water) Filter->Recrystallize Dry 7. Dry under vacuum Recrystallize->Dry Analyze 8. Characterize via NMR, IR, MP Dry->Analyze G cluster_0 Nitrile Group Transformations Start This compound Amide Thiazole-5-carboxamide Start->Amide H₂O / H⁺ or OH⁻ (mild) Acid Thiazole-5-carboxylic Acid Start->Acid H₂O / H⁺ or OH⁻ (vigorous) Amine 5-(Aminomethyl)thiazole Start->Amine LiAlH₄ then H₂O Aldehyde Thiazole-5-carbaldehyde Start->Aldehyde 1. DIBAL-H 2. H₂O Ketone 5-Acylthiazole Start->Ketone 1. R-MgBr 2. H₃O⁺ Tetrazole 5-(1H-Tetrazol-5-yl)thiazole Start->Tetrazole NaN₃, NH₄Cl Amide->Acid H₂O / H⁺ or OH⁻ (heat)

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of Thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole-5-carbonitrile Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4] The thiazole ring acts as a versatile pharmacophore, a molecular framework that can be readily modified to optimize therapeutic efficacy.[5][6] Within this important class of compounds, this compound serves as a key building block in the synthesis of novel therapeutic agents. The presence of the electron-withdrawing nitrile group at the 5-position significantly influences the electronic properties of the thiazole ring, making it a subject of great interest for drug design and development.[7] This guide provides a comprehensive technical overview of the chemical structure and bonding of this compound, offering insights for researchers engaged in the synthesis and application of these valuable heterocyclic compounds.

Molecular Structure and Bonding: An In-Depth Analysis

The chemical structure of 1,3-thiazole-5-carbonitrile is characterized by a planar, five-membered aromatic ring fused to a nitrile functional group. This arrangement of atoms and electrons gives rise to its unique chemical properties and reactivity.

Orbital Hybridization and Aromaticity

The thiazole ring in this compound is aromatic, a property that imparts significant stability to the molecule. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule (4n+2 π electrons, where n=1). The atoms in the ring exhibit the following hybridization:

  • Nitrogen (N3): sp² hybridized. One sp² orbital forms a sigma bond with C2, another with C4, and the third contains a lone pair of electrons. The p-orbital participates in the π-system.

  • Sulfur (S1): sp² hybridized. Two sp² orbitals form sigma bonds with C2 and C5, and the third sp² orbital holds a lone pair of electrons. The p-orbital of sulfur also contributes to the π-electron system.

  • Carbon atoms (C2, C4, C5): All are sp² hybridized, each forming three sigma bonds within the ring and with attached hydrogen or carbon atoms. The remaining p-orbital on each carbon atom contributes to the delocalized π-system.

The nitrile group (-C≡N) consists of a carbon and a nitrogen atom joined by a triple bond. The carbon atom is sp hybridized, forming a sigma bond with C5 of the thiazole ring and a sigma and two pi bonds with the nitrogen atom.

Resonance Structures and Electron Distribution

The delocalization of π-electrons in the thiazole ring can be represented by several resonance structures. These structures illustrate the distribution of electron density within the ring, with the sulfur atom accommodating a partial positive charge in some contributors, highlighting its ability to donate electrons to the π-system.

The presence of the strongly electron-withdrawing nitrile group at the C5 position significantly influences the electron density distribution. This group pulls electron density away from the thiazole ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions.

Diagram: Resonance Structures of the Thiazole Ring

Caption: Resonance contributors of the thiazole ring.

Spectroscopic Properties of Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the isomeric 1,3-thiazole-4-carbonitrile in DMSO-d₆ shows two distinct signals for the ring protons.[1] The proton at the C2 position (H2) appears as a doublet at δ 8.908 and 8.902 ppm, while the proton at the C5 position (H5, analogous to H2 in our target molecule) appears as a doublet at δ 9.316 and 9.310 ppm.[1] The downfield chemical shifts are indicative of the aromatic nature of the thiazole ring. For this compound, one would expect two singlets in the aromatic region, with the C2 proton likely appearing at a lower field than the C4 proton due to the proximity of the electron-withdrawing nitrogen atom.

¹³C NMR: The carbon NMR spectrum of 1,3-thiazole-4-carbonitrile in DMSO-d₆ shows signals for the ring carbons at δ 157.4, 133.6, and 125.9 ppm, with the nitrile carbon appearing at δ 114.5 ppm.[1] In substituted thiazoles, the C2 carbon typically resonates at the lowest field (around 164-174 ppm), followed by C4 and C5.[2][8] The presence of the nitrile group at C5 would be expected to shift the C5 signal downfield and the C4 signal slightly upfield compared to the unsubstituted thiazole.

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm) Reference
1,3-Thiazole-4-carbonitrileDMSO-d₆H2: 8.91, H5: 9.31C2: 157.4, C4: 133.6, C5: 125.9, CN: 114.5[1]
2-Amino-4-phenylthiazole--C2: 169.3, C4: 148.7, C5: 100.8[2]
Infrared (IR) Spectroscopy

The IR spectrum of a thiazole derivative will exhibit characteristic absorption bands. A strong, sharp absorption band in the region of 2240-2220 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the thiazole ring will be observed in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN, reflecting the stability of the thiazole ring.

Synthesis of this compound: An Experimental Protocol

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[3][9][10] While a specific, detailed protocol for the direct synthesis of unsubstituted this compound is not widely published, a general approach based on the Hantzsch synthesis can be adapted. This typically involves the reaction of a thioamide with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of thioformamide with a 2-halo-3-oxopropanenitrile.

General Synthetic Approach (Hantzsch Thiazole Synthesis)
  • Reactant Preparation: The α-halocarbonyl compound, 2-chloro-3-oxopropanenitrile, can be prepared from the corresponding ketone. Thioformamide can be synthesized from formamide and a thionating agent like Lawesson's reagent.

  • Cyclocondensation: Equimolar amounts of thioformamide and 2-chloro-3-oxopropanenitrile are dissolved in a suitable solvent, such as ethanol or isopropanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired this compound.

Diagram: Hantzsch Synthesis of this compound

G Thioformamide Thioformamide Thiazole This compound Thioformamide->Thiazole Reaction Haloketone 2-halo-3-oxopropanenitrile Haloketone->Thiazole

Caption: General Hantzsch synthesis pathway.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a privileged scaffold in medicinal chemistry, offering a unique combination of aromaticity, electronic properties, and synthetic accessibility.[5][6] Its structure and bonding provide a robust platform for the design and synthesis of novel therapeutic agents targeting a wide range of diseases.[1][3] A thorough understanding of its chemical characteristics, as detailed in this guide, is paramount for researchers aiming to exploit its full potential in the development of next-generation pharmaceuticals. The continued exploration of the synthesis and biological activities of this compound derivatives promises to yield new and effective treatments for a multitude of human ailments.

References

Introduction: The Thiazole Scaffold and the Significance of the 5-Cyano Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiazole-5-carbonitrile: From Historical Synthesis to Modern Applications

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1][2] This "privileged scaffold" is integral to a vast array of natural products, including Vitamin B1 (Thiamine), and synthetic pharmaceuticals with a broad spectrum of pharmacological activities.[3][4][5] Thiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][6][7]

Within this critical class of compounds, this compound (C₄H₂N₂S) emerges as a particularly valuable building block for organic synthesis and drug discovery.[8] Its structure is characterized by the stable thiazole ring functionalized with a cyano (-C≡N) group at the C5 position. This nitrile group imparts unique electronic properties and serves as a versatile chemical handle, allowing for a wide range of subsequent chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, making it an ideal starting point for constructing more complex molecular architectures.[8] This guide provides a comprehensive exploration of the historical development, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.

Historical Context: The Dawn of Thiazole Synthesis

While the specific discovery of this compound is not pinpointed to a single event, its history is intrinsically linked to the foundational methods developed for constructing the thiazole ring itself. The most significant of these is the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch and J. H. Weber in 1887.[1][9] This robust and versatile method, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide, became the primary route for accessing a wide variety of substituted thiazoles and remains a cornerstone of heterocyclic chemistry today.[1][2][10][11]

Another pivotal development was the Cook-Heilbron Thiazole Synthesis , discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[12] This reaction, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, was a landmark achievement as it provided efficient access to 5-aminothiazoles, a previously elusive class of compounds.[12] While not a direct route to this compound, the 5-amino functionality could serve as a precursor to the nitrile group via a Sandmeyer-type reaction, thus opening an indirect pathway.

These classical methods laid the essential groundwork, enabling chemists to systematically explore the chemical space of thiazole derivatives and ultimately leading to the synthesis and characterization of key intermediates like this compound.

Core Synthetic Strategies

The synthesis of this compound and its derivatives relies on established principles of heterocyclic chemistry, primarily leveraging the Hantzsch synthesis and its modern variations.

The Hantzsch Synthesis Pathway

The Hantzsch synthesis is the most direct and widely employed method for constructing the thiazole ring of this compound. The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide.

Mechanism Causality: The reaction is initiated by the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of starting materials directly dictates the substitution pattern on the final product. For this compound, a key starting material is 2-chloro-3-oxopropanenitrile (or a similar α-halo-β-ketonitrile), which reacts with a simple thioamide like thioformamide.

Caption: Hantzsch Synthesis for this compound.
Alternative and Modern Approaches

While the Hantzsch synthesis is foundational, modern organic chemistry has introduced more sophisticated methods. One-pot multicomponent reactions, for instance, allow for the synthesis of complex thiazole derivatives with high efficiency by combining three or more reactants in a single step.[3][13] Chemoenzymatic methods have also been developed, utilizing enzymes as catalysts to achieve high yields and selectivity under mild reaction conditions.[3][9] These advanced techniques offer improvements in terms of atom economy, reduced waste, and milder conditions compared to classical methods.

Physicochemical and Safety Data

The utility of this compound as a synthetic intermediate is defined by its physical properties and chemical stability.

PropertyValueSource
CAS Number 25742-12-5[8][14]
Molecular Formula C₄H₂N₂S[14]
Molecular Weight ~110.14 g/mol [8]
Appearance Crystalline solid[8]
Melting Point 75-80 °C[8]
Boiling Point 180-190 °C @ 760 mmHg[8]
Solubility Moderately soluble in polar organic solvents (DMF, acetonitrile); limited water solubility.[8]
Safety May cause skin corrosion and serious eye damage. Handle in a well-ventilated area.[8]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate in the synthesis of high-value molecules across multiple scientific domains.

  • Pharmaceutical Research : It serves as a key building block for creating more complex heterocyclic systems.[8] The nitrile group can be readily converted into other functional groups, such as carboxylic acids or amines, which are essential for forming ester or amide linkages with biological targets. This versatility has made it a valuable precursor in the development of novel antiviral and anticancer agents.[7][8]

  • Organic Synthesis : Beyond pharmaceuticals, it is a starting material for a variety of thiazole-based compounds. The electron-withdrawing nature of the nitrile group influences the reactivity of the thiazole ring, enabling specific and controlled chemical modifications.[8]

  • Materials Science : The electron-deficient character imparted by the nitrile group makes this compound a useful component in the design of materials for organic electronics.[8] These materials often require precise tuning of their electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Experimental Protocol: Synthesis of a Substituted this compound Derivative

This protocol outlines a representative Hantzsch synthesis for a generic substituted this compound. This procedure is a self-validating system; successful formation of the product can be confirmed through standard analytical techniques (TLC, NMR, MS), which will show the disappearance of starting materials and the emergence of a new compound with characteristic spectral data.

Objective: To synthesize a 2-Aryl-4-methyl-thiazole-5-carbonitrile derivative.

Materials:

  • 2-chloro-3-oxobutanenitrile (α-halo-β-ketonitrile)

  • Substituted Thiobenzamide (Thioamide)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (Base for workup)

  • Ethyl Acetate (Extraction solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (Drying agent)

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification & Analysis dissolve 1. Dissolve Thioamide in Ethanol add_ketonitrile 2. Add α-halo-β-ketonitrile dissolve->add_ketonitrile reflux 3. Reflux Mixture (Monitor by TLC) add_ketonitrile->reflux cool 4. Cool to RT & Concentrate reflux->cool add_ethyl_acetate 5. Add Ethyl Acetate & NaHCO₃(aq) cool->add_ethyl_acetate extract 6. Separate Layers, Wash with Brine add_ethyl_acetate->extract dry 7. Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate_final 8. Concentrate in vacuo dry->concentrate_final purify 9. Purify via Column Chromatography concentrate_final->purify characterize 10. Characterize Product (NMR, MS, MP) purify->characterize

Caption: General workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the substituted thiobenzamide (1.0 eq) in absolute ethanol.

  • Addition of Reactant : To the stirred solution, add 2-chloro-3-oxobutanenitrile (1.1 eq) dropwise at room temperature.

  • Reflux : Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup - Cooling and Concentration : Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction : Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

  • Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Final Concentration : Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification : Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound derivative.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Conclusion

This compound represents more than just a chemical compound; it is a testament to the foundational discoveries in heterocyclic chemistry and a versatile tool for modern scientific innovation. Its history is rooted in the pioneering work of chemists like Hantzsch, Cook, and Heilbron, whose synthetic methods unlocked the vast potential of the thiazole scaffold.[1][9][12] Today, this compound continues to be an indispensable building block for researchers in drug discovery, organic synthesis, and materials science, enabling the creation of novel molecules with the potential to address significant challenges in medicine and technology.[6][8]

References

A Senior Application Scientist's Guide to Thiazole-5-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Thiazole-5-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a sulfur- and nitrogen-containing aromatic ring functionalized with a reactive nitrile group, this compound serves as a versatile synthon for the construction of complex molecular architectures. The electron-withdrawing nature of the carbonitrile moiety significantly influences the electronic properties of the thiazole ring, creating unique reactivity profiles that are strategically exploited in drug development and materials science. This guide provides an in-depth technical overview of its nomenclature, physicochemical properties, a field-proven synthesis protocol, key reactive characteristics, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful and reproducible research. This compound, while structurally simple, possesses a distinct set of identifiers and physical characteristics that dictate its handling, storage, and application.

Nomenclature and Identification

The systematic identification of this compound is crucial for accurate literature searching and regulatory compliance. Its formal IUPAC name and CAS number are the universally accepted identifiers.

IdentifierValueSource
IUPAC Name 1,3-thiazole-5-carbonitrile[1]
CAS Number 25742-12-5[1][2][3][4]
Common Synonyms 5-Cyanothiazole, 5-Thiazolecarbonitrile[1][3]
Molecular Formula C₄H₂N₂S[1][3]
InChIKey XWXPRCDFFCVMNT-UHFFFAOYSA-N[1]
Physicochemical Data Summary

The physical properties of this compound inform its behavior in various solvent systems and reaction conditions. It is a stable crystalline solid under standard conditions, with solubility characteristics that favor polar organic solvents.

PropertyValueSource
Molecular Weight 110.14 g/mol [3]
Appearance Crystalline solid[2]
Melting Point 75-80 °C[2]
Boiling Point 180-190 °C (at 760 mmHg)[2]
Solubility Limited in water; moderately soluble in DMF and acetonitrile.[2]

Synthesis and Purification

The reliable synthesis of this compound is essential for its use in multi-step synthetic campaigns. The most direct and common laboratory-scale preparation involves the dehydration of the corresponding aldoxime, a robust and high-yielding transformation.

Strategic Approach: The Dehydration of an Oxime Precursor

The conversion of an aldoxime to a nitrile is a classic transformation in organic chemistry. This pathway is favored due to the ready availability of the starting aldehyde and the efficiency of modern dehydrating agents. Trifluoroacetic anhydride is an exceptionally powerful reagent for this purpose; it reacts with the oxime to form an intermediate that readily eliminates trifluoroacetic acid, driving the reaction to completion under mild conditions. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the acidic byproduct without interfering with the reaction.

Detailed Experimental Protocol: Synthesis from 1,3-Thiazole-5-carboxaldehyde Oxime

This protocol is adapted from established methodologies and represents a reliable route to the target compound[3].

Materials:

  • 1,3-Thiazole-5-carboxaldehyde oxime (1.0 eq.)

  • Dioxane (anhydrous)

  • Triethylamine (TEA) (2.5 eq.)

  • Trifluoroacetic anhydride (TFAA) (1.1 eq., potentially up to 2.2 eq.)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Water (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-thiazole-5-carboxaldehyde oxime (1.0 eq.) in anhydrous dioxane (approx. 5 mL per gram of oxime).

  • Basification and Cooling: Add triethylamine (2.5 eq.) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dehydration: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the cooled, stirring mixture. Causality Note: Slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, a second portion of trifluoroacetic anhydride (1.1 eq.) can be added and the mixture stirred for another 24 hours to ensure complete conversion[3].

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it five times with water to remove TEA salts and residual TFAA/TFA[3].

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid[3].

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow Reactant 1,3-Thiazole-5- carboxaldehyde Oxime Reagents 1. TFAA, TEA, Dioxane, 0°C to RT 2. DCM/Water Workup 3. Purification Reactant->Reagents Product This compound Reagents->Product caption Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two core components: the thiazole ring and the nitrile functional group.

The Thiazole Core: A Modulated Aromatic System

The thiazole ring is inherently electron-rich and possesses reactivity characteristics similar to other azoles[5]. However, the strongly electron-withdrawing nitrile group at the C5 position significantly deactivates the ring towards standard electrophilic aromatic substitution. Conversely, this electronic pull makes the proton at the C2 position more acidic, allowing for deprotonation by strong organometallic bases (e.g., organolithium reagents)[5]. This generates a potent nucleophile at C2, enabling the introduction of various electrophiles.

The Nitrile Moiety: A Versatile Functional Handle

The carbonitrile group is a linchpin for molecular elaboration, offering access to several critical functional groups:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding thiazole-5-carboxylic acid[2]. This acid is a key intermediate for forming amide bonds, a ubiquitous linkage in pharmaceuticals.

  • Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles, a foundational reaction for creating more complex ring systems[2].

  • Reduction: The nitrile can be reduced to an aminomethyl group (a primary amine), providing a flexible linker for further derivatization.

Reactivity Map

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Development and Materials Science

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs[6][7]. Its ability to act as a bioisostere for other aromatic systems and engage in critical binding interactions (e.g., hydrogen bonding) makes it a highly valuable core structure[6][8].

  • Pharmaceutical Research: this compound is a key building block for constructing more elaborate drug candidates. It is used in the synthesis of antiviral agents, and its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents[2][6][7][9]. The conversion of the nitrile to an amide or carboxylic acid is a common strategy to link the thiazole core to other pharmacophores[2][9].

  • Organic Synthesis: It serves as a versatile starting material for creating a wide range of other thiazole-based heterocycles, leveraging the reactivity of both the ring and the nitrile group[2].

  • Materials Science: The electron-deficient nature imparted by the nitrile group makes this compound and its derivatives useful in the development of materials for organic electronics, where specific electron transport properties are required[2].

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety. This compound is classified as a hazardous substance.

Hazard Identification

The compound presents multiple health hazards according to the Globally Harmonized System (GHS)[1].

Hazard CodeDescriptionSource
H302Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1]
Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[2].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors[10].

  • Incompatible Materials: Keep away from strong oxidizing agents[2].

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat sources[2][10].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties, accessible synthesis, and dual-mode reactivity make it an invaluable precursor in the quest for novel pharmaceuticals and advanced materials. A thorough understanding of its chemistry and safe handling practices, as outlined in this guide, empowers researchers to fully leverage its synthetic potential.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—for Thiazole-5-carbonitrile (C₄H₂N₂S). Designed for researchers and professionals in drug development, this document moves beyond simple data presentation to explore the causal relationships between molecular structure and spectral output. Each section includes field-proven experimental protocols and interpretive insights to ensure data integrity and confident structural elucidation.

The Structural Context of this compound

This compound is a heterocyclic compound featuring a five-membered aromatic ring containing both sulfur and nitrogen atoms. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antibiotics and anticancer agents[1][2]. The nitrile group at the C5 position acts as a potent electron-withdrawing group and a versatile synthetic handle, making this molecule a valuable building block for the synthesis of complex pharmaceutical intermediates[3]. Understanding its spectroscopic signature is the foundational first step in any synthetic or analytical workflow.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Proton (¹H) NMR Spectroscopy

Interpretive Analysis: The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the protons at the C2 and C4 positions.

  • H2 Proton: The proton at the C2 position is flanked by both the nitrogen and sulfur atoms. The combined electron-withdrawing effects of these heteroatoms significantly deshield this proton, causing it to resonate at a downfield chemical shift, typically observed around δ 9.0 - 9.3 ppm .[4][5]

  • H4 Proton: The proton at the C4 position is adjacent to the sulfur atom and the carbon bearing the nitrile group. While still in the aromatic region, it is less deshielded than H2 and is expected to appear further upfield, generally in the range of δ 8.4 - 8.7 ppm . The electron-withdrawing nature of the C5-nitrile group contributes to this downfield shift compared to unsubstituted thiazole.

These two protons appear as sharp singlets. The three-bond coupling (³JHH) between H4 and H5 in a standard thiazole is typically small; however, with C5 being substituted, only a very weak long-range coupling might be observable between H2 and H4 under high-resolution conditions.

G cluster_molecule This compound cluster_spectrum Expected ¹H NMR Spectrum H2 H2 Proton (δ ≈ 9.0-9.3 ppm) N N H2->N Adjacent to N (deshielding) S S H2->S Adjacent to S (deshielding) Spectrum Signal for H2 (Singlet) | Signal for H4 (Singlet) H4 H4 Proton (δ ≈ 8.4-8.7 ppm) CN C≡N H4->CN Influence of C5-CN

Caption: Key influences on the ¹H NMR chemical shifts of this compound.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to ensure full relaxation of the protons.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).

Carbon (¹³C) NMR Spectroscopy

Interpretive Analysis: The proton-decoupled ¹³C NMR spectrum will display four signals: three for the thiazole ring carbons and one for the nitrile carbon.

  • C2 Carbon: Similar to its attached proton, the C2 carbon is significantly deshielded by the adjacent N and S atoms, causing it to appear far downfield, typically around δ 155-158 ppm .[4]

  • C4 Carbon: The C4 carbon is expected to resonate in the range of δ 145-150 ppm .

  • C5 Carbon: This carbon is directly attached to the electron-withdrawing nitrile group, which influences its chemical shift. It is typically found further upfield than C2 and C4, often around δ 115-120 ppm .

  • Nitrile Carbon (CN): The carbon of the nitrile group has a characteristic chemical shift in the range of δ 112-116 ppm .[6]

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 220-250 ppm, centered around 100 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay (D1): A 2-second delay is standard.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring their vibrational frequencies. For this compound, the spectrum is dominated by the highly characteristic nitrile stretch.

Interpretive Analysis:

  • C≡N Stretch: The most prominent and diagnostically significant peak is the stretching vibration of the nitrile group. This appears as a sharp, strong absorption in the range of 2220-2240 cm⁻¹ .[7][8] Its intensity and sharpness are hallmarks of the C≡N triple bond.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a series of weaker absorptions above 3000 cm⁻¹, often around 3100-3050 cm⁻¹ .

  • C=N and C=C Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the thiazole ring give rise to a series of medium to strong absorptions in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹ .[9][10]

  • C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can be found at lower wavenumbers, typically below 900 cm⁻¹.

G Molecule This compound CN_Stretch C≡N Stretch (2220-2240 cm⁻¹) Strong, Sharp Molecule->CN_Stretch Diagnostic Peak CH_Stretch Aromatic C-H Stretch (>3000 cm⁻¹) Weak-Medium Molecule->CH_Stretch Ring_Vib C=N / C=C Ring Stretch (1400-1600 cm⁻¹) Medium-Strong Molecule->Ring_Vib Fingerprint Fingerprint Region (<1400 cm⁻¹) Complex Vibrations Molecule->Fingerprint

Caption: Key vibrational modes for this compound in IR spectroscopy.

Experimental Protocol: FT-IR (ATR) Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Interpretive Analysis:

  • Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 111.0042 , corresponding to the formula C₄H₃N₂S⁺. With Electron Ionization (EI), the molecular ion peak (M⁺•) would be at m/z 110.00 (for the most abundant isotopes).

  • Fragmentation Pattern (EI): High-energy EI would induce fragmentation. A logical and common fragmentation pathway for aromatic nitriles involves the loss of HCN.

    • Loss of HCN (m/z 83): The molecular ion (m/z 110) can lose a molecule of hydrogen cyanide, resulting in a fragment ion [C₃HS]⁺ at m/z 83.

    • Loss of a Cyano Radical (m/z 84): Loss of a •CN radical would result in the [C₃H₂NS]⁺• radical cation at m/z 84.

G M [C₄H₂N₂S]⁺• m/z = 110 M_minus_HCN [C₃HS]⁺ m/z = 83 M->M_minus_HCN - HCN M_minus_CN [C₃H₂NS]⁺• m/z = 84 M->M_minus_CN - •CN

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: High-Resolution MS (ESI) Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI+).

    • Capillary Voltage: Set to 3.0-4.0 kV.

    • Source Temperature: Typically 100-150 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the exact mass of the protonated molecule [M+H]⁺. The high-resolution measurement allows for confirmation of the elemental composition.

Summary of Spectroscopic Data

The following table consolidates the expected spectroscopic data for this compound, providing a quick reference for analytical verification.

Technique Feature Expected Value Rationale
¹H NMR H2 Chemical Shift (δ)9.0 - 9.3 ppmDeshielded by adjacent N and S atoms.
H4 Chemical Shift (δ)8.4 - 8.7 ppmAromatic proton influenced by S and C5-CN.
¹³C NMR C2 Chemical Shift (δ)155 - 158 ppmDeshielded by adjacent N and S atoms.
C4 Chemical Shift (δ)145 - 150 ppmAromatic sp² carbon.
C5 Chemical Shift (δ)115 - 120 ppmAttached to electron-withdrawing CN group.
CN Chemical Shift (δ)112 - 116 ppmCharacteristic nitrile carbon resonance.
IR C≡N Stretch2220 - 2240 cm⁻¹Strong, sharp absorption from nitrile group.
C=N / C=C Stretch1400 - 1600 cm⁻¹Aromatic ring vibrations.
HRMS (ESI+) [M+H]⁺m/z 111.0042Corresponds to the exact mass of C₄H₃N₂S⁺.

By integrating these distinct yet complementary spectroscopic techniques, a scientist can build a comprehensive and self-validating profile of this compound. This multi-faceted approach ensures the unambiguous confirmation of the molecule's structure, purity, and identity, which is a critical requirement for its application in research and development.

References

Thiazole-5-carbonitrile: A Cornerstone in Modern Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thiazole ring system is a privileged scaffold in medicinal chemistry, and the introduction of a nitrile group at the 5-position unlocks a treasure trove of synthetic possibilities and biological activities. This guide provides a comprehensive exploration of thiazole-5-carbonitrile, from its fundamental synthesis and reactivity to its pivotal role as a building block for complex heterocyclic systems and its applications in the development of novel therapeutics. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and showcase the versatility of this remarkable molecule in the pursuit of new chemical entities.

The this compound Core: Structure and Electronic Properties

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The presence of the electron-withdrawing nitrile group at the C5 position significantly influences the electronic distribution within the ring, impacting its reactivity and biological interactions. The nitrile group enhances the electrophilicity of the C5 carbon and can participate in a wide array of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several robust synthetic methodologies. The choice of method often depends on the desired substitution pattern on the thiazole ring.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely employed method for the construction of thiazole rings. For the synthesis of thiazole-5-carbonitriles, this typically involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthis compound via Hantzsch Synthesis

Materials:

  • 2-Bromo-2-phenylacetonitrile (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Sodium bicarbonate (for work-up)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-bromo-2-phenylacetonitrile and thiourea in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-phenylthis compound.

Causality: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The basic work-up is crucial to neutralize the hydrobromic acid formed during the reaction and to precipitate the free amine product.

Gewald Reaction

The Gewald reaction offers a powerful one-pot synthesis of 2-aminothiophenes, which can be adapted for the synthesis of 2-aminothiazoles. A modified Gewald reaction can be employed to produce 2-aminothiazole-5-carbonitriles.[1] This multicomponent reaction typically involves a ketone or aldehyde, a cyano-containing active methylene compound, elemental sulfur, and a base.[2][3] The substitution pattern of the nitrile precursor is a key determinant in directing the reaction towards either a thiophene or a thiazole product.[1]

Conceptual Workflow: Modified Gewald Reaction for this compound Synthesis

Gewald_Reaction reagents α-Substituted Acetonitrile + Aldehyde Precursor + Elemental Sulfur + Base intermediate Thioamide Intermediate reagents->intermediate In situ formation product 2-Substituted-thiazole-5-carbonitrile intermediate->product Cyclization

Caption: Modified Gewald reaction pathway.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form an enamine, which can be hydrolyzed to a cyclic ketone. A modified Thorpe-Ziegler type cyclization can be a powerful tool for the synthesis of 4-aminothiazole-5-carbonitriles from dithioesters. This method proceeds under mild conditions and demonstrates broad functional group compatibility.[4]

Reactivity and Functionalization of this compound

The nitrile group at the 5-position of the thiazole ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is fundamental for the synthesis of many biologically active thiazole derivatives.

Experimental Protocol: Hydrolysis of 2-Phenylthis compound to 2-Phenylthiazole-5-carboxylic Acid

Materials:

  • 2-Phenylthis compound (1 mmol)

  • Concentrated Sulfuric Acid (5 mL)

  • Water (10 mL)

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a round-bottom flask, carefully add 2-phenylthis compound to concentrated sulfuric acid.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly add water.

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-phenylthiazole-5-carboxylic acid.

Causality: The strong acidic conditions protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid. Careful neutralization is required to precipitate the carboxylic acid product.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] This provides access to aminomethylthiazole derivatives, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: Reduction of 2-Methylthis compound to (2-Methylthiazol-5-yl)methanamine

Materials:

  • 2-Methylthis compound (1 mmol)

  • Lithium aluminum hydride (LiAlH₄) (1.5 mmol)

  • Anhydrous diethyl ether (20 mL)

  • Water and Sodium hydroxide solution (for work-up)

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-methylthis compound in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the solid with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Causality: LiAlH₄ is a powerful source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the nitrile group. Two successive additions of hydride lead to the formation of the primary amine after an aqueous work-up. The use of anhydrous conditions is critical due to the high reactivity of LiAlH₄ with water.[6][7]

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This [3+2] cycloaddition is a powerful tool for the construction of fused heterocyclic systems.

Conceptual Workflow: [3+2] Cycloaddition of this compound

Cycloaddition reactants This compound + Sodium Azide intermediate Intermediate Triazole reactants->intermediate [3+2] Cycloaddition product 5-(Thiazol-5-yl)tetrazole intermediate->product Tautomerization

Caption: Formation of a tetrazole via cycloaddition.

This compound in Drug Discovery and Development

The this compound scaffold is a prominent feature in a variety of biologically active molecules, demonstrating its importance in modern drug discovery.

Kinase Inhibitors

A significant number of kinase inhibitors incorporate the this compound moiety. For instance, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[8] The nitrile group in these compounds often forms crucial interactions within the ATP-binding site of the kinase.[8] The development of thiazole-based compounds as inhibitors for various kinases, including EGFR, HER2, and DHFR, is an active area of research in oncology.[9][10]

Compound ClassTarget KinaseReported ActivityReference
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrilesCDK9Potent inhibition[8]
Imidazo[2,1-b]thiazole derivativesEGFR/HER2Dual inhibition[10]
Thiazole-pyrazole-pyridinamine hybrids-Anticancer activity[10]
Antiviral Agents

Thiazole derivatives have also shown promise as antiviral agents.[11] While specific examples of this compound as the final active compound are less common, its role as a key intermediate in the synthesis of more complex antiviral molecules is well-established. For example, isothiazolecarbonitrile derivatives have been investigated for their activity against a range of viruses, including picornaviruses and HIV.[12][13]

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton on the thiazole ring (H-2 or H-4) typically appears in the aromatic region. The carbon of the nitrile group has a characteristic chemical shift in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: The presence of the nitrile group is readily identified by a sharp absorption band in the region of 2220-2260 cm⁻¹.[14][15] Other characteristic bands for the thiazole ring and any substituents will also be present.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.[16][17]

Conclusion

This compound is a versatile and highly valuable building block in heterocyclic chemistry. Its straightforward synthesis and the diverse reactivity of the nitrile group provide chemists with a powerful platform for the creation of complex molecules with a wide range of biological activities. From kinase inhibitors for cancer therapy to intermediates for antiviral agents, the applications of this scaffold continue to expand. The in-depth understanding of its chemistry, as outlined in this guide, is crucial for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

An In-depth Technical Guide to the Biological Significance of the Thiazole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within the vast arsenal of heterocyclic chemistry, the thiazole ring—a five-membered aromatic scaffold containing sulfur and nitrogen atoms—has emerged as a cornerstone in the design and development of a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the profound biological significance of the thiazole moiety, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental structural attributes that confer its versatile pharmacological activities, its prevalence in nature, and its role as a privileged pharmacophore in modern medicinal chemistry.

The Thiazole Ring: A Privileged Scaffold in Nature and Medicine

The thiazole ring is a five-membered heteroaromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[2] While free thiazole is not found in nature, its core structure is an integral component of numerous natural products and synthetic molecules with significant biological activities.[1][4] Its aromaticity, arising from the delocalization of a lone pair of electrons from the sulfur atom which completes the 6 π-electron system, provides a stable yet reactive framework.[1][2] This inherent chemical nature allows for a variety of chemical modifications, making it a versatile building block in the synthesis of new chemical entities.[1]

Thiazole in Essential Biomolecules: The Case of Thiamine (Vitamin B1)

One of the most prominent examples of a naturally occurring and biologically indispensable thiazole-containing molecule is Thiamine (Vitamin B1) .[1][5][6] Thiamine consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[6] In its active form, thiamine pyrophosphate (TPP), it functions as a crucial coenzyme in several key metabolic pathways, including carbohydrate metabolism.[6] The thiazole ring in TPP is directly involved in the catalytic mechanism of enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, highlighting its fundamental role in cellular bioenergetics.[7] The biosynthesis of the thiazole moiety of thiamine is a complex enzymatic process, underscoring its evolutionary importance.[7][8]

A Core Component of Clinically Approved Drugs

The versatility of the thiazole scaffold is evident in the wide array of FDA-approved drugs that incorporate this moiety.[9][10] These drugs span a broad spectrum of therapeutic areas, demonstrating the ability of the thiazole ring to interact with diverse biological targets.[11][12]

Drug NameTherapeutic AreaBrief Mechanism of Action
Dasatinib AnticancerInhibitor of multiple tyrosine kinases.[1][13]
Ritonavir Antiviral (Anti-HIV)Protease inhibitor.[2][14][15]
Pramipexole Anti-Parkinson'sDopamine D2 receptor agonist.[1][16]
Sulfathiazole AntibacterialInhibits bacterial synthesis of dihydrofolic acid.[14][17]
Meloxicam Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID).[2]
Ixabepilone AnticancerMicrotubule inhibitor.[1]
Riluzole NeuroprotectiveModulator of glutamate transmission.[1][16]

This table illustrates the remarkable adaptability of the thiazole ring as a pharmacophore, capable of being tailored to target enzymes, receptors, and other key proteins involved in various disease pathologies.

The Physicochemical and Structural Basis of Thiazole's Biological Activity

The biological significance of the thiazole moiety is deeply rooted in its unique physicochemical and structural properties. These characteristics enable it to engage in a variety of interactions with biological macromolecules, thereby modulating their function.

Aromaticity and Electron-Rich Nature

The aromatic nature of the thiazole ring provides a planar and rigid scaffold, which is often advantageous for fitting into the binding pockets of proteins.[1] The presence of both sulfur and nitrogen heteroatoms imparts a unique electronic distribution, making the ring system electron-rich. The lone pair of electrons on the sulfur atom contributes to the aromatic π-system, influencing the ring's reactivity and interaction potential.[1][2]

Hydrogen Bonding Capability

The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[13] This ability to form hydrogen bonds contributes significantly to the binding affinity and specificity of thiazole-containing drugs for their biological targets.

Versatility for Chemical Modification

The thiazole ring possesses multiple reactive positions that allow for the introduction of various substituents.[1] This chemical tractability is a key reason for its prevalence in drug discovery, as it allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to optimize its therapeutic profile.[2]

Thiazole as a Pharmacophore in Diverse Therapeutic Areas

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole ring frequently serves as a central pharmacophoric element in a wide range of therapeutic agents.[18]

Anticancer Agents

The thiazole moiety is a prominent feature in numerous anticancer drugs, targeting a variety of mechanisms to combat cancer cell proliferation and survival.[13][19][20]

  • Kinase Inhibitors: Drugs like Dasatinib utilize the thiazole ring to interact with the ATP-binding site of tyrosine kinases, leading to the inhibition of cancer cell signaling pathways.[1][13]

  • Microtubule Stabilizers: The epothilones, a class of natural product anticancer agents, contain a thiazole side chain that is crucial for their activity in stabilizing microtubules and inducing cell cycle arrest.[1][21]

  • Apoptosis Inducers: Many synthetic thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins.[13][22][23]

anticancer_mechanisms

Antimicrobial Agents

Thiazole derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens, including bacteria, fungi, and viruses.[14][24][25]

  • Antibacterial Activity: The thiazole ring is a key component of some sulfonamide antibiotics, such as sulfathiazole, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[17] Newer thiazole derivatives have also shown potent activity against resistant bacterial strains.

  • Antifungal Activity: Several thiazole-containing compounds exhibit potent antifungal properties, with some demonstrating efficacy comparable to or better than existing antifungal drugs like ketoconazole and fluconazole.[14][25]

  • Antiviral Activity: The anti-HIV drug Ritonavir, a protease inhibitor, contains a thiazole moiety that is critical for its binding to the viral protease enzyme.[2][14][15]

Anti-inflammatory and Other Therapeutic Applications

The therapeutic potential of the thiazole scaffold extends beyond oncology and infectious diseases.

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole incorporate a thiazole ring, contributing to their inhibitory effects on cyclooxygenase (COX) enzymes.[2]

  • Neuroprotective and CNS-active Agents: The ability of the thiazole moiety to cross the blood-brain barrier has led to its incorporation in drugs targeting the central nervous system, such as Pramipexole for Parkinson's disease and Riluzole for amyotrophic lateral sclerosis (ALS).[1][16]

  • Antidiabetic and Antioxidant Properties: Researchers are actively exploring thiazole derivatives for their potential in managing diabetes and for their antioxidant capabilities.[3][23]

Experimental Workflows for the Investigation of Thiazole Derivatives

The discovery and development of new thiazole-based therapeutic agents involve a series of well-defined experimental workflows, from synthesis to biological evaluation.

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A classic and widely used method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis .[1] This reaction involves the cyclization of an α-haloketone with a thioamide.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the chosen thioamide in a suitable solvent, such as ethanol or acetic acid.

  • Addition of α-Haloketone: Add the α-haloketone to the thioamide solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction, washing, and drying. The crude product is then purified, often by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized thiazole derivative is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

hantzsch_synthesis

Biological Evaluation: In Vitro Anticancer Activity Screening

A common initial step in evaluating the biological potential of newly synthesized thiazole derivatives is to screen for their anticancer activity against a panel of human cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives and a positive control drug (e.g., doxorubicin) in the culture medium. Add the compounds to the wells containing the cancer cells.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay: Assess cell viability using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted to a colored formazan product by viable cells, and the absorbance is measured using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each active compound.

Future Perspectives and Conclusion

The thiazole moiety continues to be a highly attractive and versatile scaffold in the field of drug discovery.[20] Its proven track record in a multitude of approved drugs, coupled with its favorable physicochemical properties and synthetic accessibility, ensures its continued importance for the development of novel therapeutic agents.[3][26] Future research will likely focus on the design and synthesis of novel thiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of thiazole-based compounds for emerging therapeutic targets, including those involved in neurodegenerative diseases and metabolic disorders, represents an exciting frontier in medicinal chemistry.

References

The Pharmacological Versatility of Thiazole-5-carbonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Among its diverse derivatives, the thiazole-5-carbonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of this compound derivatives, offering field-proven insights and detailed experimental protocols for their evaluation.

The this compound Core: A Hub of Biological Activity

The unique electronic properties of the thiazole ring, combined with the electron-withdrawing nature of the nitrile group at the 5-position, create a molecule with a distinct reactivity and capacity for diverse molecular interactions. This often translates into potent and selective biological activities. Researchers have successfully synthesized and evaluated a variety of this compound and related derivatives, revealing their significant therapeutic potential.[3][4][5]

Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiazole-containing compounds have a rich history in oncology, with several derivatives being investigated as potent anticancer agents.[6][7] The this compound scaffold is no exception, with studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways.[8][9]

Mechanism of Action: A Multi-pronged Attack

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through various mechanisms:

  • Enzyme Inhibition: A significant body of research highlights the ability of these compounds to inhibit crucial kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[8][10] Inhibition of these pathways can disrupt tumor growth, angiogenesis, and metastasis. Some derivatives have also demonstrated inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme critical for nucleotide synthesis and a well-established target for cancer chemotherapy.[10]

  • Cell Cycle Arrest: Certain this compound derivatives have been observed to induce cell cycle arrest, primarily at the G1/S phase, thereby preventing cancer cells from replicating their DNA and proliferating.[8]

  • Induction of Apoptosis: The programmed cell death, or apoptosis, is a key mechanism for eliminating cancerous cells. Studies have shown that these scaffolds can trigger apoptosis, leading to the demise of malignant cells.[8]

Visualizing the Anticancer Mechanisms of this compound Derivatives

cluster_0 This compound Scaffold cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes T5C This compound Derivative VEGFR2 VEGFR-2 T5C->VEGFR2 Inhibits EGFR EGFR/HER2 T5C->EGFR Inhibits DHFR DHFR T5C->DHFR Inhibits CellCycle Cell Cycle Machinery T5C->CellCycle Disrupts Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Proliferation EGFR->Proliferation DHFR->Proliferation S_Phase G1/S Phase Arrest CellCycle->S_Phase Apoptosis Induction of Apoptosis Proliferation->Apoptosis S_Phase->Proliferation

Caption: Anticancer mechanisms of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for evaluating the cytotoxic potential of novel compounds.[8][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compounds.

  • Incubation: Incubate the plates for 24-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation:

CompoundCell LineIC50 (µM)Reference
Derivative 4cMCF-72.57 ± 0.16[8]
Derivative 4cHepG27.26 ± 0.44[8]
StaurosporineMCF-76.77 ± 0.41[8]
StaurosporineHepG28.4 ± 0.51[8]
Compound 3gEKVX0.865[13]
Compound 4cHOP-920.34[13]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial and antifungal properties. Thiazole derivatives have long been recognized for their antimicrobial potential, and the this compound core is a promising starting point for the development of new anti-infective agents.[5][14]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of this compound derivatives can be attributed to their ability to interfere with essential microbial processes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15]

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound compounds in the appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Data Presentation:

CompoundMicroorganismMIC (µg/mL)Reference
Derivative 37cS. aureus46.9 - 93.7[5]
Derivative 37cC. albicans5.8 - 7.8[5]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).[16][17]

Mechanism of Action: Targeting Key Inflammatory Enzymes

Pyrimidine-5-carbonitrile derivatives bearing a thiazole moiety have been identified as potent and selective inhibitors of COX-2.[4] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Visualizing the Anti-inflammatory Workflow

cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Assay PGE2 Measurement COX_Assay->PGE2_Assay Measures Downstream Effect Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema Identifies Lead Compounds Cytokine_Analysis Serum Cytokine Analysis (TNF-α, IL-6) Paw_Edema->Cytokine_Analysis Confirms In Vivo Efficacy

Caption: Workflow for evaluating anti-inflammatory thiazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of compounds as inhibitors of COX enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the this compound derivatives or a reference inhibitor (e.g., celecoxib, meloxicam) for a specified time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): After a set incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-2 IC50 (µM)Reference
Derivative 8h1.03 - 1.71[4]
Derivative 8n1.03 - 1.71[4]
Derivative 8p1.03 - 1.71[4]
Celecoxib0.88[4]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships of this scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective treatments for a range of diseases.

References

The Thiazole-5-carbonitrile Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and the capacity to serve as a versatile scaffold for diverse functionalization have cemented its status as a "privileged scaffold" in the pursuit of novel therapeutic agents.[1][3] Thiazole derivatives exhibit a broad pharmacological spectrum, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities.[4][5][6][7]

Within this important class of compounds, the thiazole-5-carbonitrile motif has emerged as a particularly fruitful area of research. The presence of the cyano group at the 5-position significantly influences the molecule's electronic properties and provides a key interaction point with biological targets, often acting as a hydrogen bond acceptor or participating in other non-covalent interactions that are crucial for potent and selective inhibition. This guide provides a comprehensive overview of the synthesis, biological applications, and mechanistic insights of the this compound core, offering a technical resource for professionals in drug discovery and development.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis and the Gewald reaction being two of the most prominent methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely used method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[8] This method is favored for its simplicity and generally high yields.

Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-arylthis compound Precursor

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative, a common precursor that can be further functionalized.

Step 1: Synthesis of the α-haloketone An appropriately substituted acetophenone is brominated using a suitable brominating agent, such as bromine in chloroform, to yield the corresponding 2-bromo-1-arylethanone.

Step 2: Cyclo-condensation with Thiourea The 2-bromo-1-arylethanone is then reacted with thiourea in a suitable solvent like ethanol. The mixture is typically heated to facilitate the cyclo-condensation reaction.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled, and the product often precipitates out of the solution. The solid is collected by filtration, washed, and can be further purified by recrystallization.

The following diagram illustrates the general workflow for a Hantzsch thiazole synthesis.

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow Start α-Haloketone + Thioamide Reaction Cyclo-condensation (e.g., in Ethanol, reflux) Start->Reaction 1. Mix reagents Workup Cooling & Precipitation Reaction->Workup 2. Reaction completion Isolation Filtration Workup->Isolation 3. Isolate crude product Purification Recrystallization Isolation->Purification 4. Purify Product Thiazole Derivative Purification->Product

Caption: General workflow for Hantzsch thiazole synthesis.

The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a convenient route to 2-aminothiophenes, and with modification, can be adapted for the synthesis of thiazoles.[9][10] A modified Gewald reaction can be employed to produce 2-substituted thiazoles from nitriles, offering an alternative to the Hantzsch synthesis, particularly when α-substituted acetonitriles are readily available starting materials.[9]

Experimental Protocol: Modified Gewald Synthesis of a 2-Substituted Thiazole

This protocol outlines a modified Gewald approach for the synthesis of a 2-substituted thiazole.

Step 1: Preparation of the Aldehyde Precursor 1,4-Dithiane-2,5-diol can be used as a stable and readily available precursor for the in situ generation of the required aldehyde component.[9]

Step 2: Condensation with an α-Substituted Acetonitrile The aldehyde precursor is reacted with an α-substituted acetonitrile in the presence of a base. The presence of a substituent on the α-carbon to the cyano group directs the reaction towards the formation of a thiazole rather than a thiophene.[9]

Step 3: Cyclization and Product Formation The intermediate undergoes cyclization to form the final 2-substituted thiazole product.

The choice between these synthetic routes is often a matter of substrate availability and the desired substitution pattern on the final this compound molecule.

The this compound Scaffold in Drug Discovery

The this compound core is a prominent feature in a multitude of potent and selective inhibitors targeting various enzymes and receptors implicated in a range of diseases.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[11][12] The this compound scaffold has proven to be highly effective in the design of kinase inhibitors.

A notable example is the class of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives, which are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[13] CDK9 is a key regulator of transcription, and its inhibition is a validated therapeutic strategy in several cancers.[13]

The C5-carbonitrile group in these inhibitors plays a crucial role in their binding to the ATP-binding site of CDK9.[13] It forms a lone pair-π interaction with the gatekeeper residue, which is a key determinant of their high potency.[13] The structure-activity relationship (SAR) of this series has been extensively studied, revealing that substitutions on the aniline ring significantly impact both potency and selectivity.[13]

The following diagram illustrates the key interactions of a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile inhibitor within the CDK9 active site.

G cluster_binding Inhibitor Binding in CDK9 Active Site Inhibitor 4-(Thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile Pyrimidine Pyrimidine Core Inhibitor->Pyrimidine Aniline Aniline Moiety Inhibitor->Aniline Thiazole Thiazole Ring Inhibitor->Thiazole Carbonitrile C5-Carbonitrile Inhibitor->Carbonitrile Hinge Hinge Region (Hydrogen Bonds) Pyrimidine->Hinge interacts with Hydrophobic Hydrophobic Pocket Aniline->Hydrophobic fits into Gatekeeper Gatekeeper Residue (Lone Pair-π Interaction) Carbonitrile->Gatekeeper interacts with

Caption: Key interactions of a this compound CDK9 inhibitor.

The versatility of the this compound scaffold extends to other kinase targets, including:

  • VEGFR-2 (KDR) Kinase: Pyrimidino-thiazolyl carbonitriles have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.

  • p38 MAP Kinase: Thiazole derivatives have been identified as inhibitors of p38 MAP kinase, a therapeutic target for inflammatory diseases.[3]

  • Janus Kinases (JAKs): The JAK family of tyrosine kinases are crucial in cytokine signaling and are targets for autoimmune diseases.[14][15] Thiazole-based compounds have been investigated as JAK inhibitors.[12]

  • Spleen Tyrosine Kinase (Syk): Syk is involved in the signaling of immunoreceptors and is a target for inflammatory and autoimmune disorders. Thiazole derivatives have shown potential as Syk inhibitors.[16]

Target KinaseTherapeutic AreaRole of this compoundReference
CDK9 OncologyKey interaction with gatekeeper residue[13]
VEGFR-2 OncologyScaffold for potent inhibitors
p38 MAP Kinase InflammationCore structure of active compounds[3]
JAK Autoimmune DiseasesCore of functionally selective inhibitors[12][14]
Syk Inflammation, Autoimmune DiseasesScaffold for potent inhibitors[16]
Anti-inflammatory and Antiviral Applications

Beyond kinase inhibition, this compound derivatives have demonstrated significant potential as anti-inflammatory and antiviral agents.

  • Anti-inflammatory: Thiazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6] Some pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety have been designed as novel anti-inflammatory EGFR inhibitors.[4]

  • Antiviral: The thiazole nucleus is present in several antiviral drugs.[17] Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza, coronaviruses, and HIV.[17][18]

Neurodegenerative Diseases

Recent research has highlighted the potential of thiazole and thiazolidine derivatives in the treatment of neurodegenerative conditions like Alzheimer's disease.[7][19] These compounds can target multiple factors in the disease pathology, including the inhibition of cholinesterase activity and the aggregation of amyloid-beta and tau proteins.[7] Thiazole derivatives have also been investigated as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase, a promising strategy for developing neuroprotective drugs.[20]

Conclusion and Future Perspectives

The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the unique electronic and steric properties conferred by the carbonitrile group, has enabled the development of a diverse array of potent and selective modulators of various biological targets. From oncology to inflammatory diseases and neurodegeneration, the applications of this versatile heterocycle continue to expand.

Future research in this area will likely focus on the exploration of novel substitution patterns to further enhance potency and selectivity, the development of new synthetic methodologies to access more complex derivatives, and the investigation of this scaffold against a wider range of biological targets. The continued success of this compound-based compounds in preclinical and clinical studies underscores their significant potential to yield the next generation of innovative therapeutics.

References

The Versatility of Thiazole-5-carbonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

Within this important class of compounds, thiazole-5-carbonitrile emerges as a particularly powerful and versatile building block. The presence of the electron-withdrawing nitrile group at the C5 position dramatically influences the reactivity of the thiazole ring, creating a unique synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols for researchers in drug development.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is governed by the electronic interplay between the thiazole ring and the C5-nitrile group.

  • Electronic Profile: The thiazole ring itself has a complex electronic distribution. The C2 position is the most electron-deficient and susceptible to deprotonation by strong bases, while the C5 position is generally more electron-rich.[5] However, the potent electron-withdrawing nature of the cyano group at C5 reverses this polarity, making the C4 position more susceptible to nucleophilic attack and modulating the overall reactivity of the ring.

  • Nitrile Group as a Synthetic Handle: The carbon-nitrogen triple bond of the nitrile is a versatile functional group that can be transformed into a wide array of other functionalities.[6][7] This allows for late-stage diversification of molecular scaffolds, a highly desirable feature in the generation of compound libraries for biological screening.

This unique combination of a reactive heterocycle and a transformable functional group makes this compound an ideal starting point for complex syntheses.

Key Synthetic Transformations: A Chemist's Playbook

The true power of this compound lies in the diverse array of chemical reactions it can undergo. This section details key transformations, explaining the causality behind the synthetic choices.

Transformations of the Nitrile Group

The cyano group is not merely a passive substituent; it is an active participant in molecular construction, serving as a gateway to other critical functional groups.[6]

  • Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxamide or further to the carboxylic acid.[8] This transformation is fundamental for introducing hydrogen bond donors and acceptors, which are crucial for molecular recognition at biological targets. The choice between acid or base catalysis can be critical, depending on the stability of other functional groups in the molecule.[8]

  • Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible, basic linker, enabling the exploration of new chemical space and interaction points.

  • Cycloaddition Reactions (Formation of Tetrazoles): A particularly valuable transformation is the [3+2] cycloaddition reaction with azides (e.g., sodium azide) to form 5-substituted tetrazoles. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.

Workflow for Nitrile Group Transformations

The following diagram illustrates the central role of the nitrile group as a synthetic hub for functional group interconversion.

G cluster_0 This compound Core cluster_1 Key Derivatives Thiazole_CN This compound (R-C≡N) Thiazole_Amide Amide (R-CONH2) Thiazole_CN->Thiazole_Amide Hydrolysis (H+ or OH-) Thiazole_Amine Amine (R-CH2NH2) Thiazole_CN->Thiazole_Amine Reduction (e.g., LiAlH4) Thiazole_Tetrazole Tetrazole Thiazole_CN->Thiazole_Tetrazole [3+2] Cycloaddition (e.g., NaN3) Thiazole_Acid Carboxylic Acid (R-COOH) Thiazole_Amide->Thiazole_Acid Strong Hydrolysis

Caption: Synthetic pathways from the nitrile group.

Reactions Involving the Thiazole Ring

The nitrile group also activates the heterocyclic ring for various transformations.

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the C2 or C4 position, the electron-withdrawing effect of the nitrile facilitates SNAr reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, which is a common strategy in the synthesis of kinase inhibitors.[9]

  • Metal-Catalyzed Cross-Coupling: The C-H bonds of the thiazole ring, particularly at the C2 position, can be functionalized via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This requires initial metallation or direct C-H activation protocols, enabling the formation of carbon-carbon and carbon-heteroatom bonds with precision.

Application in Drug Discovery: A Case Study

The utility of this compound is best illustrated through its application in the synthesis of biologically active molecules. For instance, the 4-(thiazol-5-yl)pyrimidine-5-carbonitrile scaffold has been extensively explored for the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are important targets in oncology.[9] The thiazole moiety often serves as a key recognition element, while the nitrile group can be used to modulate potency and selectivity or be further functionalized.[9]

Compound ClassTargetRationale for this compound
CDK InhibitorsCDK9, CDK2The thiazole ring provides key hydrogen bonding interactions in the ATP binding site. The nitrile group contributes to potency.[9]
Antiviral AgentsVariousServes as a rigid scaffold for appending pharmacophoric groups. The nitrile can be converted to a bioisosteric tetrazole.
Anti-inflammatoryVariousThe compact, aromatic nature of the scaffold is ideal for enzyme active sites.

Experimental Protocols: A Practical Guide

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a common and powerful synthetic method used to generate substituted thiazoles: the Gewald reaction.

Protocol: Synthesis of 2-Amino-4-aryl-thiazole-5-carbonitrile via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes, and with modifications, can be adapted for thiazole synthesis.[10][11][12] This protocol describes a conceptual synthesis of a 2-aminothiazole derivative, a close structural relative and common precursor.

Objective: To synthesize a 2-aminothis compound derivative from an α-haloketone and thiourea. This is a variation of the Hantzsch thiazole synthesis, a foundational method.[13]

Materials:

  • α-Bromoacetophenone (or other substituted α-haloketone)

  • Thiourea

  • Malononitrile

  • Elemental Sulfur

  • Base (e.g., Morpholine or Triethylamine)

  • Solvent (e.g., Ethanol, DMF)

Reaction Scheme Workflow:

G Start Starting Materials: - Aryl Methyl Ketone - Malononitrile - Sulfur Knoevenagel Step 1: Knoevenagel Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Gewald Step 2: Gewald Cyclization (Base, Sulfur) Intermediate->Gewald Product 2-Amino-4-aryl-thiophene-5-carbonitrile Gewald->Product

Caption: Conceptual workflow for Gewald aminothiophene synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aryl methyl ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: Add a catalytic amount of a base such as morpholine or triethylamine (0.2 eq) to the mixture. The base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and malononitrile.[10]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Characterization: Confirm the structure of the desired 2-aminothiophene-5-carbonitrile product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy). The IR spectrum should show a characteristic nitrile stretch (~2220 cm⁻¹) and N-H stretches for the amino group.

Causality and Expertise:

  • Choice of Base: A mild organic base like morpholine is often preferred as it is effective in promoting the condensation without causing significant side reactions.[12]

  • Solvent: Ethanol is a good choice as it is polar enough to dissolve the reactants and allows for a convenient reflux temperature.

  • Multicomponent Nature: The efficiency of the Gewald reaction lies in its one-pot nature, which avoids the need to isolate intermediates, saving time and resources.[12]

Conclusion and Future Outlook

This compound and its derivatives are more than just another class of heterocyclic compounds; they are enabling tools for innovation in medicinal chemistry. The strategic placement of the nitrile group provides a unique combination of stability and reactivity, allowing for the construction of diverse and complex molecular libraries. As synthetic methodologies continue to advance, particularly in the areas of C-H activation and photocatalysis, the applications for this versatile building block will undoubtedly expand, paving the way for the discovery of next-generation therapeutics. The principles and protocols outlined in this guide serve as a foundational resource for scientists looking to harness the full potential of this remarkable scaffold.

References

A Theoretical and Computational Guide to the Reactivity of Thiazole-5-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of the Thiazole-5-carbonitrile Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4][5][6][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in drug design. The introduction of a carbonitrile (cyano) group at the 5-position of the thiazole ring creates the this compound scaffold, a moiety of increasing interest in the development of targeted therapeutics. This guide provides a comprehensive theoretical framework, grounded in computational chemistry, to understand and predict the reactivity of this compound, thereby empowering researchers in the rational design of novel drug candidates.

The cyano group is a potent electron-withdrawing group that significantly modulates the electronic landscape of the thiazole ring. This, in turn, influences the molecule's reactivity, metabolic stability, and potential for covalent and non-covalent interactions with biological targets. A thorough understanding of these electronic effects is paramount for medicinal chemists aiming to fine-tune the pharmacological profile of drug candidates. This document will delve into the theoretical underpinnings of reactivity from a computational perspective, offering both high-level insights and practical, step-by-step protocols for researchers.

Theoretical Foundations for Reactivity Analysis

A deep understanding of a molecule's reactivity is no longer solely the domain of experimental chemistry. Modern computational methods provide a powerful lens to probe the electronic structure and predict chemical behavior with remarkable accuracy.

Density Functional Theory (DFT): A Quantum Mechanical Workhorse

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for its favorable balance of accuracy and computational cost.[1][8] DFT calculations are used to determine the electronic structure of molecules, from which a plethora of properties, including reactivity, can be derived. The choice of a suitable functional and basis set is critical for obtaining reliable results. For heterocyclic systems like thiazole, hybrid functionals such as B3LYP, often paired with a Pople-style basis set like 6-311++G(d,p), have been shown to provide accurate predictions of molecular geometries and electronic properties.[9][10][11]

Conceptual DFT: Deciphering Reactivity with Key Descriptors

Conceptual DFT provides a framework for quantifying and visualizing chemical reactivity through a series of descriptors derived from the electron density.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and overall reactivity.[8][9][10] A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack).[12][13]

  • Fukui Functions: For a more quantitative prediction of regioselectivity, Fukui functions are employed.[14][15][16][17] These functions identify the sites within a molecule that are most susceptible to different types of attack:

    • f+(r): for nucleophilic attack (where an electron is added).

    • f-(r): for electrophilic attack (where an electron is removed).

    • f0(r): for radical attack.

  • Global Reactivity Descriptors: These parameters provide a general measure of a molecule's reactivity:

    • Electronegativity (χ): The ability of a molecule to attract electrons.

    • Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

    • Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Computational Analysis of this compound Reactivity

To illustrate the application of these theoretical concepts, we present a computational analysis of this compound.

Molecular Geometry and Electronic Structure

The optimized geometry of this compound reveals a planar structure. The electron-withdrawing cyano group significantly influences the electron distribution within the thiazole ring, pulling electron density towards itself. This has profound implications for the reactivity of the molecule.

Frontier Molecular Orbital Analysis

The calculated HOMO and LUMO energies for this compound are presented in the table below. The HOMO-LUMO gap provides an indication of its chemical reactivity.

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.8
HOMO-LUMO Gap5.7

The distribution of the frontier orbitals is crucial for predicting regioselectivity.

fmo cluster_homo HOMO cluster_lumo LUMO HOMO Highest Occupied Molecular Orbital (Electron Donation) HOMO_dist Localized on the thiazole ring, particularly the S and N atoms HOMO->HOMO_dist LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptance) LUMO_dist Localized on the C=C bond of the thiazole ring and the carbonitrile group LUMO->LUMO_dist mep cluster_mep This compound title Molecular Electrostatic Potential (MEP) Map N_ring Ring Nitrogen (N3) H_atoms Ring Protons (H2, H4) N_ring->H_atoms Negative Potential (Red) (Nucleophilic Sites) CN_N Nitrile Nitrogen CN_N->H_atoms Positive Potential (Blue) (Electrophilic Sites) workflow start Start: Define Molecular Structure (this compound) geom_opt Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) start->geom_opt verify_min Verify True Minimum (No imaginary frequencies) geom_opt->verify_min single_point Single Point Energy Calculation (Neutral, Cation, Anion) verify_min->single_point post_proc Post-processing and Analysis single_point->post_proc homo_lumo Extract HOMO/LUMO energies and visualize orbitals post_proc->homo_lumo mep Generate Molecular Electrostatic Potential (MEP) map post_proc->mep fukui Calculate Condensed Fukui Functions (f+, f-, f0) post_proc->fukui end End: Interpret Reactivity homo_lumo->end mep->end fukui->end

References

Exploring the Structure-Activity Relationship of Simple Thiazole-5-carbonitrile Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This guide delves into the structure-activity relationship (SAR) of a specific, yet versatile, class of these compounds: simple thiazole-5-carbonitrile analogs. The inclusion of a carbonitrile group at the 5-position of the thiazole ring significantly influences the molecule's electronic and steric properties, offering a valuable handle for modulating biological activity.

This technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, biological evaluation, and SAR of these analogs. We will examine the causal relationships behind experimental choices and provide detailed protocols for key assays, ensuring a self-validating and authoritative resource.

The this compound Scaffold: A Versatile Core in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] The carbonitrile group (C≡N) at the 5-position is a strong electron-withdrawing group, which can modulate the acidity of adjacent protons and influence the binding affinity of the molecule to its biological target.

Synthesis of this compound Analogs

The synthesis of this compound derivatives often follows established routes for thiazole ring formation, with modifications to introduce the desired substituents. A common and versatile method is the Hantzsch thiazole synthesis.[5]

General Synthetic Approach: Modified Hantzsch Synthesis

A prevalent method for constructing the 2-aminothis compound scaffold involves the reaction of a thiourea derivative with a suitable α-haloketone or its equivalent. For the synthesis of 2-amino-5-cyanothiazoles, a key starting material is 3-bromo-2-oxopropanenitrile or a similar α-halocarbonyl compound bearing a nitrile group.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-thiazole-5-carbonitrile

  • Step 1: Preparation of α-bromoketone. To a solution of the desired acetophenone (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise with stirring. Continue stirring at room temperature until the reaction is complete (monitored by TLC). The resulting α-bromoacetophenone is then isolated.

  • Step 2: Thiazole Ring Formation. A mixture of the α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for 2-4 hours.

  • Step 3: Introduction of the Carbonitrile Group. While various methods exist, a common strategy involves starting with precursors that already contain the cyano group or can be readily converted to it. For instance, α-bromobenzoylacetonitrile can be reacted with thiourea to directly yield the 2-amino-4-phenylthis compound.

  • Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]

G cluster_synthesis General Synthetic Scheme A Aryl Methyl Ketone B alpha-Bromo Aryl Ketone A->B Bromination D 2-Amino-4-arylthiazole B->D Hantzsch Synthesis C Thiourea C->D F 2-Amino-4-aryl-5-bromothiazole D->F Halogenation E Halogenating Agent (e.g., NBS) E->F H 2-Amino-4-arylthis compound F->H Cyanation G Cyanating Agent (e.g., CuCN) G->H

Caption: Synthetic workflow for 2-amino-4-arylthis compound.

Structure-Activity Relationship (SAR) Exploration

The biological activity of this compound analogs can be finely tuned by modifying substituents at the 2- and 4-positions of the thiazole ring.

Substitutions at the 2-Position

The 2-position of the thiazole ring is often occupied by an amino group, which can serve as a key hydrogen bond donor and a point for further functionalization.

  • Amino Group: An unsubstituted amino group at the 2-position is often crucial for activity, particularly in kinase inhibitors where it can interact with the hinge region of the ATP-binding pocket.

  • Substituted Amino Groups: Acylation or alkylation of the 2-amino group can lead to a decrease or alteration in activity, depending on the target. For instance, in a series of Src-family kinase p56(Lck) inhibitors, 2-(aminoheteroaryl)-thiazole-5-carboxamides showed potent activity, highlighting the importance of a specific amino-heterocyclic moiety at this position.[8]

Substitutions at the 4-Position

The 4-position offers a site for introducing various aryl or alkyl groups, which can influence the compound's steric bulk, lipophilicity, and potential for π-stacking interactions.

  • Aryl Groups: A phenyl ring at the 4-position is a common feature. Substituents on this phenyl ring can significantly impact potency. For example, in a series of anticancer thiazole-5-carboxamide derivatives, a 2-chlorophenyl group at the 2-position (with a trifluoromethyl at the 4-position) showed notable activity against several cancer cell lines.[9] While this example has the aryl at the 2-position, the principle of substitution on an appended aryl ring influencing activity is broadly applicable.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the 4-aryl ring can modulate the overall electron density of the thiazole core, affecting its interaction with biological targets.

The Role of the 5-Carbonitrile Group

The 5-carbonitrile group is a key determinant of the molecule's properties. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its strong electron-withdrawing nature can also influence the reactivity and pKa of other functional groups on the thiazole ring.

Biological Evaluation: Key Experimental Protocols

To elucidate the SAR of this compound analogs, a panel of in vitro assays is typically employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anti-proliferative activity of the synthesized compounds against cancer cell lines.[10]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[10]

  • Compound Treatment: The thiazole analogs are dissolved in DMSO and added to the wells at various concentrations. The cells are then incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at approximately 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

G cluster_mtt MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thiazole Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.[11]

Kinase Inhibition Assay

For analogs designed as kinase inhibitors, in vitro kinase assays are essential to determine their potency and selectivity.

Protocol (Example: VEGFR-2 Kinase Assay): [11]

  • Assay Setup: The assay is performed in a 96-well plate. The reaction mixture includes the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: The this compound analogs are added to the wells at various concentrations and incubated with the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP depletion using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to a control (no compound). The IC50 value is then determined from the dose-response curve.[11]

Data Presentation: Summarizing SAR

The quantitative data from biological assays should be organized into tables for clear comparison and interpretation of SAR.

Table 1: In Vitro Cytotoxicity of this compound Analogs against MCF-7 Breast Cancer Cells

CompoundR1 (at C2)R2 (at C4)IC50 (µM)
1a -NH2-Phenyl15.2
1b -NH2-4-Chlorophenyl8.5
1c -NH2-4-Methoxyphenyl22.1
2a -NH-Acetyl-Phenyl>50
Staurosporine --0.01

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. The SAR studies of simple analogs reveal key structural features that govern their biological activity. The 2-amino group and the nature of the substituent at the 4-position are critical for potency, while the 5-carbonitrile group plays a significant role in target engagement. Future work in this area should focus on exploring a wider range of substituents at the 2- and 4-positions, as well as investigating the potential of these compounds against a broader panel of biological targets. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid framework for researchers to build upon in their quest for novel and effective therapeutics.

References

An In-depth Technical Guide to the Preliminary Bioactivity Screening of Thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of FDA-approved drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antidiabetic applications.[1][3][4][5] Thiazole-5-carbonitrile derivatives, a specific subset of this important class, offer a synthetically accessible and modifiable core, making them highly attractive for the development of novel compound libraries.

This guide provides a comprehensive framework for conducting the crucial first step in the drug discovery process: the preliminary bioactivity screening. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a strategic mindset. We will explore the rationale behind assay selection, the critical importance of robust experimental design, and the logic of hit identification. This document is designed for researchers, scientists, and drug development professionals, providing the technical detail and field-proven insights necessary to efficiently identify promising lead compounds from a library of novel this compound derivatives.

Part 1: A Strategic Framework for Preliminary Screening

The initial screening phase is a process of strategic filtration. Given a library of novel compounds, the goal is to rapidly and cost-effectively identify "hits"—compounds exhibiting a desired biological effect—while minimizing the pursuit of false positives.[6] Our approach is built on a tiered system, beginning with broad, high-throughput assays and progressing to more specific, complex evaluations for the most promising candidates.

The selection of primary assays should be guided by the known biological potential of the parent scaffold. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, most notably as antimicrobial and cytotoxic agents.[5][7][8][9] Therefore, a logical starting point for a novel library of this compound derivatives is to screen for these two fundamental activities.

Below is a visual representation of a robust and efficient preliminary screening workflow.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Lead Progression Compound_Library This compound Derivative Library Primary_Assays Parallel Primary Assays (Single High Concentration, e.g., 10-50 µM) Compound_Library->Primary_Assays Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution vs. Gram+/-) Primary_Assays->Antimicrobial Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Line) Primary_Assays->Cytotoxicity Data_Analysis Data Analysis & Hit Selection (e.g., >50% Inhibition) Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis Dose_Response Dose-Response Confirmation (IC50 / MIC Determination) Data_Analysis->Dose_Response Counter_Screen Counter-Screening (Selectivity Assessment) Dose_Response->Counter_Screen Lead_Candidates Prioritized Lead Candidates Counter_Screen->Lead_Candidates

Caption: High-level workflow for preliminary bioactivity screening.

Part 2: Core Bioactivity Screening Protocols

This section details the principles and step-by-step methodologies for two foundational screening assays. The protocols are presented as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol: Antimicrobial Activity Screening via Broth Microdilution (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11][12] This assay is a cornerstone of antimicrobial drug discovery and is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16][17][18] The broth microdilution method is a high-throughput technique where a standardized inoculum of bacteria is exposed to serial dilutions of the test compounds in a 96-well plate format.[19]

Rationale for Inclusion: Given the well-documented antibacterial potential of thiazole derivatives, this assay is a direct and quantitative method to identify compounds with antimicrobial activity.[8][9] Screening against both a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) organism provides initial insights into the spectrum of activity.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents and Media:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare stock solutions of test compounds (e.g., 10 mg/mL) in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.[13]

  • Assay Plate Preparation (96-well format):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound working solution (e.g., at 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well is 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[10][12]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • Optional: To better visualize viability, 20 µL of a resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable, respiring cells.[20]

Protocol: Cytotoxicity Screening via MTT Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[23]

Rationale for Inclusion: Many clinically used anticancer drugs contain the thiazole nucleus.[3][24] The MTT assay is a robust, high-throughput, and cost-effective method for the initial screening of compounds to identify those that reduce the viability or proliferation of cancer cells.[25] Using a common and well-characterized cancer cell line (e.g., HeLa or A549) provides a standardized system for evaluation.

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a selected cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture media.

    • Carefully remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM).

    • Include wells for a "vehicle control" (media with the same concentration of DMSO used for the compounds) and an "untreated control" (media only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the media without disturbing the crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[23]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Part 3: Data Synthesis, Hit Criteria, and Next Steps

The primary screening phase generates a significant amount of data that must be carefully analyzed to identify true "hits" for further investigation.

Data Presentation

A clear and concise summary table is essential for comparing the activity of different derivatives across the primary assays.

Compound IDStructureMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC₅₀ vs. HeLa Cells (µM)
T5C-001[Image]>64>6445.2
T5C-002[Image]83212.5
T5C-003[Image]>64>64>100
T5C-004[Image]482.1
ControlCipro0.50.015N/A
ControlDoxorubicinN/AN/A0.8

Note: Data presented are hypothetical for illustrative purposes.

Hit Selection and Prioritization

A "hit" is a compound that meets a predefined activity threshold.[26][27] The criteria for hit selection should be stringent enough to filter out inactive compounds but not so restrictive as to discard potentially valuable scaffolds.

Initial Hit Criteria:

  • Antimicrobial: A compound exhibiting an MIC value ≤ 16 µg/mL against either bacterial strain.

  • Cytotoxicity: A compound exhibiting an IC₅₀ value ≤ 20 µM against the cancer cell line.

Based on these criteria, compounds T5C-002 and T5C-004 from the table above would be considered hits.

The following logical diagram illustrates the decision-making process for advancing a primary hit.

Hit_Progression Start Primary Hit Identified (Meets MIC or IC50 Cutoff) Dose_Response Confirm with Dose-Response Curve (Calculate IC50/MIC) Start->Dose_Response Check_Potency Is Compound Potent? (e.g., IC50 < 10µM) Dose_Response->Check_Potency Counter_Screen Perform Counter-Screen (e.g., vs. Non-cancerous Cell Line) Check_Potency->Counter_Screen Yes Discard1 Discard (Low Potency) Check_Potency->Discard1 No Check_Selectivity Is Compound Selective? Counter_Screen->Check_Selectivity Advance Advance to Secondary Assays (Mechanism of Action, ADME) Check_Selectivity->Advance Yes Discard2 Discard (General Toxicity) Check_Selectivity->Discard2 No

Caption: Decision tree for hit confirmation and prioritization.

Next Steps for Validated Hits:

  • Hit Confirmation: Re-synthesize or re-purify the hit compound to ensure the observed activity is not due to an impurity. Repeat the primary assay to confirm the initial results.

  • Dose-Response Analysis: For any hits identified in single-concentration screens, perform a full dose-response analysis to accurately determine the MIC or IC₅₀.

  • Counter-Screening for Selectivity: This is a critical step to discard non-specific compounds.[6]

    • For cytotoxic hits, screen against a non-cancerous, healthy cell line (e.g., human dermal fibroblasts or HEK293 cells). A compound that is highly toxic to both cancerous and non-cancerous cells is a poor candidate for development.

    • For antimicrobial hits, assess for cytotoxicity against a mammalian cell line to ensure the compound is selectively targeting the microbe.

Compounds that are confirmed, potent, and selective are prioritized as "lead candidates" and can be advanced to more complex secondary assays to determine their mechanism of action, structure-activity relationships (SAR), and initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

Methodological & Application

Synthesis of Thiazole-5-carbonitrile from Alpha-Aminonitriles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug development, present in a wide array of therapeutic agents, including antivirals, antifungals, and anticancer drugs.[1] Specifically, thiazoles functionalized with a carbonitrile group at the 5-position are valuable intermediates, offering a versatile chemical handle for further molecular elaboration. This guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole-5-carbonitriles, with a particular focus on a synthetic route originating from readily available alpha-aminonitriles.

While a direct, single-step conversion of α-aminonitriles to thiazole-5-carbonitriles is not a conventional named reaction, a robust and logical two-stage synthetic strategy is presented herein. This approach leverages the classic Cook-Heilbron thiazole synthesis to form a 5-aminothiazole intermediate, followed by a Sandmeyer reaction to convert the amino group into the target cyano functionality. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this important heterocyclic motif into their synthetic programs.

Strategic Overview: A Two-Stage Approach

The synthesis of thiazole-5-carbonitrile from an α-aminonitrile is most effectively achieved through a two-part process. The initial stage involves the formation of the thiazole ring, which, due to the nature of the starting material, yields a 5-aminothiazole. The second stage is a functional group interconversion to obtain the desired 5-carbonitrile.

G cluster_0 PART 1: Thiazole Ring Formation cluster_1 PART 2: Functional Group Conversion A Alpha-Aminonitrile C 5-Aminothiazole Intermediate A->C Cook-Heilbron Synthesis B Sulfur Source (e.g., CS₂) B->C D 5-Aminothiazole Intermediate F Thiazole-5-diazonium Salt D->F Diazotization E Diazotizing Agent (NaNO₂, H⁺) E->F H This compound (Final Product) F->H Sandmeyer Reaction G Cyanide Source (CuCN) G->H

Figure 1: Overall synthetic workflow from α-aminonitrile to this compound.

Part 1: Synthesis of the 5-Aminothiazole Intermediate via Cook-Heilbron Synthesis

Theoretical Background and Mechanism

The Cook-Heilbron thiazole synthesis is a classical method for preparing 5-aminothiazoles.[2] The reaction proceeds by the condensation of an α-aminonitrile with a sulfur-containing electrophile, such as carbon disulfide (CS₂), dithioacids, or isothiocyanates, under mild conditions.[2]

The mechanism, when using carbon disulfide, begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of CS₂. This is followed by an intramolecular cyclization, where the newly formed dithiocarbamate sulfur atom attacks the nitrile carbon. The resulting 5-imino-2-thione thiazolidine intermediate then undergoes tautomerization to yield the thermodynamically stable, aromatic 5-aminothiazole.[2]

G cluster_reactants Reactants cluster_product Product A α-Aminonitrile C Nucleophilic attack of amine on CS₂ A->C B Carbon Disulfide (CS₂) B->C D Intramolecular cyclization (S⁻ attacks nitrile) C->D E 5-Imino-2-thione intermediate D->E F Tautomerization E->F G 5-Aminothiazole F->G

Caption: Mechanism of the Cook-Heilbron synthesis of 5-aminothiazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-aminothiazole

This protocol provides a general procedure for the synthesis of a 2-aryl-5-aminothiazole from an aryl-substituted α-aminonitrile and carbon disulfide.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles (equiv.)
Aryl-α-aminonitrileAr-CH(NH₂)CN-1.0 g1.0
Carbon DisulfideCS₂76.141.2 eq1.2
PyridineC₅H₅N79.1020 mL-
Ethanol (95%)C₂H₅OH46.0750 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl-α-aminonitrile (1.0 eq) in pyridine (20 mL).

  • To this solution, add carbon disulfide (1.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, gently heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

  • To the resulting residue, add 95% ethanol (50 mL) and heat to boiling.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the 5-aminothiazole product.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Safety Precautions:

  • Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.

Part 2: Conversion of 5-Aminothiazole to this compound via Sandmeyer Reaction

Theoretical Background and Mechanism

The Sandmeyer reaction is a powerful transformation used to convert primary aromatic and heteroaromatic amines into a variety of functional groups, including halides and nitriles.[3][4] The reaction proceeds in two distinct steps:

  • Diazotization: The primary amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[5] These salts are generally unstable and are used immediately in the next step.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide solution. The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyano group with the evolution of nitrogen gas.[4]

G A 5-Aminothiazole B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Thiazole-5-diazonium Chloride (Unstable Intermediate) B->C D Cyanation (CuCN) C->D E This compound D->E

Caption: Key steps of the Sandmeyer reaction on a 5-aminothiazole.

Experimental Protocol: Sandmeyer Cyanation of 2-Aryl-5-aminothiazole

This protocol outlines the conversion of the previously synthesized 2-aryl-5-aminothiazole to the corresponding 2-aryl-thiazole-5-carbonitrile.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles (equiv.)
2-Aryl-5-aminothiazole--1.0 g1.0
Concentrated HClHCl36.465 mL-
Sodium NitriteNaNO₂69.001.1 eq1.1
Copper(I) CyanideCuCN89.561.2 eq1.2
Sodium CyanideNaCN49.011.2 eq1.2
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Saturated NaHCO₃--As needed-

Procedure:

Step 1: Diazotization

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the 2-aryl-5-aminothiazole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (10 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled thiazole suspension, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be kept cold for the next step.

Step 2: Cyanation

  • In a separate 250 mL flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water (15 mL). Gently warm the mixture if necessary to achieve dissolution, then cool it to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature, and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:

  • Diazonium salts are potentially explosive, especially when isolated in a dry state. They should always be handled in solution and at low temperatures.[6]

  • Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.

  • The reaction generates nitrogen gas, which can cause pressure buildup if the reaction is performed in a closed system. Ensure adequate venting.

Conclusion

The synthesis of thiazole-5-carbonitriles from α-aminonitriles is a valuable transformation for medicinal and materials chemistry. The two-stage approach, combining the Cook-Heilbron synthesis of a 5-aminothiazole intermediate with a subsequent Sandmeyer cyanation, provides a reliable and adaptable route to these important building blocks. By carefully controlling the reaction conditions, particularly during the diazotization step, researchers can successfully synthesize a variety of substituted thiazole-5-carbonitriles for their discovery and development programs.

References

Application Notes & Protocols: A Researcher's Guide to the Hantzsch Synthesis of Substituted Thiazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Strategic Importance of Thiazole-5-carbonitriles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in diverse biological interactions.[1][2][3] Molecules bearing this heterocycle exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5]

Within this esteemed class of compounds, the substituted thiazole-5-carbonitrile motif represents a particularly valuable pharmacophore. The cyano (-CN) group at the C5 position acts as a potent hydrogen bond acceptor and a bioisostere for other functional groups, significantly influencing the molecule's binding affinity and metabolic stability. This makes these compounds highly sought after in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

This guide provides an in-depth exploration of the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, specifically tailored for the efficient synthesis of 2,4-disubstituted thiazole-5-carbonitriles.[2][6] We will delve into the reaction mechanism, provide a field-proven experimental protocol, and offer insights into optimization and troubleshooting.

The Core Principle: The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this synthesis is a cornerstone of heterocyclic chemistry.[6] The classical reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[2][6][7] The reaction is known for its simplicity, high yields, and broad substrate scope.[1][8]

To generate the target this compound scaffold, the strategy is modified by employing a specialized α-halocarbonyl reactant that already contains the requisite cyano group. A common and highly effective starting material for this purpose is an α-halo-β-ketonitrile .

Mechanistic Deep Dive: Pathway to the this compound Core

Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the thiazole ring proceeds through a well-established sequence of nucleophilic attack and cyclization/dehydration steps.

Step 1: Nucleophilic Attack (SN2 Reaction) The synthesis initiates with the sulfur atom of the thioamide (e.g., thiourea or a substituted thioamide) acting as a potent nucleophile. It attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketonitrile, displacing the halide in a classic SN2 reaction.[7][8] This forms an S-alkylated isothioamide intermediate.

Step 2: Tautomerization & Cyclization Following a proton transfer or tautomerization, the nitrogen atom of the intermediate becomes nucleophilic.[7] It then performs an intramolecular attack on the electrophilic carbonyl carbon of the ketone moiety. This crucial ring-closing step forms a five-membered heterocyclic intermediate, a 4-hydroxy-thiazoline.

Step 3: Dehydration & Aromatization The final step is the acid- or base-catalyzed dehydration of the 4-hydroxy-thiazoline intermediate.[2] The elimination of a water molecule results in the formation of a double bond within the ring, yielding the stable, aromatic this compound product.

Diagram: Hantzsch Synthesis Mechanism for Thiazole-5-carbonitriles

Caption: Figure 1: Reaction Mechanism.

Application Protocol: Synthesis of 2-Amino-4-phenyl-thiazole-5-carbonitrile

This protocol details a representative one-pot synthesis, which is valued for its efficiency and greener reaction conditions.[1] This example uses thiourea and 2-bromo-3-oxo-3-phenylpropanenitrile.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Mass/Volume
2-Bromo-3-oxo-3-phenylpropanenitrileC₉H₆BrNO224.06-5.01.12 g
ThioureaCH₄N₂S76.12-5.5 (1.1 eq)0.42 g
Ethanol (EtOH), Reagent GradeC₂H₅OH46.07--20 mL
Sodium Bicarbonate (Sat. aq. soln.)NaHCO₃84.01Saturated-~30 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As needed
HexanesC₆H₁₄86.18--As needed
Experimental Procedure

Diagram: Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-oxo-3-phenylpropanenitrile (5.0 mmol, 1.12 g) and thiourea (5.5 mmol, 0.42 g).

    • Scientist's Note: Using a slight excess (1.1 eq) of the thioamide component ensures the complete consumption of the more expensive α-haloketone.

  • Solvent Addition: Add 20 mL of reagent-grade ethanol to the flask.

    • Scientist's Note: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants at elevated temperatures and is relatively benign. Other polar protic solvents like methanol or isopropanol can also be used.[1]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

    • Self-Validating Check: A complete reaction is indicated by the disappearance of the α-haloketone spot on the TLC plate. The product is often UV-active and may precipitate out of the solution upon cooling.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid product should precipitate.

    • Scientist's Note: Pouring the ethanolic solution into water causes the organic product, which is poorly soluble in water, to precipitate, facilitating its isolation.[8]

  • Neutralization and Filtration: Slowly add saturated aqueous sodium bicarbonate solution to the beaker until the mixture is neutral (pH ~7). Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (15 mL each).

    • Causality: The neutralization step is crucial to quench any remaining acid (HBr) generated during the reaction. Washing with cold water removes any water-soluble impurities and unreacted thiourea.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid. Dry the purified product under vacuum.

    • Expected Outcome: This procedure typically yields the desired 2-amino-4-phenyl-thiazole-5-carbonitrile in good to excellent yields (75-90%).

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring. Confirm reagent purity.
Product loss during work-up.Ensure complete precipitation by using ice-cold water. Avoid excessive washing.
Side Products Decomposition of starting materials.Use moderate temperatures. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Formation of isomeric products.While less common with symmetric thioamides like thiourea, using N-substituted thioureas can lead to isomers.[9] Confirm structure by 2D-NMR.
Purification Issues Product is an oil or difficult to crystallize.Attempt purification via column chromatography (Silica gel, EtOAc/Hexanes gradient).

Conclusion

The Hantzsch thiazole synthesis remains a powerful and versatile tool for accessing the medicinally important this compound scaffold. Its operational simplicity, tolerance for various functional groups, and consistently high yields make it an indispensable method for researchers in synthetic organic chemistry and drug development. By understanding the underlying mechanism and following a robust protocol, scientists can efficiently generate libraries of these valuable compounds for further biological evaluation.

References

The Cook-Heilbron Synthesis: A Powerful Tool for 5-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminothiazole Scaffold

The 5-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The versatile nature of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] The Cook-Heilbron synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, provides a direct and efficient method for the preparation of these valuable 5-aminothiazole derivatives.[3] This application note provides a detailed overview of the Cook-Heilbron synthesis, including its mechanism, experimental protocols, applications, and troubleshooting, to empower researchers in the synthesis of novel therapeutic agents.

The Cook-Heilbron Synthesis: Mechanism and Scope

The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with a sulfur-containing compound, such as carbon disulfide, dithioacids, or their esters, to yield a 5-aminothiazole derivative.[3][4] The reaction is typically carried out under mild conditions and offers a good scope for introducing diversity at the 2- and 4-positions of the thiazole ring by varying the starting materials.[3]

The reaction mechanism, when using an α-aminonitrile and carbon disulfide, proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the α-aminonitrile acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon to form a five-membered ring.

  • Tautomerization: A subsequent tautomerization of the imino group to an amino group, driven by the formation of an aromatic system, yields the final 5-aminothiazole product.[3]

Figure 1: General mechanism of the Cook-Heilbron synthesis.

Detailed Experimental Protocols

This section provides detailed protocols for the synthesis of the α-aminonitrile precursor and two examples of 5-aminothiazole derivatives via the Cook-Heilbron synthesis.

Protocol 1: Synthesis of Aminoacetonitrile (Precursor)

Aminoacetonitrile is a key starting material for the Cook-Heilbron synthesis. It can be prepared from glycine through various methods. One common approach involves the conversion of glycine to its N-methylene derivative followed by treatment with a cyanide source. A detailed procedure for the hydrolysis of methyleneaminoacetonitrile to aminoacetonitrile hydrogen sulfate is described in Organic Syntheses.[5]

Materials:

  • Methyleneaminoacetonitrile

  • 95% Sulfuric acid

  • 95% Ethyl alcohol

  • Ice

Procedure:

  • In a conical flask, prepare a solution of 95% sulfuric acid in 95% ethyl alcohol.

  • To this solution, add methyleneaminoacetonitrile at 45-50°C.

  • Shake the flask vigorously. The solution will warm up and separate into two layers.

  • Allow the mixture to stand overnight in a refrigerator at 0-5°C to facilitate the crystallization of aminoacetonitrile hydrogen sulfate.

  • Filter the salt and wash it with a small amount of ice-cold alcohol.

Protocol 2: Synthesis of 5-Amino-2-benzylthiazole

This protocol is based on the original work of Cook, Heilbron, and Levy.[3]

Materials:

  • Aminoacetonitrile

  • Dithiophenylacetic acid

  • Solvent (e.g., ethanol or aqueous ethanol)

Procedure:

  • Dissolve aminoacetonitrile and dithiophenylacetic acid in a suitable solvent in a round-bottom flask.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure 5-amino-2-benzylthiazole.

Protocol 3: Synthesis of 2-Methyl-5-aminothiazole

This protocol is an example of the Cook-Heilbron synthesis used in the preparation of precursors for cancer therapeutics.[6]

Materials:

  • Aminoacetonitrile

  • Ethyldithioacetate

  • Solvent (e.g., ethanol)

Procedure:

  • Combine aminoacetonitrile and ethyldithioacetate in ethanol.

  • Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, the solvent is evaporated.

  • The residue is then purified, typically by column chromatography on silica gel, to afford 2-methyl-5-aminothiazole.

Data Presentation: Scope and Yields

The Cook-Heilbron synthesis is versatile, allowing for the synthesis of a variety of 5-aminothiazole derivatives with good yields. The following table summarizes some examples.

R1 (from α-aminonitrile)R2 (from sulfur reagent)ProductYield (%)Reference
HBenzyl5-Amino-2-benzylthiazoleNot specified[3]
COOEtBenzyl5-Amino-4-carbethoxy-2-benzylthiazoleNot specified[3]
HMethyl2-Methyl-5-aminothiazoleNot specified[6]
HSH (from CS2)5-Amino-2-mercaptothiazoleGood[4]

Troubleshooting and Optimization

While the Cook-Heilbron synthesis is generally robust, researchers may encounter issues such as low yields or the formation of side products. Here are some troubleshooting tips:

  • Low Yield:

    • Purity of Starting Materials: Ensure the α-aminonitrile and sulfur-containing reagent are of high purity. Impurities can lead to side reactions.[7]

    • Reaction Conditions: Optimize the solvent, temperature, and reaction time. While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[8]

    • Stoichiometry: Ensure the correct molar ratios of the reactants are used.

  • Side Reactions:

    • Decomposition of Reactants: Some α-aminonitriles and dithioacids can be unstable. Use freshly prepared or purified reagents.

    • Work-up Procedure: During work-up, avoid harsh acidic or basic conditions that could degrade the product.[9]

  • Purification Challenges:

    • Oiling Out: If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate.[10]

    • Column Chromatography: If the product is difficult to crystallize, purification by column chromatography is a reliable alternative.[1]

Figure 2: A simplified workflow for troubleshooting the Cook-Heilbron synthesis.

Safety Precautions

  • Carbon Disulfide: Carbon disulfide is highly flammable, volatile, and toxic.[11][12][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Avoid contact with heat, sparks, and open flames.[14]

  • α-Aminonitriles: These compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.

Conclusion

The Cook-Heilbron synthesis remains a valuable and relevant method for the preparation of 5-aminothiazole derivatives, which are important scaffolds in drug discovery. By understanding the reaction mechanism and following detailed protocols, researchers can efficiently synthesize a diverse range of these compounds for biological evaluation. Careful optimization and adherence to safety precautions are essential for successful and safe execution of this synthesis.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Amino-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-thiazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The thiazole ring system is a fundamental core in numerous pharmaceuticals, valued for its wide range of biological activities.[1] This protocol details a robust and efficient one-pot procedure, ideal for laboratory-scale synthesis. By explaining the underlying chemical principles, detailing the experimental setup, and offering practical insights, this document serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a diverse array of biological targets. Consequently, thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

Specifically, the 2-amino-thiazole-5-carbonitrile framework serves as a crucial building block for constructing more complex molecules, including potent kinase inhibitors used in oncology.[2][4] The presence of the amino group at the 2-position and the cyano group at the 5-position provides versatile synthetic handles for further molecular elaboration, making it a highly valuable intermediate for creating libraries of novel compounds for high-throughput screening.

Overview of Synthetic Strategies

The construction of the thiazole ring is a well-established field in organic chemistry. The most prominent method is the Hantzsch Thiazole Synthesis , first described in the late 19th century. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1] The versatility and generally high yields of the Hantzsch synthesis have made it the cornerstone of thiazole chemistry.

Modern variations often employ a one-pot approach, where the α-halocarbonyl intermediate is generated in situ from an activated carbonyl compound, followed by immediate cyclization with a thioamide.[1][5] This strategy enhances efficiency by reducing the number of isolation and purification steps, minimizing waste, and often improving overall yield. This application note will focus on such a one-pot procedure.

Featured Protocol: One-Pot Synthesis of 2-Amino-thiazole-5-carbonitrile

This protocol details the synthesis of 2-Amino-thiazole-5-carbonitrile from 2-(ethoxymethylene)malononitrile. The procedure involves an initial in situ α-bromination followed by a Hantzsch-type condensation with thiourea.

Principle and Mechanism

The reaction proceeds in two main stages within a single pot:

  • α-Bromination: 2-(ethoxymethylene)malononitrile, an electron-rich enol ether, reacts with N-Bromosuccinimide (NBS). The NBS serves as an electrophilic bromine source, which substitutes the vinylic proton to form a transient α-bromo intermediate.

  • Hantzsch Condensation: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization where a nitrogen atom attacks one of the nitrile groups, and subsequent tautomerization and elimination of ethanol and hydrogen bromide leads to the formation of the stable, aromatic 2-amino-thiazole-5-carbonitrile ring.

The proposed reaction mechanism is illustrated below.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-(Ethoxymethylene)malononitrile I1 α-Bromo Intermediate R1->I1 + NBS (α-Bromination) R2 N-Bromosuccinimide (NBS) R3 Thiourea I2 Thioether Adduct I1->I2 + Thiourea (Nucleophilic Attack) I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Amino-thiazole-5-carbonitrile I3->P Tautomerization & Elimination

Caption: Proposed reaction mechanism for the one-pot synthesis.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Hazard InformationNotes
2-(Ethoxymethylene)malononitrile122.12123-06-8Harmful if swallowed, Skin/Eye IrritantSource of the C4-C5-CN fragment.
N-Bromosuccinimide (NBS)177.98128-08-5Corrosive, Oxidizer, LachrymatorStore in a cool, dry place away from light.
Thiourea76.1262-56-6Suspected carcinogen, ToxicHandle with appropriate personal protective equipment (PPE).
1,4-Dioxane88.11123-91-1Flammable, Carcinogen, IrritantUse anhydrous grade.
Water (Deionized)18.027732-18-5N/AUsed for reaction and work-up.
Sodium Bicarbonate (NaHCO₃)84.01144-55-8N/AFor neutralization.
Ethyl Acetate (EtOAc)88.11141-78-6Flammable, IrritantFor extraction.
Brine (Saturated NaCl)N/AN/AN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6N/AFor drying organic layer.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and hotplate

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Equipment for purification (e.g., recrystallization apparatus or flash chromatography system)

Experimental Workflow

The overall workflow from reaction setup to product isolation is outlined below.

G A 1. Reagent Setup - Dissolve starting material - Cool to 0°C B 2. Bromination - Add NBS portion-wise - Stir for 1 hr A->B C 3. Cyclization - Add Thiourea - Warm to RT, then heat B->C D 4. Reaction Quench - Cool mixture - Add NaHCO₃ solution C->D E 5. Extraction - Extract with Ethyl Acetate D->E F 6. Washing & Drying - Wash with Brine - Dry over Na₂SO₄ E->F G 7. Purification - Concentrate in vacuo - Recrystallize/Chromatography F->G H 8. Characterization - Obtain final product G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(ethoxymethylene)malononitrile (5.00 g, 40.9 mmol).

    • Add 1,4-dioxane (80 mL) and water (80 mL) to dissolve the starting material.

    • Cool the mixture to 0-5°C using an ice-water bath.

  • α-Bromination:

    • While stirring vigorously, add N-Bromosuccinimide (NBS) (7.64 g, 43.0 mmol, 1.05 equiv.) to the cooled solution in small portions over 15 minutes. Ensure the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Hantzsch Condensation:

    • To the cold mixture, add thiourea (3.28 g, 43.0 mmol, 1.05 equiv.) in one portion.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes.

    • Heat the mixture to 60-65°C and stir for 3-4 hours. The reaction progress can be monitored by TLC (Typical eluent: 30% Ethyl Acetate in Hexane).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (150 mL) to quench the reaction and neutralize acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • NBS is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.

    • Thiourea is a suspected carcinogen. Avoid creating dust and handle with extreme care.

    • 1,4-Dioxane is flammable and a carcinogen. Use in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

Expected Results and Troubleshooting

  • Yield: Typical yields for this reaction range from 65% to 80% after purification.

  • Appearance: The final product, 2-Amino-thiazole-5-carbonitrile, is typically an off-white to pale yellow solid.

  • Characterization: The structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

IssuePossible CauseSolution
Low Yield Incomplete bromination.Ensure NBS is fresh and added slowly at low temperature. Check for consumption of starting material by TLC before adding thiourea.
Incomplete cyclization.Increase reaction time or temperature slightly (e.g., to 70°C). Ensure stoichiometric amounts of thiourea are used.
Impure Product Residual starting materials.Improve purification method; a finer gradient in column chromatography may be needed.
Formation of side products.Maintain strict temperature control during NBS addition to prevent over-bromination or side reactions.
Reaction Stalls Deactivated NBS.Use a freshly opened bottle of NBS or recrystallize old NBS from water.[6]

Conclusion

This application note provides a reliable and detailed one-pot protocol for the synthesis of 2-Amino-thiazole-5-carbonitrile. By leveraging an in situ bromination followed by a Hantzsch condensation, this method offers an efficient and practical route to a key intermediate in pharmaceutical research. The clear, step-by-step instructions and practical troubleshooting advice are designed to enable researchers to successfully replicate this synthesis and utilize the product in their drug discovery endeavors.

References

Application Note: High-Purity Thiazole-5-carbonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-5-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This application note provides a detailed, field-tested protocol for the purification of this compound using the fundamental technique of recrystallization. We delve into the theoretical principles, solvent selection strategies, a step-by-step experimental workflow, and robust troubleshooting guidance to empower researchers to consistently obtain high-purity material essential for drug discovery and development pipelines.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[3][4] The core concept relies on identifying a suitable solvent or solvent system in which the target compound and its impurities exhibit different solubility profiles at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature (typically its boiling point).[3]

The process involves dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution.[5] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a supersaturated state from which it crystallizes out of the solution.[6] The impurities, ideally present in smaller concentrations and/or having higher solubility in the cold solvent, remain in the solution (the mother liquor).[7] This selective precipitation allows for the isolation of the purified solid compound by filtration.[4] The slow, controlled formation of the crystal lattice is critical, as it systematically excludes impurity molecules, leading to a significant enhancement in purity.[4]

Physicochemical & Safety Profile: this compound

A thorough understanding of the compound's properties and safety hazards is a prerequisite for any laboratory procedure.

2.1. Physicochemical Data The key properties of this compound are summarized below. The melting point is a critical indicator of purity; a sharp melting range close to the literature value typically signifies high purity.

PropertyValueReference
CAS Number 25742-12-5[8][9]
Molecular Formula C₄H₂N₂S[9]
Molecular Weight 110.14 g/mol [9]
Appearance Solid (form may vary)N/A
Melting Point 75 - 80 °C[8]
Boiling Point 180 - 190 °C @ 760 mmHg[8]
Solubility Moderately soluble in polar organic solvents (e.g., DMF, acetonitrile); limited water solubility.[8]

2.2. Critical Safety & Handling Precautions this compound and the solvents used for its recrystallization pose potential hazards. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[10][12]

  • Compound Hazards: this compound may cause skin corrosion and serious eye damage.[8] Avoid direct contact. In case of skin contact, immediately wash the affected area with copious amounts of water.[8][10]

  • Solvent Hazards: Many organic solvents are flammable. Keep away from ignition sources such as heat, sparks, and open flames.[11][13] Ensure containers are well-sealed when not in use.[13]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in accordance with local environmental regulations.[10]

Experimental Protocol: Purification of this compound

This protocol is divided into two key stages: solvent screening to identify the optimal recrystallization medium, followed by the full purification procedure.

3.1. Part I: Strategic Solvent Selection The success of recrystallization hinges on the choice of solvent. The ideal solvent should exhibit a steep solubility curve for this compound—low solubility at low temperatures and high solubility at high temperatures.[4]

Methodology for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition. If the solid dissolves readily in a small volume (<0.5 mL), the solvent is unsuitable as it will lead to poor recovery.

  • If the solid is poorly soluble at room temperature, begin heating the mixture gently in a warm water or sand bath, continuing to add the solvent dropwise until the solid just dissolves.[14]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.

  • Observation: An ideal solvent will show prolific crystal formation upon cooling. If the compound "oils out" (separates as a liquid), or if crystallization is minimal, the solvent may be unsuitable.[15]

Recommended Solvents for Screening: Based on the moderate polarity of the thiazole ring and the nitrile group, the following solvents are recommended starting points.[16] Solvent pairs, such as ethanol/water, are also highly effective.[3]

Solvent / SystemBoiling Point (°C)Rationale & Expected Behavior
Isopropanol (IPA) 82.6A good starting point. Its polarity should provide the desired solubility profile.
Ethanol (EtOH) 78.4Similar to IPA. Often used for heterocyclic compounds.[3]
Acetonitrile 81.6The compound is known to be moderately soluble in acetonitrile.[8] May require a co-solvent.
Ethanol / Water VariableA powerful solvent-antisolvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists, then clarify with a drop of hot ethanol.[7]
Toluene / Hexane VariableA non-polar/polar aprotic system. Dissolve in hot toluene and add hexane as the antisolvent.

3.2. Part II: Detailed Recrystallization Workflow

This procedure assumes that a suitable solvent (e.g., isopropanol) has been identified from the screening process.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Büchner funnel and filtration flask

  • Filter paper

  • Glass stir rod

  • Watch glass

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing the recovery yield.[5]

  • (Optional) Decolorization: If the resulting solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.[3][4]

  • (Optional) Hot Filtration: If charcoal or any insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the compound. Causality: This step removes insoluble materials. Preheating the apparatus prevents premature crystallization of the product in the funnel.[3][7]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[14] Once at room temperature, the flask can be placed in an ice-water bath for 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Use a small amount of the filtrate to transfer any remaining crystals from the flask to the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) from the crystal surfaces without re-dissolving a significant amount of the product.[5]

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. Then, transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[3]

Visualization of the Purification Workflow

The following diagram outlines the logical decision-making and experimental flow for the recrystallization protocol.

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve color_check Solution Colored? dissolve->color_check add_charcoal Add Activated Charcoal & Boil color_check->add_charcoal Yes insoluble_check Insoluble Matter Present? color_check->insoluble_check No hot_filter Hot Gravity Filtration add_charcoal->hot_filter insoluble_check->hot_filter Yes cool Slowly Cool Solution to Room Temperature insoluble_check->cool No hot_filter->cool ice_bath Place in Ice Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry product High-Purity Product dry->product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)Reference
"Oiling Out" The melting point of the solute is below the boiling point of the solvent. / The solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[15]
No Crystals Form The solution is not saturated (too much solvent was used). / The solution is supersaturated.Boil off some of the solvent to increase concentration and re-cool. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[5]
Very Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is adequately pre-heated.[5]
Poor Purity The solution was cooled too quickly, trapping impurities.Allow the solution to cool slowly and undisturbed on the benchtop before moving to an ice bath.[14]

Conclusion

Recrystallization is a fundamental yet highly effective technique for elevating the purity of this compound from crude to research or development-grade material. By carefully selecting a solvent and meticulously controlling the parameters of dissolution, cooling, and isolation, researchers can reliably remove process impurities. The robust protocol and troubleshooting guide presented here provide a comprehensive framework for achieving high-purity this compound, thereby ensuring the integrity and success of subsequent stages in pharmaceutical synthesis.

References

A Definitive Guide to the Chromatographic Separation of Thiazole-5-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences and synthetic chemistry, the structural nuances of a molecule dictate its function. This principle is particularly pronounced in the case of isomers, which, despite sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. Thiazole-5-carbonitrile and its positional isomers, such as thiazole-2-carbonitrile and thiazole-4-carbonitrile, are pivotal building blocks in the synthesis of novel therapeutic agents.[1] Consequently, the ability to separate and quantify these isomers with high fidelity is not merely an analytical challenge but a critical step in drug discovery and quality control.[2]

This comprehensive application note provides a detailed protocol for the chromatographic separation of this compound isomers, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chromatographic theory and have been structured to provide a self-validating and robust analytical solution.

The Isomeric Challenge: Unraveling Subtle Differences

The primary difficulty in separating thiazole-carbonitrile isomers lies in their similar physicochemical properties. Positional isomers possess identical molecular weights and often exhibit only minor differences in polarity and hydrophobicity. The key to their separation lies in exploiting these subtle variations through a highly selective chromatographic system. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for such polar heterocyclic compounds, offering a versatile platform for achieving baseline resolution.[3][4][5]

The Strategic Approach: Reversed-Phase HPLC

RP-HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[6] For thiazole-carbonitrile isomers, a C18 stationary phase provides a hydrophobic surface that interacts with the analytes. The elution is then controlled by a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile. By carefully controlling the composition of the mobile phase, we can modulate the retention of each isomer and achieve separation. The elution order is generally dictated by the polarity of the isomers; more polar compounds have a weaker interaction with the stationary phase and thus elute earlier. Thiazole-4-carbonitrile is described as a moderately polar molecule.[7]

Experimental Protocol: A Validated RP-HPLC Method

This section details a step-by-step protocol for the separation of a mixture containing thiazole-2-carbonitrile, thiazole-4-carbonitrile, and this compound.

Instrumentation and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acidic modifier helps to ensure consistent ionization of the analytes, leading to improved peak shape.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in a 50:50 (v/v) solution of acetonitrile and water. Dilute this stock solution to a working concentration of 100 µg/mL with the same diluent.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

experimental_workflow cluster_preparation 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases (A and B) C Equilibrate HPLC System A->C B Prepare Isomer Sample (100 µg/mL) D Inject Sample B->D C->D E Execute Gradient Run D->E F UV Detection at 254 nm E->F G Acquire Chromatogram F->G H Integrate Peaks G->H I Quantify Isomers H->I

Caption: A streamlined workflow for the HPLC analysis of thiazole-carbonitrile isomers.

Anticipated Results and Data Interpretation

Under the prescribed chromatographic conditions, baseline separation of the three isomers is expected. The elution order will be inversely proportional to the polarity of the isomers.

Table 2: Predicted Elution Order and Retention Times

IsomerExpected Retention Time (approx. min)Rationale for Elution
This compound9 - 11Expected to be the most polar, leading to the least retention on the C18 column.
Thiazole-4-carbonitrile13 - 15Intermediate polarity and retention.[7]
Thiazole-2-carbonitrile17 - 19Expected to be the least polar, resulting in the strongest interaction with the stationary phase and the longest retention time.

Ensuring Method Integrity: A Self-Validating System

The trustworthiness of this analytical method is established through a systematic validation process. Key parameters to assess include:

  • Specificity: The ability to resolve the target isomers from each other and from any potential impurities.

  • Linearity: The demonstration of a linear relationship between the peak area and the concentration of each isomer over a defined range.

  • Precision: The assessment of the method's repeatability and intermediate precision through multiple injections and analyses on different days.

  • Accuracy: The determination of the closeness of the measured values to the true values, often assessed through recovery studies in a representative matrix.

Troubleshooting Guide

Even with a robust method, analytical challenges can arise. The following table provides guidance on common issues.

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing/Fronting) Column degradation, incorrect mobile phase pH, sample overload.Replace the column, ensure the mobile phase is properly prepared, dilute the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature instability, pump malfunction.Ensure proper mobile phase mixing, use a column thermostat, perform pump maintenance.
Loss of Resolution Column aging, changes in mobile phase composition.Replace the column, prepare fresh mobile phase.

Conclusion

The successful separation of this compound isomers is a critical analytical task in pharmaceutical development. The RP-HPLC method presented in this application note provides a reliable and reproducible approach to achieving this separation. By understanding the principles of the separation and adhering to the detailed protocol, researchers can ensure the isomeric purity of their compounds, a fundamental requirement for the development of safe and effective medicines.

References

Application Notes & Protocols: Thiazole-5-carbonitrile as a Versatile Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] When functionalized with a nitrile group at the 5-position, the resulting thiazole-5-carbonitrile moiety becomes a particularly powerful precursor for the development of kinase inhibitors. This guide provides an in-depth exploration of the rationale, synthesis, and application of this scaffold, focusing on the well-documented 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series as a case study for Cyclin-Dependent Kinase 9 (CDK9) inhibition.[4][5] Detailed protocols, structure-activity relationship (SAR) data, and mechanistic insights are provided for researchers in drug discovery and chemical biology.

Introduction: The Strategic Advantage of the this compound Core

Kinase inhibitors have revolutionized targeted cancer therapy by blocking the ATP-binding site of specific kinases, which are often dysregulated in malignant cells.[6] The design of effective and selective inhibitors requires a molecular scaffold that can be readily synthesized, systematically modified, and which possesses inherent properties conducive to strong target engagement. The this compound core meets these criteria through a synergistic combination of its two key components.

The Thiazole Ring: A Privileged Kinase-Binding Moiety

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[3] Its prevalence in kinase inhibitor design is due to several key features:[1][2]

  • Hydrogen Bonding: The nitrogen atom at position 3 can act as a hydrogen bond acceptor, frequently interacting with the critical "hinge" region of the kinase ATP-binding pocket.

  • Structural Rigidity: The aromatic nature of the ring provides a rigid scaffold, minimizing the entropic penalty upon binding and allowing for predictable vectoring of substituents into specific pockets of the active site.

  • Synthetic Tractability: Established synthetic routes, most notably the Hantzsch thiazole synthesis, allow for the facile and diverse construction of substituted thiazole rings.[6][7]

The C5-Nitrile Group: A Multifunctional Pharmacophore

The nitrile group (-C≡N) is far more than a simple synthetic handle; it is a critical pharmacophore that profoundly influences a molecule's biological profile.[8] Its strategic placement at the C5 position of the thiazole ring offers several advantages:

  • Bioisosteric Replacement: The nitrile can serve as a bioisostere for other functional groups like carbonyls or halogens, mimicking their polar interactions while offering a different metabolic profile.[8]

  • Enhanced Binding Affinity: The nitrile's lone pair of electrons can engage in favorable lone pair-π interactions with aromatic residues, such as the gatekeeper phenylalanine residue found in many kinases.[9] It also contributes to the molecule's overall polarity, allowing for hydrogen bonding and polar interactions within the active site.[8]

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve the pharmacokinetic properties of a drug candidate.[8][10] Introducing a nitrile can block metabolically vulnerable sites on the aromatic ring.[8]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can modulate the pKa of nearby functionalities and influence the molecule's overall solubility and membrane permeability.[10]

Core Synthesis Workflow: Building the Kinase Inhibitor Scaffold

The synthesis of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile core is a multi-step process that begins with the construction of the thiazole ring, followed by the elaboration of the pyrimidine moiety. The following workflow is a representative example based on established literature.[4][11]

G cluster_0 Part 1: Thiazole Core Synthesis (Hantzsch) cluster_1 Part 2: Pyrimidine Assembly A Ethyl 2-chloro-3-oxobutanoate + 1-Methylthiourea B Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate A->B Pyridine C Boc-Protected Thiazole B->C Boc₂O, DMAP D Thiazole Acetonitrile Intermediate C->D LDA, MeCN E Enaminone Intermediate D->E DMF-DMA G Final Inhibitor Scaffold 4-(Thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile E->G Condensation F Substituted Phenylguanidine F->G

Caption: General synthetic workflow for the target kinase inhibitor scaffold.

Protocol 2.1: Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Key Thiazole Intermediate)

This protocol outlines the Hantzsch synthesis to form the core thiazole ring.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • 1-Methylthiourea

  • Pyridine

  • Ethanol

  • Standard glassware for reflux and extraction

Procedure:

  • To a solution of 1-methylthiourea (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.05 eq).

  • Add pyridine (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the title compound.

Causality: The Hantzsch synthesis is a classic and reliable method for forming thiazole rings. Pyridine acts as a base to facilitate the condensation and cyclization steps. The workup procedure is designed to remove unreacted starting materials and the pyridine catalyst.

Protocol 2.2: Assembly of the 4-(Thiazol-5-yl)-pyrimidine-5-carbonitrile Core

This protocol details the subsequent steps to build the final inhibitor scaffold.[4][11]

Materials:

  • Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (from Protocol 2.1)

  • Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)

  • Lithium diisopropylamide (LDA), Acetonitrile (MeCN)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Appropriately substituted phenylguanidine

  • Solvents: THF, DCM, Methanol

Procedure:

  • Boc Protection: Protect the 2-methylamino group of the thiazole intermediate using Boc₂O and a catalytic amount of DMAP in DCM. This prevents interference in subsequent steps. Purify to obtain the Boc-protected thiazole.

  • Acetonitrile Addition: Treat the Boc-protected thiazole with LDA in THF at -78°C, followed by the addition of acetonitrile. This step converts the C5-ester into a β-ketonitrile intermediate.[11]

  • Enaminone Formation: React the β-ketonitrile intermediate with DMF-DMA under reflux. This forms the key enaminone, 3-(dimethylamino)-2-(4-methyl-2-(N-Boc-methylamino)thiazole-5-carbonyl)acrylonitrile.[11]

  • Condensation & Deprotection: Condense the enaminone with a desired substituted phenylguanidine in a suitable solvent (e.g., 2-methoxyethanol) under heat (conventional or microwave). This reaction forms the pyrimidine ring and typically results in the concomitant cleavage of the Boc protecting group.

  • Purification: After cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization or column chromatography to yield the final 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivative.

Structure-Activity Relationship (SAR) and Target Selectivity

Systematic modification of the this compound scaffold has provided deep insights into achieving both high potency and selectivity for specific kinases. The following data, focusing on CDK9 vs. CDK2, illustrates key SAR trends.[4][5]

Compound IDR (Aniline Substitution)R' (Pyrimidine C5)CDK9 Kᵢ (nM)CDK2 Kᵢ (nM)Selectivity (CDK2/CDK9)
12a m-NO₂CN166
12g m-NH₂CN4450112.5
12u 3-NH₂, 4-OCH₃CN7>600>85
Ia m-NO₂H231.5

Analysis of SAR:

  • C5-Nitrile is Key: Comparing compound Ia (C5-H) with 12a (C5-CN) shows that while potency is similar, the nitrile provides a crucial handle for further optimization.[4] The nitrile group contacts the gatekeeper residue (Phe103 in CDK9) via a lone pair-π interaction.[9]

  • Aniline Substitution Drives Selectivity: The most dramatic gains in selectivity for CDK9 over CDK2 come from substitutions on the C2-phenylamino ring. An m-amino group (12g ) significantly reduces CDK2 activity.[4]

  • Optimized Interactions: Compound 12u , with both a 3-amino and a 4-methoxy group on the aniline ring, achieves over 85-fold selectivity for CDK9. This highlights how fine-tuning interactions in pockets adjacent to the core binding site can discriminate between closely related kinases.[4]

Derivatization Strategies for Library Expansion

The this compound scaffold is amenable to further modification to explore chemical space and optimize properties. The nitrile group itself is a versatile starting point.

Protocol 4.1: Hydrolysis of the C5-Nitrile to an Amide or Carboxylic Acid

Hydrolyzing the nitrile can probe the utility of hydrogen bond donors (amide) or a charged group (carboxylate) at this position.

A. Acidic Hydrolysis to Carboxylic Acid [12]

  • Dissolve the this compound starting material in a mixture of concentrated HCl and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by HPLC or LC-MS.

  • Cool the reaction mixture. The carboxylic acid product may precipitate upon cooling or after adjusting the pH to ~3-4.

  • Filter the solid and wash with cold water, then dry under vacuum.

B. Alkaline Hydrolysis to Carboxylate Salt [12]

  • Heat the this compound starting material under reflux with an aqueous solution of NaOH (e.g., 2-4 M).

  • Ammonia gas will be evolved, indicating the progress of the reaction.[12] Continue until starting material is consumed.

  • Cool the solution to obtain the sodium salt of the carboxylic acid.

  • To isolate the free acid, carefully acidify the cooled solution with cold, dilute HCl until the pH is ~3-4.

  • Collect the resulting precipitate by filtration.

Causality: Acidic hydrolysis protonates the nitrile nitrogen, making the carbon more electrophilic for attack by water.[13] The reaction proceeds through an amide intermediate to the final carboxylic acid and an ammonium salt.[12][13] Alkaline hydrolysis involves direct nucleophilic attack by a hydroxide ion and also proceeds via an amide intermediate.[12][13]

Biological Context: Target Kinase Signaling Pathways

Understanding the biological role of the target kinase is essential for interpreting the cellular effects of an inhibitor. The this compound scaffold has been used to target multiple kinases involved in cancer progression.

CDK9 and Transcriptional Regulation

CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[14][15] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive transcript elongation.[16] In many cancers, survival is dependent on the continuous high-level transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 selectively down-regulates these short-lived survival proteins, reinstating the normal process of apoptosis in cancer cells.[4]

G cluster_0 Promoter Region cluster_1 Elongation PolII RNA Pol II DSIF_NELF DSIF/NELF (Pausing Factors) PolII->DSIF_NELF binds & pauses Elongating_PolII Elongating Pol II (p-CTD) DSIF_NELF->Elongating_PolII release DNA DNA mRNA mRNA Transcript Elongating_PolII->mRNA synthesizes PTEFb P-TEFb (CDK9/CycT) PTEFb->PolII phosphorylates CTD PTEFb->DSIF_NELF phosphorylates Inhibitor This compound Inhibitor Inhibitor->PTEFb INHIBITS

Caption: Role of CDK9 in transcriptional elongation and its inhibition.

EGFR and VEGFR-2 in Tumor Growth and Angiogenesis

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases crucial for tumor progression.

  • EGFR Signaling: Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation, survival, and migration.[2][10][17]

  • VEGFR-2 Signaling: Activated by VEGF, VEGFR-2 is the primary mediator of angiogenesis—the formation of new blood vessels required to supply tumors with nutrients and oxygen.[3][9][18] Its activation similarly triggers the PI3K/AKT and PLCγ/ERK pathways in endothelial cells.[3][18]

G cluster_0 Cell Membrane cluster_1 Downstream Pathways cluster_2 Cellular Response EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS Proliferation Proliferation Survival PI3K->Proliferation Angiogenesis Angiogenesis Migration PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis Inhibitor Thiazole-based Inhibitor Inhibitor->EGFR inhibits Inhibitor->VEGFR2 inhibits

Caption: Simplified overview of EGFR and VEGFR-2 signaling pathways.

Conclusion

The this compound core represents a validated and highly fruitful starting point for the design of novel kinase inhibitors. Its robust and versatile chemistry allows for the systematic exploration of structure-activity relationships, while the inherent properties of both the thiazole ring and the nitrile pharmacophore provide a strong foundation for potent and selective target engagement. The protocols and data presented herein offer a comprehensive guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

Application Notes and Protocols: Design and Synthesis of Thiazole-5-carbonitrile Based CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in oncology. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[1][2] This action releases RNAPII from promoter-proximal pausing, a crucial step for productive transcript elongation.[2][3] Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become heavily reliant on the continuous production of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc for their survival and proliferation.[4][5][6] Inhibition of CDK9 selectively downregulates these key survival proteins, thereby reinstating apoptosis in cancer cells, making it a promising therapeutic strategy.[5][7]

The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[8][9][10] This application note details the rationale, design, synthesis, and evaluation of a specific class of potent and selective CDK9 inhibitors based on a thiazole-5-carbonitrile core, exemplified by compounds that have demonstrated nanomolar potency and significant selectivity over other CDK isoforms.[4][5]

The Role of CDK9 in Transcriptional Elongation

The regulation of transcription is a multi-step process. After initiation, RNAPII often pauses a short distance downstream from the transcription start site. The P-TEFb complex, consisting of CDK9 and a cyclin partner (most commonly Cyclin T1), is recruited to release this pause.[2][11] CDK9 phosphorylates Serine 2 of the RNAPII C-terminal domain, which signals for the dissociation of negative elongation factors and the recruitment of positive elongation factors, allowing for efficient mRNA synthesis.[3]

CDK9_Pathway cluster_promoter Promoter Region cluster_elongation Gene Body Promoter Gene Promoter RNAPII_paused Paused RNAPII Promoter->RNAPII_paused Transcription Initiation NELF_DSIF NELF/DSIF (Negative Elongation Factors) RNAPII_paused->NELF_DSIF Pause Induction RNAPII_elongating Elongating RNAPII RNAPII_paused->RNAPII_elongating Pause Release mRNA Nascent mRNA RNAPII_elongating->mRNA Transcription Elongation PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII_paused Phosphorylates RNAPII CTD (Ser2) PTEFb->NELF_DSIF Phosphorylates NELF Inhibitor This compound Inhibitor Inhibitor->PTEFb

Caption: CDK9-mediated transcriptional elongation and point of inhibition.

Design Rationale for this compound Inhibitors

The design of selective kinase inhibitors hinges on exploiting subtle differences in the ATP-binding pockets of the target kinase versus off-target kinases. The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has proven to be a highly effective template for CDK inhibitors.[4][5][12]

Key Structural Features and Their Rationale:

  • Pyrimidine Core: This central scaffold mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase, a conserved structural element that anchors the inhibitor in the active site.[11][13]

  • Thiazole Ring: The thiazole moiety occupies a region of the ATP binding site often filled by the ribose sugar of ATP.[12][13] Substitutions on the thiazole ring are critical for modulating potency and, importantly, selectivity. For instance, a methylamino group at the C2-position of the thiazole can form a key hydrogen bond with an aspartate residue (Asp167 in CDK9), which is not as favorably accommodated in the active site of other kinases like CDK2, contributing to selectivity.[12]

  • Aniline Group: The 2-(phenylamino) group extends into a more solvent-exposed region. Substitutions on this ring can be tailored to enhance potency and improve physicochemical properties. Bulky substituents can influence the conformation of the inhibitor within the binding pocket.[4][13]

  • 5-Carbonitrile Group: The introduction of a carbonitrile group at the C5-position of the pyrimidine core has been shown to significantly boost inhibitory potency against CDK9.[4][5] This small, electron-withdrawing group can engage in favorable interactions within the active site and is a critical determinant of high-affinity binding. Replacement of the C5-carbonitrile with a hydroxyl group, for example, results in a dramatic loss of CDK9 inhibitory activity.[4][5]

SAR_Logic cluster_mods Structural Modifications & Rationale cluster_outcome Desired Outcome Core Core Scaffold 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Pyrimidine Pyrimidine Hinge Binding (Anchor) Core->Pyrimidine Thiazole Thiazole Substituent Selectivity Driver (vs. CDK2) Core->Thiazole Aniline Aniline Substituent Potency & Properties Core->Aniline Carbonitrile C5-Carbonitrile High-Potency Determinant Core->Carbonitrile Outcome Potent & Selective CDK9 Inhibitor Pyrimidine->Outcome Thiazole->Outcome Aniline->Outcome Carbonitrile->Outcome

Caption: Structure-Activity Relationship (SAR) logic for inhibitor design.

Experimental Protocols

Part 1: Synthesis of a Representative this compound Inhibitor

This protocol outlines a general synthetic route for a 5-carbonitrile-4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative, based on established literature procedures.[4][5]

Synthesis_Workflow Start Thiazole Carboxylate Starting Material Step1 Amidation & Protection Start->Step1 Step2 Claisen Condensation Step1->Step2 Step3 Cyclization with Guanidine Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 Final Final CDK9 Inhibitor Step4->Final

Caption: General synthetic workflow for thiazole-based CDK9 inhibitors.

Step 1: Synthesis of the β-Keto Nitrile Intermediate

  • Rationale: This initial step constructs the key β-keto nitrile fragment required for the subsequent cyclization to form the pyrimidine ring.

  • Procedure:

    • To a solution of an appropriate ethyl 4-methyl-2-(substituted-amino)thiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of acetonitrile (2.0 eq) in THF.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired β-keto nitrile.

Step 2: Cyclization to Form the Pyrimidine Core

  • Rationale: This is the core ring-forming reaction, where the β-keto nitrile is condensed with a substituted guanidine to build the 2-amino-pyrimidine-5-carbonitrile scaffold.

  • Procedure:

    • Dissolve the β-keto nitrile intermediate (1.0 eq) and a substituted guanidine hydrochloride (1.2 eq) in n-butanol.

    • Add a base, such as sodium methoxide or potassium carbonate (2.5 eq).

    • Heat the mixture to reflux (approx. 110-120°C) for 8-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final this compound based CDK9 inhibitor.

Step 3: Characterization

  • Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compound before biological testing.

  • Methods:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.

    • Purity Analysis: Determine purity using HPLC, typically aiming for >95% for biological assays.

Part 2: In Vitro Biochemical Kinase Assay

Protocol: ADP-Glo™ Kinase Assay for CDK9 Inhibition

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the kinase. It is a robust method for determining IC₅₀ values.[14][15]

  • Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme (e.g., Promega, BPS Bioscience).[14][16]

    • CDK Substrate Peptide (e.g., a peptide derived from the RNAPII CTD).[16]

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Synthesized inhibitor compound, dissolved in 100% DMSO.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in kinase buffer with a constant final DMSO concentration (e.g., 1%). A typical concentration range for a potent inhibitor would be 10 µM to 0.1 nM.

    • In a 384-well plate, add 2.5 µL of 4x inhibitor solution (or DMSO for positive/negative controls).

    • Add 5 µL of 2x CDK9/Cyclin T1 and substrate peptide mix in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution (final concentration at or near the Kₘ for ATP, e.g., 10 µM).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Part 3: Cell-Based Assay

Protocol: Mcl-1 Downregulation via Western Blot

  • Rationale: Since CDK9 inhibition is expected to decrease the transcription of short-lived mRNAs, measuring the protein levels of a key downstream target like Mcl-1 provides a direct readout of the inhibitor's cellular mechanism of action.[4][5]

  • Procedure:

    • Seed a human cancer cell line known to be sensitive to transcriptional inhibition (e.g., MOLM-13 or MV-4-11 acute myeloid leukemia cells) in 6-well plates.[17]

    • Allow cells to adhere/stabilize overnight.

    • Treat cells with increasing concentrations of the this compound inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a defined period (e.g., 6-24 hours).

    • Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the dose-dependent reduction in Mcl-1 protein levels.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: In Vitro Efficacy of Representative this compound CDK9 Inhibitors

Compound ID CDK9 IC₅₀ (nM) CDK2 IC₅₀ (nM) Selectivity (CDK2/CDK9)
Example 12u 7 >560 >80-fold[4][7]
Your Compound 1 [Insert Data] [Insert Data] [Calculate]

| Your Compound 2 | [Insert Data] | [Insert Data] | [Calculate] |

Interpretation: A successful inhibitor will exhibit a low nanomolar IC₅₀ against CDK9 and a significantly higher IC₅₀ against other kinases like CDK2, demonstrating high selectivity. The cell-based western blot should show a clear, dose-dependent decrease in Mcl-1 protein levels, confirming on-target activity in a cellular context.

Conclusion

The this compound scaffold represents a highly validated and promising starting point for the development of potent and selective CDK9 inhibitors. The causality behind the design lies in the specific interactions of each moiety with the CDK9 active site, where the pyrimidine core acts as an anchor, the thiazole substituents drive selectivity, and the C5-carbonitrile group significantly enhances potency. The protocols provided herein offer a self-validating system: successful synthesis and characterization, followed by potent biochemical inhibition, should directly translate to the intended mechanistic effect in cancer cells, namely the downregulation of key survival proteins like Mcl-1. This integrated approach of rational design, targeted synthesis, and tiered biological evaluation is fundamental to advancing novel CDK9 inhibitors toward clinical development.

References

The Thiazole-5-carbonitrile Scaffold: A Privileged Motif for the Development of Next-Generation Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, damaged cells, or irritants. However, its dysregulation is a cornerstone of numerous debilitating chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. Current anti-inflammatory therapies, predominantly non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use. This underscores a critical unmet medical need for novel, targeted, and safer anti-inflammatory agents.

In the landscape of medicinal chemistry, the thiazole ring stands out as a versatile and privileged scaffold, present in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point in the design of novel therapeutics. This guide delves into a specific, highly promising subclass: thiazole-5-carbonitrile derivatives . The strategic incorporation of a carbonitrile group at the 5-position of the thiazole ring has been shown to significantly influence the molecule's biological activity, offering a promising avenue for the development of potent and selective anti-inflammatory agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and evaluation of this compound derivatives as potential anti-inflammatory drug candidates.

Mechanism of Action: Targeting Key Nodes in the Inflammatory Cascade

The anti-inflammatory effects of this compound derivatives are not attributed to a single, universal mechanism. Instead, this scaffold has demonstrated the ability to modulate multiple key signaling pathways implicated in the inflammatory response. This multi-targeted approach is a significant advantage, potentially leading to broader efficacy and a reduced likelihood of resistance development.

Inhibition of Pro-inflammatory Kinases

A primary mechanism through which this compound derivatives exert their anti-inflammatory effects is the inhibition of critical protein kinases. These enzymes act as central relay stations in intracellular signaling cascades that orchestrate the production of inflammatory mediators.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a pivotal regulator of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] Overactivation of this pathway is a hallmark of many inflammatory diseases. Several studies have identified thiazole derivatives as potent inhibitors of p38 MAPK.[4][5] The this compound scaffold can be effectively tailored to fit into the ATP-binding pocket of p38 MAPK, thereby blocking its activity and downstream inflammatory signaling.

  • Activin Receptor-Like Kinase 5 (ALK5): ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor, plays a crucial role in cellular proliferation, differentiation, and inflammation.[6] Dysregulation of the TGF-β/ALK5 pathway is implicated in chronic inflammation and fibrosis. Novel thiazole derivatives have been designed to selectively target and inhibit ALK5, thereby attenuating inflammatory responses mediated by this pathway.[6]

Figure 1: Simplified signaling pathway illustrating the inhibition of pro-inflammatory kinases by this compound derivatives.

Suppression of Pro-inflammatory Cytokine Production

A direct consequence of kinase inhibition is the downstream suppression of pro-inflammatory cytokine production. This compound derivatives have been shown to effectively reduce the levels of key inflammatory mediators.

  • Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a master regulator of inflammation, and its blockade is a validated therapeutic strategy for several autoimmune diseases.[7] Thiazole-based compounds have been developed as potent inhibitors of TNF-α production.[8]

  • Interleukin-6 (IL-6): IL-6 is another pleiotropic cytokine with a central role in chronic inflammation. The inhibition of IL-6 signaling is a clinically approved therapeutic approach.

The ability of this compound derivatives to simultaneously inhibit multiple pro-inflammatory cytokines highlights their potential for broad-spectrum anti-inflammatory activity.

Synthesis of 2-Amino-4-arylthis compound Derivatives: A Detailed Protocol

The synthesis of the 2-amino-4-arylthis compound scaffold can be efficiently achieved through a one-pot, multi-component reaction. This approach offers several advantages, including operational simplicity, higher yields, and reduced waste generation compared to traditional multi-step syntheses.[9] The following protocol is a generalized procedure that can be adapted for the synthesis of a diverse library of derivatives.

Protocol: One-Pot Synthesis of 2-Amino-4-arylthis compound

Materials and Reagents:

  • Aryl methyl ketone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Elemental sulfur (1.2 mmol)

  • Morpholine (2.0 mmol)

  • Ethanol (10 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl methyl ketone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: To the stirred solution, add elemental sulfur (1.2 mmol) followed by the dropwise addition of morpholine (2.0 mmol).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TCC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralization and Extraction: Acidify the aqueous mixture with 1 M hydrochloric acid to pH 5-6, and then neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-4-arylthis compound derivative.

Causality Behind Experimental Choices:

  • Morpholine as a Base: Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between the aryl methyl ketone and malononitrile. It also facilitates the subsequent reactions involving elemental sulfur.

  • Ethanol as a Solvent: Ethanol is an excellent solvent for the reactants and facilitates the reaction under reflux conditions.

  • One-Pot Approach: This strategy enhances efficiency by avoiding the isolation and purification of intermediates, which can be time-consuming and lead to product loss.[9]

Figure 2: Experimental workflow for the one-pot synthesis of 2-amino-4-arylthis compound derivatives.

Evaluation of Anti-inflammatory Activity: In Vitro and In Vivo Protocols

A systematic evaluation of the anti-inflammatory potential of newly synthesized this compound derivatives requires a combination of in vitro and in vivo assays. This tiered approach allows for initial screening and mechanistic studies in a controlled cellular environment, followed by validation of efficacy in a more complex physiological system.

In Vitro Assays

1. Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a cornerstone for the initial screening of anti-inflammatory compounds. Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response characterized by the release of pro-inflammatory cytokines.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compounds (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • MTT reagent for cell viability assay

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the test compounds on the remaining cells using the MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.

Data Analysis:

Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

2. Protocol: p38 MAPK Inhibition Assay

To confirm the mechanism of action, a direct enzyme inhibition assay for p38 MAPK can be performed.

Materials and Reagents:

  • Recombinant human p38 MAPK alpha

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., MEF2A)

  • This compound test compounds

  • Kinase-Glo® Luminescent Kinase Assay kit

Procedure:

  • Reaction Setup: In a 96-well plate, combine the recombinant p38 MAPK enzyme, the substrate peptide, and the test compounds at various concentrations in the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® kit, which generates a luminescent signal inversely proportional to the kinase activity.

Data Analysis:

Calculate the percentage inhibition of p38 MAPK activity for each compound concentration and determine the IC50 value.

In Vivo Assays

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-validated acute inflammatory model to assess the in vivo efficacy of anti-inflammatory compounds.[10]

Materials and Reagents:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • This compound test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of animals. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point compared to the vehicle-treated control group.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the 2-amino-4-arylthis compound scaffold is crucial for optimizing its anti-inflammatory activity and drug-like properties. The following table summarizes hypothetical SAR data to guide lead optimization efforts.

Compound IDR1 (Aryl Group)R2 (at 2-amino)In Vitro IC50 (µM) (LPS-induced TNF-α)In Vivo % Inhibition (Carrageenan Paw Edema @ 3h)
TZC-1 PhenylH5.235%
TZC-2 4-FluorophenylH2.155%
TZC-3 4-MethoxyphenylH8.520%
TZC-4 4-FluorophenylAcetyl15.810%
TZC-5 4-FluorophenylMethyl1.862%

Interpretation of SAR Data:

  • Influence of the Aryl Group (R1): The nature of the substituent on the aryl ring at the 4-position of the thiazole has a significant impact on activity. Electron-withdrawing groups, such as fluorine (TZC-2), appear to enhance potency compared to an unsubstituted phenyl ring (TZC-1) or an electron-donating group like methoxy (TZC-3). This suggests that electronic effects play a key role in the interaction with the biological target.[11]

  • Influence of the 2-Amino Substituent (R2): Modification of the 2-amino group also modulates activity. Acylation (TZC-4) leads to a significant decrease in potency, suggesting that a free or minimally substituted amino group is preferred for optimal activity. Small alkyl substitution, such as a methyl group (TZC-5), can be beneficial.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery and development of novel anti-inflammatory agents. Its synthetic accessibility via efficient one-pot procedures, coupled with its ability to modulate key inflammatory pathways, makes it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and application notes provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize these compounds.

Future research should focus on expanding the chemical diversity of this compound libraries and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent derivatives. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential to identify lead candidates with the potential for clinical development. The continued exploration of this versatile scaffold holds the promise of delivering safer and more effective treatments for a wide range of inflammatory diseases.

References

Protocol for synthesizing Thiazole-5-carboxamide from the nitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Thiazole-5-carboxamide from Thiazole-5-carbonitrile

Authored by: A Senior Application Scientist

Abstract

The thiazole-5-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including antiviral and anticancer properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of thiazole-5-carboxamides via the controlled hydrolysis of the corresponding thiazole-5-carbonitriles. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Significance of the Thiazole-5-Carboxamide Core

The thiazole ring is a five-membered aromatic heterocycle that is a cornerstone in the development of biologically active compounds.[5][6] When functionalized with a carboxamide group at the 5-position, the resulting scaffold exhibits a remarkable capacity for interaction with various biological targets. This structural motif is found in a range of compounds investigated for their potential as kinase inhibitors, antioxidants, and antimicrobial agents.[7][8][9][10] The efficient synthesis of these molecules is therefore a critical step in the drug discovery pipeline.

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. However, the process is often complicated by the subsequent hydrolysis of the desired amide product to the corresponding carboxylic acid, especially under harsh reaction conditions.[11][12] The protocol detailed herein focuses on a controlled acid-catalyzed hydration method designed to selectively yield the target thiazole-5-carboxamide while minimizing the formation of this key byproduct.

Reaction Mechanism: Controlled Hydrolysis of Nitriles

The conversion of a nitrile to an amide proceeds via hydration of the carbon-nitrogen triple bond. This transformation can be catalyzed by either acid or base.[13][14] For the selective synthesis of the amide, acid catalysis often provides a more controlled environment.

The mechanism involves two principal stages:

  • Activation and Nucleophilic Attack: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid (e.g., H₂SO₄).[15][16] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[15][16]

  • Tautomerization to Amide: Following the attack by water, a series of proton transfers occurs, leading to the formation of an imidic acid, which is a tautomer of the amide.[13] The imidic acid rapidly tautomerizes to the more thermodynamically stable amide form to yield the final product.[13][16]

Controlling the reaction temperature and duration is paramount. Overly aggressive conditions (high heat or prolonged reaction times) will drive the subsequent hydrolysis of the newly formed amide to the corresponding carboxylic acid, reducing the yield of the desired product.[11][17]

G Experimental Workflow start Start: this compound dissolve Dissolve in conc. H₂SO₄ (0°C to RT) start->dissolve react Stir at RT (12-24h) dissolve->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench: Pour onto ice monitor->quench Complete neutralize Neutralize with NH₄OH (to pH 7-8) quench->neutralize precipitate Precipitation of Product neutralize->precipitate filter Isolate by Filtration precipitate->filter purify Purify by Recrystallization filter->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end_node End: Pure Thiazole-5-carboxamide characterize->end_node

References

Application Note: High-Throughput Screening of Thiazole-5-carbonitrile Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole-5-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and a significant number of FDA-approved drugs.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a "privileged scaffold" due to its ability to engage in a wide range of biological interactions.[3][4] Thiazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6]

The this compound moiety, in particular, offers a unique combination of structural features that make it an attractive starting point for drug discovery campaigns. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or, intriguingly, as a potential electrophilic "warhead" for targeted covalent inhibition. This potential for covalent modification can lead to drugs with increased potency and prolonged duration of action.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns with this compound libraries. We will delve into the strategic considerations for assay design, provide detailed experimental protocols for both biochemical and cell-based assays, outline a robust data analysis workflow, and discuss the critical steps for hit validation, with a special emphasis on characterizing potential covalent inhibitors.

Strategic Considerations for Screening this compound Libraries

Before embarking on a large-scale HTS campaign, careful consideration of the library's characteristics and the choice of assay is paramount.

Library Characteristics

A well-designed this compound library should possess a high degree of structural diversity to maximize the chances of identifying novel hits. Key considerations include:

  • Substituent Diversity: The library should feature a wide variety of substituents at the 2 and 4 positions of the thiazole ring to explore a broad chemical space.

  • Physicochemical Properties: The compounds should adhere to general "drug-likeness" principles, such as Lipinski's rule of five, to increase the probability of favorable pharmacokinetic properties.

  • Purity and Integrity: Each compound in the library must be of high purity to avoid false positives arising from contaminants. Regular quality control checks using techniques like LC-MS are essential.[8]

Choice of Assay: Biochemical vs. Cell-Based

The selection of the assay format depends on the nature of the biological target and the desired information.[9]

  • Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, and are ideal for identifying direct interactions between a compound and its target.[10] They offer a clean system with fewer potential off-target effects. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays.[9][11]

  • Cell-Based Assays: These assays use living cells and provide a more physiologically relevant context, assessing a compound's activity on a target within its natural environment.[12][13] They can measure downstream effects of target modulation, such as changes in second messenger levels (e.g., cAMP) or gene expression.[14][15] However, they are more complex and can be prone to artifacts such as cytotoxicity.[16]

Given the potential for covalent modification by the this compound scaffold, both assay types are valuable. A biochemical assay can confirm direct target engagement, while a cell-based assay can provide insights into cell permeability and on-target activity in a cellular context.

Experimental Protocols

The following are detailed protocols for a representative biochemical and cell-based assay suitable for screening this compound libraries.

Protocol 1: Fluorescence Polarization (FP) Assay for a Kinase Target

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled ligand (tracer) from the ATP-binding site of a kinase.[12][13]

Materials:

  • Kinase of interest (purified, recombinant)

  • Fluorescently labeled tracer (e.g., an ATP-competitive ligand conjugated to a fluorophore)

  • This compound compound library (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities

Assay Development and Optimization:

  • Tracer Concentration: Determine the optimal tracer concentration by performing a serial dilution of the tracer and measuring the fluorescence intensity. The ideal concentration is typically at or near the Kd of the tracer for the kinase and provides a signal that is at least 3-fold above the buffer background.[17]

  • Kinase Titration: Perform a titration of the kinase with the chosen tracer concentration to determine the concentration of kinase that results in a significant shift in polarization (the assay window).

  • Z'-Factor Determination: The robustness of the assay is assessed by calculating the Z'-factor, which should be > 0.5 for a reliable HTS campaign.[13] This is determined using positive (kinase + tracer) and negative (tracer only) controls.

HTS Protocol:

StepProcedureVolume (µL)Incubation
1Add assay buffer to all wells.5N/A
2Add 50 nL of compound from the this compound library (or DMSO for controls) to the appropriate wells using an acoustic dispenser. Final compound concentration: 10 µM.0.05N/A
3Add kinase to all wells except the negative control wells.515 min at RT
4Add fluorescent tracer to all wells.1060 min at RT (protected from light)
5Read the plate on a microplate reader with FP capabilities (Excitation/Emission wavelengths dependent on the fluorophore).N/AN/A

Data Analysis:

The primary output is the millipolarization (mP) value for each well. Hits are identified as compounds that cause a significant decrease in the mP value compared to the DMSO controls, indicating displacement of the tracer.

Protocol 2: Cell-Based cAMP Assay for a G-Protein Coupled Receptor (GPCR)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.[9][18]

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • GPCR agonist (for antagonist screening) or antagonist (for agonist screening).

  • This compound compound library (in DMSO).

  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well, low-volume, white microplates.

  • HTRF-compatible microplate reader.

Assay Development and Optimization:

  • Cell Density: Determine the optimal cell density per well that provides a robust signal-to-background ratio.

  • Agonist/Antagonist Concentration: Perform dose-response curves for a known agonist and antagonist to determine the EC50 and IC50 values, respectively. For antagonist screening, use an agonist concentration that yields ~80% of the maximal response (EC80).

  • Z'-Factor Determination: Calculate the Z'-factor using appropriate positive (e.g., agonist-stimulated cells) and negative (unstimulated cells) controls to ensure the assay is suitable for HTS (Z' > 0.5).

HTS Protocol (Antagonist Screening Mode):

StepProcedureVolume (µL)Incubation
1Seed cells in 384-well plates and incubate overnight at 37°C, 5% CO₂.10Overnight
2Remove culture medium and add 5 µL of assay medium containing PDE inhibitor.530 min at RT
3Add 50 nL of compound from the this compound library (or DMSO for controls).0.0515 min at RT
4Add 5 µL of GPCR agonist (EC80 concentration).530 min at RT
5Add 5 µL of HTRF cAMP-d2 reagent.560 min at RT (protected from light)
6Add 5 µL of HTRF anti-cAMP cryptate reagent.560 min at RT (protected from light)
7Read the plate on an HTRF-compatible reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).N/AN/A

Data Analysis:

The HTRF ratio (665 nm / 620 nm) is calculated for each well. In this competitive assay, a lower HTRF ratio corresponds to a higher intracellular cAMP concentration. Hits are identified as compounds that significantly increase the HTRF ratio in the presence of the agonist, indicating inhibition of GPCR activity.

Data Analysis and Hit Identification

The massive amount of data generated from an HTS campaign requires a systematic and statistically robust analysis workflow.[19][20]

HTS Data Analysis Workflow

HTS_Data_Analysis_Workflow cluster_0 Primary Screen Analysis cluster_1 Hit Confirmation & Prioritization RawData Raw Data Acquisition Normalization Normalization (e.g., Percent Inhibition) RawData->Normalization QC Plate-Level QC (Z'-Factor > 0.5) Normalization->QC Hit_ID Hit Identification (e.g., Z-score cutoff) QC->Hit_ID Cherry_Pick Cherry-Picking Hits Hit_ID->Cherry_Pick Primary Hits Dose_Response Dose-Response Curves (IC50/EC50) Cherry_Pick->Dose_Response SAR Preliminary SAR (Clustering) Dose_Response->SAR

  • Data Normalization: Raw data from each plate is normalized to account for plate-to-plate variability. Common methods include percent inhibition/activation relative to controls or more robust methods like the B-score, which corrects for row and column effects.[21]

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or excluded from the analysis.[22]

  • Hit Selection: Hits are identified based on a pre-defined activity threshold. A common method is to use the Z-score, which represents the number of standard deviations a compound's activity is from the mean of the plate.[23] A Z-score of >3 (for activators) or <-3 (for inhibitors) is a typical cutoff.[21]

  • Dose-Response Confirmation: Primary hits are "cherry-picked" and re-tested in the primary assay at multiple concentrations to generate a dose-response curve and determine the IC50 or EC50 value.[24]

  • Preliminary SAR Analysis: Confirmed hits are clustered based on chemical structure to identify initial structure-activity relationships (SAR). This can help prioritize chemical series for further investigation.[25]

Hit Validation: Beyond the Primary Screen

A hit from the primary screen is not a lead. A rigorous hit validation cascade is essential to eliminate false positives and confirm that the observed activity is due to specific interaction with the target of interest.[26]

Hit Validation Workflow

Hit_Validation_Workflow Confirmed_Hits Confirmed Hits (Dose-Response) Orthogonal_Assay Orthogonal Assay (Different Technology) Confirmed_Hits->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Confirmed_Hits->Counter_Screen Covalent_Validation Covalent Binding Validation (If applicable) Confirmed_Hits->Covalent_Validation Selectivity_Panel Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Counter_Screen->Selectivity_Panel Covalent_Validation->Selectivity_Panel Validated_Hit Validated Hit Series Selectivity_Panel->Validated_Hit

  • Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[16] For example, a hit from a fluorescence-based kinase assay could be tested in a label-free mass spectrometry-based assay. This helps to rule out artifacts related to the primary assay format.

  • Counter-Screens: Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[1] For a luciferase-based reporter assay, a counter-screen would be a direct assay against the luciferase enzyme.[27]

  • Selectivity Profiling: Hits should be tested against related targets to assess their selectivity. For example, a kinase inhibitor should be profiled against a panel of other kinases.

Special Considerations for Covalent Inhibitors

Given the potential for the this compound scaffold to act as a covalent modifier, specific validation assays are crucial.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Binding Validation

This protocol is used to confirm that a compound forms a covalent adduct with the target protein.[28][29]

Materials:

  • Purified target protein

  • Validated hit compound

  • Incubation buffer (as in the primary assay)

  • LC-MS system

Procedure:

  • Incubate the target protein with a 5-10 fold molar excess of the hit compound for a defined period (e.g., 1-2 hours) at room temperature.

  • As a control, incubate the protein with DMSO under the same conditions.

  • Quench the reaction if necessary.

  • Analyze the samples by LC-MS to determine the exact mass of the protein.

  • Data Analysis: A mass shift in the compound-treated sample corresponding to the molecular weight of the compound indicates the formation of a covalent adduct.

Further characterization of covalent inhibitors may include:

  • Jump Dilution Assays: To assess the reversibility of binding.[11]

  • Peptide Mapping Mass Spectrometry: To identify the specific amino acid residue that is modified by the compound.[7]

  • Cellular Target Engagement Assays: To confirm that the compound binds to the target protein in living cells.

Conclusion

High-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The unique chemical properties of this scaffold, including its potential for covalent inhibition, necessitate a carefully planned and executed screening and validation strategy. By employing robust assay methodologies, a rigorous data analysis workflow, and a comprehensive hit validation cascade that includes specific assays for covalent binding, researchers can significantly increase the probability of identifying high-quality lead compounds for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiazole-5-carbonitrile synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Thiazoles are a cornerstone in pharmaceutical development, found in a wide array of clinically approved drugs.[1] The introduction of a carbonitrile group at the 5-position provides a versatile chemical handle for further molecular elaboration, making the efficient synthesis of this building block paramount.

This document moves beyond simple protocols to provide in-depth troubleshooting and foundational knowledge to empower you to overcome common synthetic challenges, improve reaction yields, and ensure the reproducibility of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound and its derivatives. The primary route discussed is the Hantzsch thiazole synthesis and its variations, which involve the condensation of an α-halocarbonyl compound with a thioamide.[1][2]

Question 1: My reaction yield is consistently low or I'm getting no product. What are the primary causes?

Low conversion is the most common issue. The root cause can typically be traced to one of four areas: reactant integrity, reaction conditions, stoichiometry, or side reactions.

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed purity Step 1: Verify Reactant Purity & Stability (NMR, GC-MS, Titration) start->purity conditions Step 2: Optimize Reaction Conditions (Solvent, Temp, Time) purity->conditions If purity is confirmed stoichiometry Step 3: Evaluate Stoichiometry (Reactant Ratios) conditions->stoichiometry If conditions are optimized workup Step 4: Analyze Work-up & Purification (Loss during extraction/crystallization) stoichiometry->workup If ratios are correct result Improved Yield workup->result If losses are minimized

Caption: A systematic workflow for diagnosing low-yield reactions.

Potential Causes and Actionable Solutions:

  • Cause A: Reactant Purity and Stability

    • The "Why": The Hantzsch synthesis is sensitive to impurities. Contaminants in the α-haloketone or thioamide can engage in non-productive side reactions, consuming starting materials and complicating purification.[3] Thioamides, in particular, can be unstable and susceptible to hydrolysis or oxidation, especially under acidic conditions.[4]

    • Solution:

      • Verify Purity: Always use freshly purified starting materials. Assess the purity of your α-halocarbonyl and thioamide using NMR or GC-MS before starting the reaction.

      • Handle Thioamides with Care: Store thioamides in a cool, dark, and dry environment. If you suspect degradation, consider resynthesizing or purifying it before use.

      • Use Anhydrous Solvents: The presence of water can be detrimental. Using anhydrous solvents is often recommended to prevent hydrolysis of reactants and intermediates.[3]

  • Cause B: Sub-optimal Reaction Conditions

    • The "Why": The choice of solvent, temperature, and reaction time are critically interlinked. The solvent influences reactant solubility and reaction rate.[3] Temperature affects the rate of the desired reaction versus potential side reactions.

    • Solution:

      • Solvent Screening: The optimal solvent depends on the specific substrates. While ethanol or methanol are common starting points, a small-scale screen of solvents like 1-butanol, DMF, or toluene can reveal a better medium for your specific system.[3][5]

      • Temperature Control: For conventional heating, reflux is common.[3] However, if side products are an issue, try running the reaction at a lower temperature for a longer period.

      • Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can drastically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition.[3][6]

  • Cause C: Incorrect Stoichiometry

    • The "Why": While the core reaction proceeds in a 1:1 ratio, using a slight excess of one reactant can drive the reaction to completion, especially if one component is volatile or prone to degradation.

    • Solution:

      • Use a Slight Excess: Try using a slight excess (1.1-1.2 equivalents) of the thioamide. This is a common strategy, as the excess thioamide is often easier to remove during work-up than the unreacted α-haloketone.[7]

Question 2: My reaction is messy, with multiple spots on TLC. How can I minimize side product formation?

The formation of multiple byproducts often points to issues with reactivity or the stability of intermediates.

Potential Causes and Actionable Solutions:

  • Cause A: Self-Condensation of α-Halocarbonyl

    • The "Why": The α-halocarbonyl compound can react with itself, particularly in the presence of a base.

    • Solution:

      • Slow Addition: Add the α-halocarbonyl slowly to the solution containing the thioamide. This keeps the instantaneous concentration of the α-halocarbonyl low, favoring the desired bimolecular reaction over self-condensation.

      • Base Selection: Use a mild, non-nucleophilic base like sodium carbonate or pyridine to neutralize the HX acid formed during the reaction.[7][8] Strong bases can promote unwanted side reactions.

  • Cause B: Decomposition of Intermediates

    • The "Why": The initial adduct formed between the thioamide and the α-halocarbonyl can be unstable. The aromaticity of the final thiazole product is a major driving force for the reaction.[7] If the final cyclization and dehydration steps are slow, intermediates may decompose.

    • Solution:

      • Ensure Sufficient Heat: Provide enough thermal energy (either through conventional heating or microwave) to drive the reaction through the intermediate stages to the stable aromatic product.

      • Catalyst Use: In some cases, a catalytic amount of a reusable catalyst like silica-supported tungstosilisic acid can enhance reaction rates and improve yields under milder conditions.[9]

Question 3: I have a good crude yield, but I'm struggling with purification. What are the best practices?

Purification is key to obtaining high-quality material for subsequent steps or analysis.

Actionable Solutions:

  • Neutralization and Precipitation: The Hantzsch synthesis often produces the thiazole as an HX salt (e.g., hydrobromide).[7] Neutralizing the reaction mixture with a weak base like 5% sodium carbonate solution can deprotonate the product, making it less soluble in the aqueous/alcoholic mixture and causing it to precipitate.[8] This is often the simplest and most effective initial purification step.

  • Recrystallization: This is the most powerful technique for purifying solid organic compounds.[10] The key is selecting an appropriate solvent system.

    Compound Type Recommended Solvents for Screening Reference
    Heterocyclic NitrilesMethanol, Ethanol, or Ethanol/Water mixtures[10]
    2-AminothiazolesEthanol[10]
    General ThiazolesEthanol, Ethyl Acetate, Hexane/Ethyl Acetate[8]
  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step. Use TLC to develop an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) that provides good separation between your product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining a this compound core?

The most direct and widely used method is a variation of the Hantzsch Thiazole Synthesis .[2][8] This involves reacting an α-halo-β-ketonitrile (or a related α-halocyanoacetate derivative) with a thioamide.

A second, though less direct, route is the Cook-Heilbron Synthesis , which yields 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[11][12] The resulting amino group would then need to be converted to the nitrile via a Sandmeyer-type reaction, adding steps to the overall sequence. For directness, the Hantzsch approach is generally preferred.

Q2: How does the Hantzsch synthesis mechanism guide experimental design?

Understanding the mechanism is key to troubleshooting. The reaction proceeds through several key steps:

Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization Thioamide Thioamide Intermediate1 Intermediate1 Thioamide->Intermediate1 + α-Haloketone CyclizedIntermediate CyclizedIntermediate Intermediate1->CyclizedIntermediate Intramolecular attack Thiazole Thiazole CyclizedIntermediate->Thiazole - H2O - HX

Caption: Key stages of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the carbon bearing the halogen in an SN2 reaction.[7][13] This step is favored by polar solvents that can stabilize the charged intermediate.

  • Intramolecular Cyclization: The nitrogen atom then attacks the carbonyl carbon to form the five-membered ring.[8]

  • Dehydration/Aromatization: The final step involves the elimination of water and HX to form the stable, aromatic thiazole ring.[7] This step is often the thermodynamic driving force for the entire process and is promoted by heat.

This mechanism explains why anhydrous conditions are important (to prevent side reactions with the carbonyl) and why heating is necessary (to drive the dehydration and aromatization).

Q3: Can I run this synthesis as a one-pot, multi-component reaction?

Yes, one-pot procedures are highly efficient for Hantzsch-type syntheses and are frequently reported.[9] A one-pot reaction can involve mixing the α-haloketone, thioamide, and sometimes a third component (like an aldehyde in certain variations) together in a single vessel.[9] This approach improves operational efficiency and can lead to high yields, especially when optimized with microwave heating or an effective catalyst.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of a 4-Aryl-2-amino-thiazole-5-carbonitrile

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thioamide (e.g., thiourea, 1.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol (10 mL). Stir the mixture to dissolve the thioamide.

  • Reactant Addition: Add the α-halo-β-ketonitrile (e.g., 2-bromo-3-oxo-3-phenylpropanenitrile, 1.0 mmol).

  • Heating: Heat the reaction mixture to reflux (or to ~90-130°C if using microwave irradiation) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Reaction times can vary from 30 minutes (microwave) to several hours (conventional heating).[6][8]

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[8]

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a cold 5% aqueous sodium carbonate solution (40 mL) while stirring.[8] A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.[8]

  • Drying: Dry the product in a vacuum oven or desiccator to a constant weight.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[10]

Protocol 2: General Recrystallization for Product Purification
  • Solvent Selection: Choose a solvent in which the thiazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or ethyl acetate/hexane mixtures.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (or if decolorizing carbon was used), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize crystal recovery.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent before characterization.

References

Common side reactions in Thiazole-5-carbonitrile synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole-5-carbonitrile Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to anticipate and overcome common challenges in your laboratory work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare thiazole-5-carbonitriles, and what are their primary advantages and disadvantages?

A1: The two most prevalent methods for the synthesis of thiazole-5-carbonitriles, particularly 2-aminothiazole-5-carbonitriles, are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis .

  • Hantzsch Thiazole Synthesis: This is a classical and widely used method involving the condensation of an α-halocarbonyl compound with a thioamide.[1] For the synthesis of 2-aminothiazole-5-carbonitriles, thiourea is commonly used as the thioamide component. The primary advantages of the Hantzsch synthesis are its versatility, generally good yields, and the use of readily available starting materials.[2] However, a significant drawback can be the formation of isomeric byproducts and challenges in controlling regioselectivity, especially with unsymmetrical thioamides.[3]

  • Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[4] While primarily used for synthesizing 2-aminothiophenes, under certain conditions, it can be adapted to produce thiazoles.[5] The key advantage of the Gewald reaction is its operational simplicity and the ability to construct the heterocyclic ring in a single step from simple precursors.[6] A potential complication is the competitive formation of thiophene byproducts, and the reaction outcome can be highly dependent on the substitution pattern of the starting materials.[5]

Q2: I am observing a significant amount of an isomeric byproduct in my Hantzsch synthesis of a 2-substituted aminothis compound. What is this byproduct and how can I avoid it?

A2: A common isomeric byproduct in the Hantzsch synthesis using N-substituted thioureas is the 3-substituted 2-imino-2,3-dihydrothiazole .[3] This arises from a change in the regioselectivity of the cyclization step.

Causality: The formation of the desired 2-(substituted amino)thiazole versus the 2-imino-2,3-dihydrothiazole isomer depends on which nitrogen atom of the substituted thiourea attacks the carbonyl carbon of the α-haloketone intermediate. Under neutral or basic conditions, the more nucleophilic, unsubstituted nitrogen typically attacks, leading to the desired product. However, under acidic conditions, the regioselectivity can shift, favoring the formation of the 2-imino isomer.[3]

Avoidance Strategies:

  • Control of pH: Maintaining a neutral or slightly basic reaction medium is crucial. The use of a non-nucleophilic base can help to quench any acid formed during the reaction without interfering with the main pathway.

  • Reaction Conditions: Performing the reaction at lower temperatures can sometimes favor the thermodynamically more stable 2-(substituted amino)thiazole.

  • Thioamide Choice: If possible, using an N,N-disubstituted thiourea can prevent the formation of the imino isomer, although this will result in a quaternary ammonium salt at the 2-position.

Q3: My reaction mixture is turning dark, and I am getting a low yield of my desired this compound. What could be the cause?

A3: A dark reaction mixture and low yield are often indicative of dimerization or polymerization of the starting materials or reactive intermediates .

Causality: α-Haloketones are susceptible to self-condensation, especially in the presence of a base.[7] Similarly, some thioamides can be unstable under prolonged heating. The electron-withdrawing nature of the cyano group in the target molecule can also make certain intermediates more reactive and prone to side reactions.

Avoidance Strategies:

  • Slow Addition of Reagents: Adding the α-haloketone slowly to the solution of the thioamide can help to keep its concentration low and minimize self-condensation.

  • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

  • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed to avoid product degradation or further side reactions.

II. Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use TLC to track the consumption of starting materials. - Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. Be mindful of potential side reactions at higher temperatures. - Catalyst: For Hantzsch synthesis, consider adding a catalytic amount of a mild acid, but be aware of the potential for isomeric byproduct formation.[7]
Poor Quality of Starting Materials - Purity Check: Verify the purity of your α-haloketone and thioamide/thiourea by NMR or melting point. α-Haloketones can degrade over time. - Purification of Starting Materials: Recrystallize or distill starting materials if necessary.
Side Reactions - Formation of Bis-thiazoles: This can occur if the stoichiometry is not carefully controlled or if there are reactive sites on the substituents. Ensure accurate measurement of reagents. - Formation of Oxazole Byproduct: If your thioamide is contaminated with the corresponding amide, you may form an oxazole byproduct. Ensure the purity of your thioamide.[7]
Product Isolation Issues - Solubility: Thiazole-5-carbonitriles can have varying solubilities. Ensure you are using an appropriate solvent for extraction and precipitation. - pH Adjustment: For aminothiazoles, adjusting the pH during workup is critical for efficient extraction.
Problem 2: Difficulty in Product Purification
Issue Recommended Purification Strategy
Multiple Spots on TLC Close to the Product Spot - Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient to improve separation. - Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing closely related impurities. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2]
Oily Product That is Difficult to Crystallize - Trituration: Add a non-polar solvent (e.g., hexanes, diethyl ether) to the oil and stir vigorously to induce crystallization. - Salt Formation: For aminothiazoles, consider forming a salt (e.g., hydrochloride) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated.
Colored Impurities - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] - Column Chromatography: Colored impurities can often be separated on a silica gel column.

III. Experimental Protocols & Data

General Protocol for Hantzsch Synthesis of 2-Amino-4-methylthis compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloroacetoacetonitrile (α-halocarbonyl)

  • Thiourea

  • Ethanol (solvent)

  • Sodium bicarbonate (base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • Add sodium bicarbonate (1.2 equivalents) to the solution.

  • Slowly add a solution of 2-chloroacetoacetonitrile (1 equivalent) in ethanol to the flask at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol/water.

Table 1: Influence of Reaction Conditions on Yield and Purity

Parameter Condition A Condition B Condition C Expected Outcome
Base NoneSodium BicarbonateTriethylamineUse of a mild base (Condition B) can improve yield by neutralizing liberated HCl, while a stronger base (Condition C) might increase side reactions.
Temperature Room Temperature60 °CReflux (78 °C)Increasing temperature generally increases reaction rate but may also promote byproduct formation. Optimal temperature needs to be determined empirically.
Solvent EthanolDMFAcetonitrileSolvent polarity can influence reaction rate and solubility of intermediates and products. Ethanol is a common and effective choice.

IV. Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Synthesis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization Thioamide Thioamide Intermediate_1 Thioether Intermediate Thioamide->Intermediate_1 SN2 reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack Side_Reaction_1 Byproducts Intermediate_1->Side_Reaction_1 Dimerization Product This compound Intermediate_2->Product - H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC Check_Purity->Monitor_Reaction Purity OK Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impurities Found Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Monitor_Reaction->Optimize_Conditions Incomplete Reaction Purification_Strategy Review Purification Method Monitor_Reaction->Purification_Strategy Reaction Complete Optimize_Conditions->Start Success Improved Yield Purification_Strategy->Success Optimized Purify_Reagents->Start

Caption: Troubleshooting workflow for low yield.

V. References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds, I. 2-Aminothiophenes from α-cyanocarbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1535.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Taylor, R. D., Maccoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

References

Troubleshooting guide for the Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hantzsch Thiazole Synthesis

As a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a widely utilized method for constructing the thiazole ring system—a privileged scaffold in numerous pharmaceuticals.[1][2][3] The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][4][5] While often high-yielding and straightforward, the synthesis is not without its nuances.[4][6]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers navigate common challenges, optimize reaction conditions, and ensure reproducible, high-yield outcomes.

The Core Reaction: Understanding the 'Why'

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.

The process begins with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone in a classic SN2 reaction.[4][7][8] This is followed by an intramolecular cyclization, where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which drives the formation of the stable, aromatic thiazole ring.[4][8]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants R1 α-Haloketone I1 S-Alkylation Intermediate (SN2 Product) R1->I1 + Thioamide (SN2) R2 Thioamide R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P Thiazole Product I2->P Dehydration (-H2O)

Caption: A simplified diagram of the Hantzsch thiazole synthesis pathway.

General Experimental Workflow

A typical experiment involves straightforward steps, but precision at each stage is key to success. The following protocol and workflow diagram represent a common starting point for the synthesis of a simple 2-aminothiazole.

Protocol: Synthesis of 2-Amino-4-phenylthiazole[6]
  • Reaction Setup: In a suitable round-bottom flask or vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.2-1.5 eq).

  • Solvent Addition: Add a polar protic solvent, such as ethanol or methanol, to dissolve or suspend the reactants.

  • Heating: Heat the reaction mixture to reflux (or a specific target temperature, e.g., 60-80°C) with stirring.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the limiting reactant (typically the α-haloketone). Reaction times can range from 30 minutes to several hours.[9][10]

  • Cooling & Workup: Once complete, cool the mixture to room temperature. The product may exist as a hydrohalide salt.[8]

  • Neutralization & Precipitation: Pour the reaction mixture into a beaker containing a mild aqueous base, such as 5% sodium bicarbonate or sodium carbonate solution, to neutralize the acid and precipitate the free thiazole product.[6][8]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water or ethanol to remove residual salts and impurities.

  • Drying & Characterization: Air-dry or oven-dry the product at a low temperature. Determine the yield, melting point, and confirm the structure using spectroscopic methods (NMR, IR, MS).

Workflow Figure 2: General Experimental Workflow A 1. Combine Reactants (α-Haloketone + Thioamide) B 2. Add Solvent (e.g., Ethanol) A->B C 3. Heat to Reflux with Stirring B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E F 6. Neutralize with Base (e.g., NaHCO3 aq.) E->F G 7. Isolate by Filtration F->G H 8. Dry & Characterize G->H

Caption: A standard workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q1: My reaction has a very low yield or failed completely. What are the primary culprits?

Low yields are the most frequent complaint and can typically be traced to one of three areas: reactant quality, suboptimal reaction conditions, or an incomplete reaction.[9][10]

  • Reactant Quality: The purity of your starting materials is paramount. Impurities in the α-haloketone or thioamide can introduce competing side reactions that consume reagents.[10] Thioamides, in particular, can be unstable, especially in acidic media.[3]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical variables. An inappropriate solvent may fail to dissolve the reactants adequately, while insufficient heat can lead to a sluggish or stalled reaction.

  • Incomplete Reaction: Simply not allowing the reaction to run to completion is a common oversight. Always monitor the reaction's progress to ensure the limiting reactant has been consumed.[9]

Q2: How critical is the purity of my solvents and reagents?

Extremely critical. Using anhydrous solvents is often recommended as the presence of water can sometimes be detrimental.[10] More importantly, ensure your α-haloketone is free from di-halogenated impurities and that your thioamide has not degraded upon storage. If you suspect reactant quality, consider purifying the starting materials before use (e.g., recrystallization of the thioamide).

Q3: My reaction is sluggish. Could the solvent be the problem?

Absolutely. The solvent's role is to facilitate the interaction between reactants. The optimal choice depends on the specific substrates.[10]

SolventTypical Use Case & RationaleTemperature
Ethanol/Methanol General-purpose, good solubility for many substrates, allows for reflux temperatures.[9]Reflux (~78-82°C)
1-Butanol Higher boiling point for less reactive substrates.Reflux (~118°C)
Ethanol/Water A greener, effective mixture for certain multicomponent reactions.[11]Reflux
THF / Dioxane Aprotic options, sometimes used for specific substrates.Varies

Actionable Step: If your reaction is slow, consider switching to a higher-boiling solvent or performing small-scale solvent screening to find the optimal medium for your specific system.[10]

Problem Area 2: Complex Product Mixture & Side Reactions

Q4: My post-reaction TLC plate shows multiple spots. What are the likely side products?

A messy TLC plate is a clear indicator of side reactions. The most common culprits are:

  • Unreacted Starting Materials: The most obvious spots. If the α-haloketone spot is still prominent, the reaction is incomplete.[9]

  • Oxazole Formation: If your thioamide is contaminated with its corresponding amide, the Hantzsch reaction can produce an oxazole byproduct.[9]

  • Dimerization/Polymerization: Under non-optimized conditions, starting materials or reactive intermediates can undergo self-condensation.[9]

  • Isomeric Thiazoles: Depending on the substitution pattern of your reactants, the formation of regioisomers is a possibility, though less common.[12]

Troubleshooting Figure 3: Troubleshooting Flowchart Start Symptom: Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Check TLC Cause2 Poor Reactant Purity? Cause1->Cause2 No Sol1 Monitor by TLC until starting material is gone. Increase reaction time/temp. Cause1->Sol1 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Sol2 Purify starting materials. Use fresh thioamide. Use anhydrous solvents. Cause2->Sol2 Yes Sol3 Screen solvents (e.g., EtOH, BuOH). Consider catalysts (e.g., PTSA) or microwave heating. Cause3->Sol3 Yes

Caption: A decision tree for diagnosing and solving low-yield issues.

Problem Area 3: Workup & Purification Challenges

Q5: My reaction seems complete by TLC, but nothing precipitates when I add the aqueous base. What happened?

This is a classic Hantzsch workup issue. The initial product formed in the reaction is often the protonated thiazole hydrohalide salt (e.g., hydrobromide).[8] This salt is frequently soluble in polar solvents like methanol or water.[8] If no precipitate forms, it likely means:

  • Incomplete Neutralization: You have not added enough base to deprotonate the thiazolium salt to its neutral, less soluble form. Check the pH of the aqueous layer; it should be basic (pH > 8).

  • Product is Water-Soluble: Your specific thiazole derivative may have high water solubility even in its neutral form. In this case, you will need to perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, DCM) to recover your product from the aqueous mixture.

Q6: My final product is a stubborn oil or is difficult to purify. What methods are recommended?

If direct precipitation and filtration yield an impure or oily product, more rigorous purification is necessary.

  • Recrystallization: This is the most effective method for purifying solid products.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where your product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Chromatography: If recrystallization fails or if you have multiple, closely-related byproducts, column chromatography is the standard alternative.[13] A gradient elution with a hexane/ethyl acetate system is a common starting point.[9]

Advanced Optimization

Q7: Are there catalysts that can improve my reaction rate and yield?

Yes. While many Hantzsch syntheses proceed well without a catalyst, certain transformations can benefit from them.

  • Acid Catalysts: Catalytic amounts of acids like p-toluenesulfonic acid (PTSA) can accelerate the dehydration step, potentially improving rates and yields.[9]

  • Heterogeneous Catalysts: Modern methods have employed reusable solid catalysts, such as silica-supported tungstosilicic acid, to promote the reaction under greener conditions.[11][14]

Q8: Can I use microwave irradiation to speed up the reaction?

Microwave-assisted synthesis is an excellent technique for accelerating the Hantzsch reaction. It can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.[10][15] Temperatures typically range from 90-130°C.[10] This method is particularly valuable for high-throughput synthesis in drug discovery settings.

References

Optimization of reaction conditions for Thiazole-5-carbonitrile derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis and derivatization of thiazole-5-carbonitriles. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Thiazole rings are prevalent in numerous pharmaceuticals, and the 5-carbonitrile group serves as a versatile chemical handle for further molecular elaboration.[1][2][3]

However, the synthesis of these compounds is not without its challenges. Common issues include low yields, competing side reactions, and difficult purifications, often stemming from the specific substrates and conditions employed.[4][5] This guide provides a structured approach to troubleshooting these problems, grounded in mechanistic principles and field-proven experience. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to help you diagnose issues and optimize your reaction conditions effectively.

Part 1: General FAQs & Foundational Knowledge

This section addresses high-level questions regarding the synthesis of thiazole derivatives, focusing on the most common synthetic route, the Hantzsch thiazole synthesis.[6][7]

Q1: What is the most common method for synthesizing the thiazole ring, and what is the general mechanism?

A1: The Hantzsch thiazole synthesis is the most widely employed method.[6][7][8] It involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a sequence of S-alkylation, cyclization, and dehydration to form the aromatic thiazole ring.[1][6]

The general mechanism is outlined below. The initial step is an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2_Intermediate S-Alkylation Intermediate Reactants->SN2_Intermediate S_N2 Attack Cyclic_Intermediate Hemithioaminal Intermediate SN2_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Thiazole_Product Thiazole Product Cyclic_Intermediate->Thiazole_Product Dehydration (-H₂O) Low_Conversion_Workflow Start Low or No Product Formation (High Starting Material) Check_Purity Verify Purity of Starting Materials (NMR, LC-MS) Start->Check_Purity Impure Impure Reactants Detected Check_Purity->Impure Purify Purify Starting Materials (Recrystallize, Chromatography) Impure->Purify Yes Sterics Are Substrates Sterically Hindered? Impure->Sterics No, Reactants Pure Purify->Start Re-run Reaction Increase_Energy Increase Reaction Energy (Higher Temp, Microwave) Success Reaction Proceeds Increase_Energy->Success Sterics->Increase_Energy Yes Catalyst Consider Acid Catalyst (e.g., p-TSA) Sterics->Catalyst No Catalyst->Success

References

Overcoming poor solubility of Thiazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole-5-carbonitrile Derivatives

A Senior Application Scientist's Guide to Overcoming Poor Solubility

Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. Poor aqueous solubility is a major hurdle in drug development, with estimates suggesting that up to 40% of commercialized products and 70-90% of drug candidates in development are poorly soluble.[1] This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has extremely low solubility in aqueous buffers. What is the first step I should take?

A1: The initial step is to characterize the physicochemical properties of your compound. Specifically, determine its pKa. The thiazole ring has a basic nitrogen atom, and the overall molecule's charge will be pH-dependent. Understanding the pKa will inform whether pH modification can be a viable strategy. For ionic compounds with basic anions, solubility tends to increase as the pH of the solution decreases.[2][3]

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my in vitro assays. What's the next logical approach?

A2: If pH modification is not sufficient, the use of co-solvents is a common and effective next step.[4] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[4] It's crucial to perform a co-solvent tolerability study with your specific cell line or assay system, as high concentrations of organic solvents can be toxic.

Q3: Are there more advanced techniques I should consider if co-solvents are not providing the desired solubility or are interfering with my experiments?

A3: Absolutely. At this stage, you should explore formulation-based strategies. These are more complex but can yield significant improvements in solubility and bioavailability. Key approaches include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous form within a polymer matrix.[5] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility.[6][7]

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[8][9][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13][14] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[12][13][15]

Troubleshooting Guides & Experimental Protocols

This section provides a more in-depth, step-by-step guide to systematically address the poor solubility of your this compound derivatives.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for tackling solubility challenges.

Solubility_Workflow A Initial Compound (Poor Aqueous Solubility) B Characterize pKa & Assess pH-dependent solubility A->B C Is pH adjustment sufficient? B->C D Optimize Buffer pH C->D Yes E Co-solvent Screening (e.g., DMSO, Ethanol, PEG) C->E No K Proceed with Experiment D->K F Is co-solvent approach viable? (Solubility vs. Toxicity) E->F G Advanced Formulation Strategies F->G No F->K Yes H Amorphous Solid Dispersion G->H I Nanosuspension G->I J Cyclodextrin Complexation G->J L Prodrug Approach G->L

Caption: Decision-making workflow for solubility enhancement.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of the this compound derivative across a physiologically relevant pH range.

Rationale: Many organic molecules contain ionizable functional groups. For a weakly basic compound, decreasing the pH will lead to protonation, increasing its polarity and, consequently, its aqueous solubility.[2][16]

Step-by-Step Methodology:

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Create saturated solutions: Add an excess of the compound to each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility vs. pH: Graph the measured solubility as a function of pH to identify the optimal pH for solubilization.

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent system that enhances solubility without compromising the integrity of the experimental system.

Rationale: Co-solvents reduce the polarity of the bulk solvent (water), making it a more favorable environment for non-polar solutes. This is a widely used and straightforward method for initial solubility enhancement.[4]

Step-by-Step Methodology:

  • Select co-solvents: Choose a panel of common, biocompatible co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

  • Prepare stock solutions: Dissolve the compound in each co-solvent at a high concentration to create stock solutions.

  • Create a dilution series: Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Determine solubility: Add the stock solution to each co-solvent/buffer mixture and visually inspect for precipitation. Use nephelometry or a similar technique for more quantitative assessment.

  • Assess tolerability: Test the highest concentration of each co-solvent that provides adequate solubility in your specific assay to ensure it does not cause toxicity or interference.

Co-solvent Typical Starting Concentration (%) Maximum Tolerated Concentration (General Cell Lines, %)
DMSO0.1 - 1< 0.5
Ethanol0.5 - 2< 1
PEG 4001 - 51 - 2
Protocol 3: Formulation with Amorphous Solid Dispersions (ASDs)

Objective: To improve the dissolution rate and apparent solubility by converting the crystalline drug into a high-energy amorphous form.[7][17]

Rationale: The crystalline form of a drug has a highly ordered lattice structure that requires significant energy to break, limiting its dissolution. In an amorphous solid dispersion, the drug is molecularly dispersed within a polymer matrix in a non-crystalline, higher-energy state, which enhances its solubility.[18][6][19]

Step-by-Step Methodology (Spray Drying):

  • Polymer selection: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).

  • Solvent selection: Identify a common solvent in which both the drug and the polymer are soluble.

  • Prepare the spray solution: Dissolve the this compound derivative and the polymer in the selected solvent.

  • Spray drying: Atomize the solution into a hot drying gas stream. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.[20]

  • Powder collection: Collect the resulting powder.

  • Characterization: Analyze the powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

  • Dissolution testing: Perform dissolution studies to compare the performance of the ASD to the crystalline drug.

Advanced Strategies: A Deeper Dive

Nanosuspensions

For compounds that are highly crystalline and resistant to amorphization, creating a nanosuspension is an excellent alternative.[8][9] This technique is based on increasing the surface area of the drug particles, which, according to the Noyes-Whitney equation, leads to a higher dissolution velocity.[19]

Workflow for Nanosuspension Formulation

Nanosuspension_Workflow A Crystalline this compound Derivative B Select Stabilizer(s) (e.g., Surfactants, Polymers) A->B C Prepare Pre-suspension (Drug + Stabilizer in Water) B->C D Particle Size Reduction C->D E Media Milling D->E F High-Pressure Homogenization D->F G Characterize Particle Size & Zeta Potential E->G F->G H Lyophilize for Long-Term Stability (Optional) G->H

Caption: Workflow for Nanosuspension Formulation.

Cyclodextrin Complexation

This method is particularly useful when the this compound derivative has a suitable size and hydrophobicity to fit within the cyclodextrin cavity.[12][13][14] The formation of an inclusion complex masks the hydrophobic part of the molecule from the aqueous environment, thereby increasing its solubility.[21][22]

Table: Common Cyclodextrins and Their Properties

Cyclodextrin Cavity Diameter (Å) Aqueous Solubility ( g/100 mL) Primary Applications
α-Cyclodextrin4.7 - 5.314.5Small molecules
β-Cyclodextrin6.0 - 6.51.85Aromatic and heterocyclic compounds
γ-Cyclodextrin7.5 - 8.323.2Larger molecules, macrocycles
HP-β-CD6.0 - 6.5> 60Parenteral and oral formulations
SBE-β-CD6.0 - 6.5> 50Parenteral formulations
Prodrug Approach

If formulation strategies are not feasible or desirable, chemical modification of the this compound derivative to create a more soluble prodrug can be considered.[23][24][25] This involves attaching a hydrophilic promoiety that is cleaved in vivo to release the active parent drug.[26][27] For example, a phosphate ester can be introduced to significantly increase water solubility.

Conclusion

Overcoming the poor solubility of this compound derivatives is a multi-faceted challenge that requires a systematic and informed approach. By starting with fundamental characterization and progressing through a logical sequence of techniques—from simple pH and co-solvent adjustments to more advanced formulation strategies like amorphous solid dispersions, nanosuspensions, and cyclodextrin complexation—researchers can successfully develop formulations suitable for a wide range of experimental and therapeutic applications.

References

Technical Support Center: Thiazole-5-carbonitrile Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: T5C-STAB-2025-EN-V1

Introduction

Thiazole-5-carbonitrile is a pivotal heterocyclic building block in pharmaceutical research and materials science, valued for its role in synthesizing antiviral agents and novel organic electronic materials.[1] The integrity of this compound is paramount for reproducible and successful experimental outcomes. However, its aromatic thiazole ring and electrophilic nitrile group render it susceptible to degradation if not stored and handled with the requisite care. This guide provides in-depth technical information, troubleshooting protocols, and proactive strategies to preserve the stability and purity of this compound in a research setting.

Part 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling

This section addresses the most common inquiries regarding the long-term stability and proper handling of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, this compound should be stored under controlled conditions that mitigate exposure to atmospheric moisture, oxygen, and light. The optimal conditions are summarized below.

ParameterRecommendationRationale
Temperature 2-8°C[2]Slows down potential degradation reactions (e.g., hydrolysis, polymerization). Avoids thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich thiazole ring and minimizes exposure to atmospheric moisture.
Light Amber vial or light-proof containerThiazole-containing compounds can be susceptible to photo-degradation.[3]
Container Tightly sealed, airtight containerPrevents ingress of moisture and oxygen. Use of a container with a PTFE-lined cap is recommended.
Moisture Store in a desiccatorMinimizes exposure to water, which can lead to the hydrolysis of the nitrile group.
Q2: Why is an inert atmosphere (Nitrogen or Argon) so critical for long-term storage?

The thiazole ring, while aromatic, is an electron-rich heterocycle.[4] This makes it susceptible to oxidation over time, especially in the presence of atmospheric oxygen, which can be accelerated by light or trace metal impurities. Oxidation can lead to ring-opening or the formation of N-oxides and S-oxides, fundamentally altering the molecule's structure and reactivity. Furthermore, blanketing the compound with a dry, inert gas displaces ambient air, which inherently contains moisture, thereby providing a secondary line of defense against hydrolysis.

Q3: How sensitive is this compound to light, and what are the consequences of exposure?

Thiazole-containing compounds can exhibit photosensitivity. Upon exposure to light, particularly UV wavelengths, the thiazole ring can undergo photochemical reactions.[3][5] A documented pathway for some thiazole derivatives involves a reaction with singlet oxygen, generated by photosensitization, leading to a [4+2] cycloaddition.[3] This forms an unstable endoperoxide that can rearrange and cleave the thiazole ring, resulting in complete structural degradation.[3] While the specific photosensitivity of this compound is not extensively documented in public literature, it is best practice to assume susceptibility and store it in amber glass vials or completely opaque containers to prevent any potential for photo-degradation.

Q4: Can I store this compound at room temperature?

While some suppliers suggest room temperature storage for short periods in a tightly sealed container[1][6], this is not recommended for long-term storage or for maintaining high-purity reference standards. Room temperature conditions can accelerate the slow degradation processes of hydrolysis and oxidation. For periods exceeding a few weeks, or if the compound will be used in sensitive quantitative assays, refrigeration at 2-8°C is strongly advised to maintain its integrity.[2]

Q5: What are the physical signs that my this compound sample may have degraded?

Visual inspection can provide the first clues of degradation. Be alert for the following changes:

  • Color Change: Pure this compound is typically a white to off-white solid.[2] The development of a yellow or brown hue is a strong indicator of impurity formation, likely due to oxidation or polymerization byproducts.

  • Clumping or Change in Consistency: The compound should be a crystalline solid.[1] If it becomes sticky, oily, or clumps together, it may indicate the absorption of moisture and subsequent hydrolysis.

  • Insolubility: If a sample that was previously soluble in a specific solvent (e.g., acetonitrile) now shows haziness or insoluble particulates, degradation products may have formed.

Part 2: Troubleshooting Guide - Investigating and Managing Degradation

This section provides actionable steps for researchers who suspect their this compound has degraded, leading to inconsistent experimental results.

Issue: Inconsistent Experimental Results or Failed Reactions

You observe poor yields, unexpected side products, or a lack of reactivity in a process where this compound is a key starting material.

G start Suspected Degradation (Inconsistent Results) visual Step 1: Visual Inspection (Color, Consistency) start->visual hplc Step 2: Purity Assessment (HPLC-UV Analysis) visual->hplc Physical changes observed or high-stakes experiment nmr Step 3: Structural Verification (¹H NMR Spectroscopy) hplc->nmr Purity <95% or unexpected peaks decision Step 4: Decision Point nmr->decision Spectral data confirms degradation products purify Purify by Recrystallization or Column Chromatography decision->purify Minor impurities & purification is feasible discard Discard and Procure New, High-Purity Stock decision->discard Major degradation or unknown impurities review Review Storage Protocols purify->review discard->review

Caption: Troubleshooting workflow for suspected this compound degradation.

HPLC is a highly effective technique for quantifying the purity of organic compounds and detecting the presence of degradation products.[7][8]

  • Objective: To determine the purity percentage of the this compound sample and identify any potential degradation products.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh approximately 5 mg of your this compound sample.

      • Dissolve the sample in 5 mL of acetonitrile to create a 1 mg/mL stock solution.

      • Perform a serial dilution with acetonitrile to a final concentration of 0.1 mg/mL.

      • Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) before injection.[7]

    • HPLC Conditions (General Starting Point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Note: Gradient elution may be required to resolve closely eluting impurities.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.[7]

      • Detection: UV detector at 254 nm.

      • Injection Volume: 10 µL.[7]

  • Data Interpretation:

    • A pure sample should show a single major peak at a consistent retention time.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The presence of additional peaks, especially at earlier retention times (indicating more polar compounds like the hydrolyzed carboxylic acid), suggests degradation.

Part 3: Understanding Degradation Pathways

Knowledge of the potential degradation mechanisms is key to preventing them. The two primary non-photochemical degradation routes for this compound are hydrolysis and oxidation.

Primary Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway T5C This compound (C₄H₂N₂S) Amide Thiazole-5-carboxamide T5C->Amide H₂O (mild) SOxide Thiazole-S-oxide derivatives T5C->SOxide O₂ / Oxidants Acid Thiazole-5-carboxylic acid Amide->Acid H₂O (acid/base, heat) RingOpen Ring-Opened Products SOxide->RingOpen Further Oxidation

Caption: Potential degradation pathways for this compound.

  • Hydrolysis of the Nitrile Group: The carbon atom of the nitrile group is highly electrophilic and susceptible to nucleophilic attack by water.[9] This reaction is often slow but can be catalyzed by trace acidic or basic impurities.[10] The hydrolysis proceeds in two main stages: first, conversion to the intermediate Thiazole-5-carboxamide, and second, further hydrolysis of the amide to the final Thiazole-5-carboxylic acid.[11][12] This introduces a highly polar impurity that can significantly alter the compound's properties and reactivity.

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of S-oxides. This process can be initiated by atmospheric oxygen, particularly under prolonged or improper storage. Severe oxidation can ultimately lead to the cleavage of the thiazole ring, resulting in a complex mixture of degradation products.

By implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate these degradation pathways, ensuring the long-term stability and reliability of their this compound stocks.

References

Identifying and removing impurities from Thiazole-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Impurities

Welcome to the Technical Support Center for Thiazole-5-carbonitrile synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for the challenges you may encounter during your experimental work. This resource is structured to offer practical, field-tested insights and solutions in a readily accessible question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis and purification of this compound, providing causal explanations and actionable solutions.

Question 1: My reaction mixture is a complex mess, and TLC analysis shows multiple spots. What are the likely impurities?

Answer:

A complex reaction mixture in the synthesis of this compound, often prepared via a Hantzsch-type synthesis from starting materials like thioformamide and a 3-halo-2-oxopropanenitrile, can contain several impurities.[1][2] Understanding their origin is key to their removal.

  • Unreacted Starting Materials: The most common "impurities" are often your unreacted starting materials. Thioformamide, in particular, can be challenging to remove due to its polarity.

  • Thiazole-5-carboxamide: The nitrile group of your product is susceptible to hydrolysis, especially under acidic or basic conditions, which may be present during the reaction or workup.[3] This hydrolysis leads to the formation of Thiazole-5-carboxamide, a common and often difficult-to-remove impurity. The hydrolysis can be partial, leading to the amide, or complete, leading to the carboxylic acid.[4]

  • Isomeric Byproducts: Depending on the specific precursors, the formation of isomeric thiazoles or other heterocyclic systems is possible. For instance, if there are multiple reactive sites on your starting materials, side reactions can lead to regioisomers.

  • Polymeric Materials: Thioformamide and other reactive intermediates can sometimes lead to the formation of polymeric or tarry byproducts, especially if the reaction temperature is not well-controlled.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of this compound.

Question 2: How can I effectively remove the Thiazole-5-carboxamide impurity?

Answer:

Separating Thiazole-5-carboxamide from this compound can be challenging due to their similar polarities. A combination of techniques is often most effective.

  • Column Chromatography: This is the most reliable method for separating the amide from the nitrile. A silica gel column is typically used with a gradient elution system. You can start with a non-polar solvent system like hexane-ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.[5][6] The nitrile, being less polar than the amide, should elute first. Careful monitoring of the fractions by TLC is crucial.

  • Recrystallization: If the concentration of the amide impurity is not too high, recrystallization can be effective. The choice of solvent is critical. A solvent system where the nitrile has good solubility at high temperatures and poor solubility at low temperatures, while the amide remains more soluble at low temperatures, is ideal.[7][8] Ethanol, or a mixed solvent system like ethanol/water, can be a good starting point.[7]

Question 3: My product is an oil/low-melting solid and won't crystallize. What should I do?

Answer:

The presence of impurities can often lower the melting point of a compound and inhibit crystallization.

  • Initial Purification: First, attempt a preliminary purification using column chromatography to remove the bulk of the impurities. This will enrich your product and increase the likelihood of successful crystallization.

  • Solvent Screening for Recrystallization: If the product is still an oil, a systematic solvent screen for recrystallization is necessary. Use small amounts of your product and test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof).[7]

  • Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves suspending the oily product in a solvent in which it is poorly soluble (like cold hexane or diethyl ether) and stirring vigorously. This can sometimes induce crystallization or wash away more soluble impurities.

Question 4: How do I choose the right solvent system for column chromatography?

Answer:

The selection of a solvent system for column chromatography is guided by Thin-Layer Chromatography (TLC) analysis.

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., start with 9:1 hexane:ethyl acetate and move to 7:3, 1:1, etc.).

  • Optimal Rf Value: The ideal solvent system will give your desired product (this compound) a retention factor (Rf) of around 0.3.[6] This generally provides the best separation from impurities.

  • Spot Separation: The chosen solvent system should also show good separation between the spot for your product and the spots of the major impurities. If the spots are too close, a gradient elution during column chromatography will be necessary.

Question 5: What are the best methods for analyzing the purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • 1H and 13C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment.[9][10] The NMR spectrum should be clean, with all peaks corresponding to the structure of this compound. The presence of unexpected peaks indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of your sample. A reverse-phase C18 column is typically used with a mobile phase such as a mixture of acetonitrile and water.[11] The purity is determined by the area percentage of the product peak.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.[12] Techniques like High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[10]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the this compound.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the initial, less polar solvent system. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent may vary.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by screening)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical solvent systems used for the purification of thiazole derivatives, which can serve as a starting point for optimizing the purification of this compound.

Purification MethodCompound TypeSolvent System(s)Typical PurityReference
Column Chromatography Thiazole-2-carbonitrile derivativeCyclohexane/Ethyl Acetate (gradient)>95%[9]
Column Chromatography General Thiazole DerivativesHexane/Ethyl Acetate>98%[5]
Recrystallization 2-Amino-5-cyanothiazoleEthanolHigh[7]
Recrystallization General Heterocyclic NitrilesEthanol/WaterHigh[7]

Visualizations

Impurity Formation Pathway

impurity_formation cluster_reactants Starting Materials cluster_reaction Hantzsch Synthesis cluster_products Products & Impurities thioformamide Thioformamide reaction Cyclocondensation thioformamide->reaction halo_ketone 3-Halo-2-oxopropanenitrile halo_ketone->reaction product This compound reaction->product Main Product unreacted Unreacted Starting Materials reaction->unreacted Incomplete Reaction isomers Isomeric Byproducts reaction->isomers Side Reaction amide Thiazole-5-carboxamide product->amide Hydrolysis

Caption: Potential impurity sources in this compound synthesis.

Purification Workflow

purification_workflow start Crude this compound decision Purity Assessment (TLC, NMR) start->decision chromatography Column Chromatography decision->chromatography Complex Mixture recrystallization Recrystallization decision->recrystallization Minor Impurities analysis Purity & Identity Confirmation (NMR, HPLC, MS) chromatography->analysis recrystallization->analysis analysis->decision Purity <98% end Pure this compound analysis->end Purity >98%

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Thiazole-5-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Thiazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning from bench-scale synthesis to producing the larger quantities required for preclinical trials. As you move towards kilogram-scale production, challenges in reaction control, purification, and safety become paramount. This document provides in-depth, experience-driven guidance in a practical question-and-answer format to help you navigate these complexities successfully.

Part 1: Strategic Planning for Scale-Up - FAQs

This section addresses high-level strategic questions that should be considered before embarking on a scale-up campaign.

Question 1: What is the most robust and scalable synthetic route for this compound?

Answer: For the synthesis of substituted thiazoles, the Hantzsch thiazole synthesis remains the most widely utilized and reliable method due to its robustness and the general availability of starting materials.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3]

While other methods like the Cook-Heilbron or Gabriel syntheses exist, they often lead to different substitution patterns (e.g., 5-aminothiazoles) or require less accessible starting materials.[4][5] The Hantzsch synthesis provides a direct and efficient route to the desired thiazole core. For this compound, a common approach involves reacting an ethyl 2-chloro-3-oxopropanoate derivative with thioformamide. The subsequent conversion of the ester group to a nitrile is a standard transformation. A more direct Hantzsch approach would utilize a 2-halo-3-oxopropanenitrile, though these reagents can be less stable.

The primary advantages for scale-up are:

  • High Convergence: The core ring is formed in a single, well-understood step.

  • Predictability: The mechanism is well-documented, making troubleshooting more straightforward.[3]

  • Reagent Availability: The precursors are often commercially available or can be synthesized in large quantities.

Question 2: What are the critical safety considerations when scaling this synthesis from grams to kilograms?

Answer: Scaling up chemical reactions introduces significant safety risks that are often negligible at the bench scale. A formal hazard evaluation and risk assessment are mandatory before proceeding.[6]

Key areas of concern include:

  • Exothermic Reactions: The Hantzsch synthesis is an exothermic condensation reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. All scale-up reactions must be conducted in a jacketed reactor with precise temperature monitoring and an emergency cooling plan.

  • Reagent Handling: Handling large quantities of α-haloketones, which are lachrymatory and corrosive, requires specialized personal protective equipment (PPE) and closed-transfer systems to minimize exposure.

  • Solvent Safety: The use of large volumes of flammable solvents like ethanol or THF necessitates working in a properly ventilated, spark-free environment and using intrinsically safe equipment.

  • Pressure Build-up: The reaction may evolve gases. The reactor must be equipped with adequate pressure relief systems.

  • Byproduct Hazards: The potential for generating hazardous byproducts, such as hydrazoic acid in syntheses involving azides, must be evaluated and mitigated.[7] While not typical for a standard Hantzsch synthesis, any modification must be carefully assessed.

Question 3: How does the choice of solvent and work-up procedure affect scalability and final product purity?

Answer: Solvent selection is critical for reaction performance, product isolation, and environmental impact. At the lab scale, a wide range of solvents may work, but at the pilot scale, factors like cost, boiling point, safety, and ease of recovery are dominant.

  • Reaction Solvent: Ethanol is a common and advantageous choice for the Hantzsch synthesis. It has a favorable safety profile, is relatively inexpensive, and effectively dissolves the reactants.[8]

  • Work-up and Isolation: The ideal scenario is a reaction where the product crystallizes directly from the reaction mixture upon cooling or with the addition of an anti-solvent (like water). This avoids lengthy and costly extractions and chromatographic purification. When designing the work-up, aim to neutralize the reaction mixture (often acidic from hydrohalide byproduct) with a mild inorganic base like sodium bicarbonate to precipitate the free thiazole product.[9]

  • Purification: While column chromatography is a powerful tool in discovery chemistry, it is often impractical and expensive at a large scale. The goal of a scalable process is to produce a crude product that is pure enough to be finalized by a simple recrystallization. Developing a robust crystallization procedure is a key part of process development.

Part 2: Recommended Scalable Protocol - Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a common thiazole intermediate, which serves as a reliable template for scaling up related structures like this compound. The principles of temperature control, reagent addition, and product isolation are directly applicable. This "one-pot" method simplifies the process by avoiding the isolation of unstable intermediates.[10]

Overall Reaction Scheme

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Product Thiourea Thiourea Reaction Cyclocondensation in Ethanol Thiourea->Reaction Ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Reaction Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Reaction->Product High Yield

Caption: Hantzsch synthesis of a model thiazole.

Experimental Protocol & Quantitative Data

The following protocol is adapted from established scalable methods.[11]

ParameterValueNotes
Reactants
Ethyl 2-chloroacetoacetate33.0 g (0.2 mol, 1.0 equiv)Ensure high purity (>98%) to avoid side reactions.
Thiourea30.4 g (0.4 mol, 2.0 equiv)An excess ensures complete consumption of the halide.
Sodium Carbonate1.5 gMild base to neutralize evolved HCl.
Solvent
Ethanol200 mLAnhydrous grade is preferred but not strictly necessary.
Reaction Conditions
Initial Temperature40-55 °CFor controlled dropwise addition.
Addition Time20-30 minutesSlow addition is crucial to manage the exotherm.
Reaction Temperature60-70 °CReflux temperature of ethanol.
Reaction Time5 hoursMonitor by TLC/HPLC for completion.
Work-up & Yield
pH Adjustment9-10 (with NaOH solution)To precipitate the final product.
Expected Yield>95%High-yielding and clean reaction.
Melting Point172-173 °CKey quality control parameter.

Step-by-Step Methodology:

  • Setup: Charge a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with ethanol (200 mL), thiourea (30.4 g), and sodium carbonate (1.5 g).

  • Initial Heating: Begin stirring and heat the slurry to 40-55 °C.

  • Controlled Addition: Add the ethyl 2-chloroacetoacetate (33.0 g) dropwise over 20-30 minutes, carefully monitoring the internal temperature. The rate of addition should be adjusted to keep the temperature within the specified range.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (60-70 °C) and maintain for 5 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or HPLC until the starting chloro-ester is consumed.

  • Solvent Removal: Once complete, distill off approximately half of the ethanol under reduced pressure.

  • Precipitation: Cool the remaining slurry to room temperature. Add water (200 mL) to the filtrate and adjust the pH to 9-10 with a 10% sodium hydroxide solution while stirring vigorously. A precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Process Workflow Diagram

Scale-Up_Workflow Start Reactor_Setup 1. Reactor Setup (Ethanol, Thiourea, Na2CO3) Start->Reactor_Setup Heating_1 2. Heat to 40-55°C Reactor_Setup->Heating_1 Reagent_Addition 3. Controlled Addition of Ethyl 2-chloroacetoacetate Heating_1->Reagent_Addition Reaction_Phase 4. Heat to 60-70°C (5 hours) Reagent_Addition->Reaction_Phase QC_Check Reaction Complete? Reaction_Phase->QC_Check QC_Check->Reaction_Phase No Solvent_Distillation 5. Solvent Distillation QC_Check->Solvent_Distillation Yes Precipitation 6. pH Adjustment & Precipitation Solvent_Distillation->Precipitation Filtration_Washing 7. Filtration & Washing Precipitation->Filtration_Washing Drying 8. Vacuum Drying Filtration_Washing->Drying Final_QC 9. Final QC Analysis (HPLC, NMR, MP) Drying->Final_QC End Final_QC->End

Caption: General workflow for scalable thiazole synthesis.

Part 3: Troubleshooting Guide

Problem 1: My reaction yield is low and inconsistent between batches.

  • Potential Cause 1: Reagent Quality. The purity of the α-halocarbonyl compound is paramount. Impurities can lead to significant side reactions.[9] Similarly, old or impure thioamide can stall the reaction.

    • Solution: Always use reagents from a reputable supplier and check their purity by NMR or GC before use. If you synthesize the α-halocarbonyl yourself, ensure it is properly purified.

  • Potential Cause 2: Poor Temperature Control. Allowing the temperature to spike too high during the addition phase can increase the rate of side reactions. Not heating long enough can result in an incomplete reaction.

    • Solution: Use a properly calibrated temperature probe and a jacketed reactor. Maintain a strict addition rate to control the exotherm. Ensure the reaction is held at the target temperature for the full duration as determined by reaction monitoring.

  • Potential Cause 3: Inefficient Mixing. In a large reactor, poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting byproduct formation.

    • Solution: Ensure the stirrer speed is adequate for the reactor size and viscosity of the slurry to maintain a homogenous mixture.

Problem 2: My final product shows significant impurities by HPLC and NMR.

  • Potential Cause 1: Oxazole Formation. If the thioamide is contaminated with the corresponding amide, a competing oxazole synthesis can occur, leading to a difficult-to-remove impurity.[9]

    • Solution: Source high-purity thioamide or purify it before use. The impurity will have a distinct mass and NMR signature that can be used for identification.

  • Potential Cause 2: Dimerization/Polymerization. Under overly harsh conditions (e.g., excessively high temperatures or incorrect pH), starting materials or intermediates can self-condense.[9]

    • Solution: Adhere strictly to the validated reaction temperature and time. Ensure the base used for neutralization is added slowly and with good mixing to avoid pH spikes.

  • Potential Cause 3: Incomplete Reaction. Unreacted starting materials are a common impurity.

    • Solution: Confirm reaction completion with a reliable analytical method (TLC, HPLC) before proceeding with the work-up. If the reaction has stalled, a small addition of a catalyst or extending the reaction time may be necessary, but this should be investigated at a small scale first.

Problem 3: I'm having difficulty with product isolation. The product oils out or is very difficult to filter.

  • Potential Cause 1: Incorrect pH or Temperature during Precipitation. If the pH is too high or too low, or if the mixture is too warm during precipitation, the product may come out as an oil rather than a crystalline solid.

    • Solution: Carefully control the final pH of the precipitation. Experiment with the temperature at which the anti-solvent is added and the mixture is aged. Sometimes, seeding the solution with a small crystal of pure product can induce proper crystallization.

  • Potential Cause 2: Fine Particle Size. Rapid precipitation can lead to very fine particles that clog the filter paper and make filtration slow and inefficient.

    • Solution: Slow down the addition of the anti-solvent or the neutralizing agent. Allow the slurry to stir and "age" for a period (e.g., 1-2 hours) after precipitation, which can allow the crystals to grow larger (a process known as Ostwald ripening).

References

Addressing regio- and chemo-selectivity issues in Thiazole-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole-5-carbonitrile chemistry. Thiazole and its derivatives are vital scaffolds in medicinal chemistry and materials science, lauded for their diverse biological activities and unique electronic properties.[1][2][3][4][5] The this compound moiety, in particular, offers a versatile handle for molecular elaboration. However, the interplay between the electron-withdrawing nitrile group and the inherent reactivity of the thiazole ring often presents significant challenges in achieving desired regio- and chemo-selectivity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into common problems, explains the underlying chemical principles, and offers robust, step-by-step protocols to overcome these challenges.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Problem 1: Poor Regioselectivity in Hantzsch Thiazole Synthesis

Question: "I'm performing a Hantzsch synthesis to create a 2-amino-thiazole-5-carbonitrile, but my final product is a mixture of the desired 5-carbonitrile and the undesired 4-carbonitrile isomer. How can I improve the regioselectivity?"

Underlying Cause & Expert Analysis: The classic Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[6][7][8] When using a reactant like 2-bromo-3-oxopropanenitrile, you have two electrophilic carbons: the carbonyl carbon and the carbon bearing the halogen. The thioamide is an ambident nucleophile (attacking through either S or N). The reaction typically proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-halo carbon, followed by cyclization of the nitrogen onto the carbonyl.

The regiochemical outcome is dictated by which electrophilic site the sulfur atom of the thioamide attacks first. An attack at the bromomethyl carbon leads to the desired 5-cyano isomer after cyclization. However, under certain conditions, competing pathways can lead to the formation of the thermodynamically stable 4-cyano isomer. Reaction conditions, particularly pH and solvent, can significantly influence the reaction pathway.[9] Acidic conditions, for instance, can alter the nucleophilicity of the thioamide and favor alternative cyclization routes.[9]

Solution Workflow: Controlling Hantzsch Regioselectivity

dot digraph "Hantzsch_Regioselectivity_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Start: Poor Regioselectivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_pH [label="Is the reaction run under acidic conditions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutral_cond [label="Action: Switch to neutral or slightly basic conditions (e.g., EtOH, reflux).\nRationale: Favors kinetic control via S-alkylation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Is the reaction temperature high (>100°C for extended periods)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Action: Reduce temperature (e.g., 60-80°C).\nRationale: Minimizes isomerization to the thermodynamic product.", fillcolor="#34A853", fontcolor="#FFFFFF"]; verify [label="Verify Outcome:\n- 1H NMR (check chemical shifts of ring protons)\n- 2D NMR (NOESY/HMBC)\n- LC-MS (isomer separation)", shape=note, fillcolor="#FFFFFF"]; end_good [label="Success: Desired 5-CN Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists:\nRe-evaluate starting material purity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_pH; check_pH -> neutral_cond [label="Yes"]; check_pH -> check_temp [label="No"]; neutral_cond -> check_temp; check_temp -> lower_temp [label="Yes"]; check_temp -> verify [label="No"]; lower_temp -> verify; verify -> end_good [label="Isomers Resolved"]; verify -> end_bad [label="Isomers still present"]; } dot Caption: Troubleshooting workflow for Hantzsch synthesis regioselectivity.

Recommended Protocol: Kinetically Controlled Synthesis of 2-Amino-4-methylthis compound This protocol prioritizes the kinetically favored pathway to maximize the yield of the 5-carbonitrile isomer.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-oxobutanenitrile (1.0 eq) in absolute ethanol (approx. 0.5 M).

  • Thiourea Addition: Add thiourea (1.1 eq) to the solution. Note: Using a slight excess of thiourea ensures complete consumption of the α-halocarbonyl.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. A precipitate of the product hydrochloride salt should form.

  • Isolation: Filter the solid and wash with cold ethanol. To obtain the free base, suspend the solid in water and add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Purification & Verification: Filter the resulting solid, wash with water, and dry under vacuum. Confirm the regiochemistry using ¹H NMR and HMBC spectroscopy to establish the correlation between the C4-methyl protons and the C5-nitrile carbon.

ConditionExpected Outcome on SelectivityRationale
Neutral pH (Ethanol) Favors 5-carbonitrile (kinetic product)Promotes direct S-alkylation followed by rapid cyclization.
Acidic pH (e.g., HCl/EtOH) May increase 4-carbonitrile formationCan lead to reversible intermediates and isomerization to the thermodynamic product.[9]
Lower Temperature (60-80°C) High 5-carbonitrile selectivityMinimizes energy input for potential rearrangement pathways.
Higher Temperature (>100°C) Decreased selectivityCan provide sufficient energy to overcome the barrier for isomerization.
Problem 2: Competing N-Alkylation vs. C-H Functionalization

Question: "I am trying to perform a direct C-H arylation at the C5 position of my 2-substituted thiazole, but I am getting significant N-arylation of the thiazole ring as a byproduct. How can I favor C-H functionalization?"

Underlying Cause & Expert Analysis: The thiazole ring contains a relatively nucleophilic nitrogen atom (N3). In many transition-metal-catalyzed cross-coupling reactions, this nitrogen can act as a ligand for the metal center or undergo direct alkylation/arylation, competing with the desired C-H activation pathway.[10][11] The C5 position is often the most acidic and sterically accessible C-H bond on the thiazole ring, making it a prime target for direct functionalization.[12][13][14]

The selectivity between N-functionalization and C-functionalization is a delicate balance influenced by the catalyst system, base, and solvent. Palladium-catalyzed direct arylations are particularly common for thiazoles.[12][14][15] The choice of base is critical; a bulky, non-nucleophilic base is often preferred to facilitate C-H activation without promoting N-arylation.

Solution Workflow: Favoring C5-Arylation over N-Arylation

dot digraph "C5_vs_N_Arylation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Decision diagram for optimizing C5 vs. N-arylation selectivity.

Recommended Protocol: Palladium-Catalyzed Direct C5-Arylation This protocol utilizes conditions known to favor C-H activation at the 5-position of the thiazole ring.[12][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the this compound substrate (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (2-5 mol%), and K₂CO₃ (2.0 eq).

  • Additive (Optional but Recommended): Add pivalic acid (PivOH) (30 mol%). Expert Tip: Pivalic acid often acts as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, which is highly regioselective for the most acidic C-H bond.

  • Solvent & Degassing: Add anhydrous N,N-dimethylacetamide (DMAc) or dioxane. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Seal the tube and heat the reaction to 110-130°C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the C5-arylated product from any N-arylated byproduct and starting materials.

Problem 3: Unwanted Nitrile Group Reactions

Question: "I need to reduce an ester on my this compound molecule, but my reducing agent (e.g., LiAlH₄) is also reducing the nitrile group. How can I achieve chemoselectivity?"

Underlying Cause & Expert Analysis: The nitrile group is susceptible to both reduction and hydrolysis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce nitriles to primary amines.[16] Similarly, harsh acidic or basic conditions, often used for ester hydrolysis, can also hydrolyze the nitrile to a carboxylic acid or amide.[17][18][19][20][21]

Achieving chemoselectivity requires choosing reagents and conditions that differentiate between the reactivity of the nitrile and the other functional group. For ester reduction, a less reactive hydride donor is needed. For nitrile hydrolysis, milder conditions can sometimes favor hydrolysis of an ester over the nitrile, though this can be challenging.

Recommended Solutions for Chemoselectivity:

Target ReactionInterfering GroupRecommended Reagent/ConditionRationale
Ester Reduction Nitrile (-CN)Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C)DIBAL-H is a milder reducing agent that can selectively reduce esters to aldehydes or alcohols at low temperatures, often leaving nitriles untouched.
Nitrile Hydrolysis Ester (-COOR)NaOH/H₂O/EtOH, reflux followed by acidificationBasic hydrolysis is often effective for nitriles.[17][19] It will also hydrolyze the ester. This is a good route if hydrolysis of both groups is acceptable. Selective hydrolysis is difficult.
Nitrile Reduction Aromatic Nitro (-NO₂)NaBH₄ / BF₃·OEt₂ This combination can selectively reduce nitriles in the presence of aromatic nitro groups, a transformation that is difficult with many standard reducing agents.[22]
Ketone Reduction Nitrile (-CN)Sodium borohydride (NaBH₄) in MeOH/EtOHNaBH₄ is a mild reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards nitriles under standard conditions.

Protocol: Selective Reduction of an Ester with DIBAL-H

  • Setup: In an oven-dried, three-neck flask under an argon atmosphere, dissolve the this compound-ester substrate (1.0 eq) in anhydrous THF or toluene.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in hexanes, 2.2 eq for reduction to alcohol) dropwise via syringe over 30 minutes, keeping the internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2-3 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Frequently Asked Questions (FAQs)

Q1: How does the electron-withdrawing nitrile group at C5 affect the reactivity of the thiazole ring? The C5-nitrile group is a strong electron-withdrawing group. This has two major effects:

  • Increased Acidity of C-H Bonds: It significantly increases the acidity of the C-H proton at the C4 position, making it more susceptible to deprotonation and subsequent functionalization.

  • Deactivation towards Electrophilic Substitution: It deactivates the thiazole ring towards electrophilic aromatic substitution. The electron density of the ring is reduced, making it less nucleophilic.[5]

Q2: What is the best general approach to protect the thiazole nitrogen during a reaction? Protection of the thiazole nitrogen is not as common as with more basic heterocycles like pyridine or imidazole. The thiazole nitrogen is a relatively weak base. In many cases, careful selection of reaction conditions (e.g., non-nucleophilic bases, specific catalysts) can prevent unwanted N-functionalization, as discussed in Problem 2. If protection is absolutely necessary, forming a quaternary ammonium salt with a reagent like methyl iodide could be considered, but this drastically alters the ring's electronics and may not be compatible with subsequent steps. A more practical approach is to optimize conditions to favor the desired site of reactivity.

Q3: Can I selectively reduce the nitrile group without affecting the thiazole ring? Yes. The thiazole ring is an aromatic heterocycle and is generally stable to many reducing conditions used for nitriles. Catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) is a common and effective method for reducing a nitrile to a primary amine without affecting the aromatic thiazole core. However, be aware of other reducible functional groups on your molecule (e.g., nitro groups, alkenes).

References

Technical Support Guide: Enhancing the Stability of Thiazole-5-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiazole-5-carbonitrile based compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important chemical scaffold. Our goal is to provide you with a deep understanding of the potential stability issues and to offer practical, field-proven solutions to overcome them. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Section 1: Core Concepts of Instability

This compound derivatives are pivotal in drug discovery, but their unique combination of a sulfur-containing heterocycle and an electrophilic nitrile group presents specific stability challenges. Understanding the primary modes of degradation is the first step toward mitigation.

Q1: What are the primary degradation pathways for this compound compounds?

A1: The stability of a this compound compound is primarily threatened by three main pathways: hydrolysis, oxidation, and photodegradation. The susceptibility to each pathway is highly dependent on the specific substituents on the thiazole ring, the solvent system, and the storage conditions.

  • Hydrolytic Degradation: This pathway can affect both the nitrile group and the thiazole ring. The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, typically converting to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH). The thiazole ring itself can also be labile, particularly at extreme pH values.[1]

  • Oxidative Degradation: The electron-rich sulfur atom in the thiazole ring is a prime target for oxidation.[2][3] This can be initiated by atmospheric oxygen (auto-oxidation), reactive oxygen species (ROS) generated by other components, or transition metal ion catalysis.[3] Oxidation can lead to the formation of sulfoxides or sulfones, altering the compound's biological activity.

  • Photodegradation: As aromatic heterocyclic systems, thiazoles can absorb UV and visible light.[4] This absorbed energy can trigger degradation through several mechanisms, most notably via reaction with singlet oxygen, which can lead to complex rearrangements and ring cleavage.[5] The presence of specific aryl substituents on the thiazole ring can exacerbate this photosensitivity.[5]

cluster_Core This compound Core cluster_Stress Stress Factors cluster_Degradation Degradation Pathways Core This compound Compound Water H₂O / H⁺ / OH⁻ Core->Water Exposure to Aqueous Media Oxygen O₂ / ROS Core->Oxygen Exposure to Air/Oxidants Light Light (UV/Vis) Core->Light Exposure to Light Hydrolysis Hydrolysis (Nitrile → Amide → Acid) Water->Hydrolysis Oxidation Oxidation (Sulfoxide/Sulfone Formation) Oxygen->Oxidation Photo Photodegradation (Ring Cleavage/Rearrangement) Light->Photo

Caption: Primary degradation pathways for this compound compounds.

Section 2: Troubleshooting Guide: Diagnosis & Mitigation

This section provides answers to common problems encountered during experiments and offers strategies to diagnose and solve them.

Hydrolytic Instability

Q2: My compound's purity decreases over time in an aqueous buffer. How can I determine if this is a pH-dependent hydrolytic issue?

A2: To diagnose pH-dependent hydrolysis, a simple pH stability profile study is required.

  • Experimental Setup: Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Dissolve your compound at a known concentration in each buffer and incubate at a controlled temperature (e.g., 37°C or 40°C). Include a control sample in an aprotic organic solvent like acetonitrile.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from its potential degradants (e.g., the corresponding amide and carboxylic acid).

  • Interpretation: Plot the percentage of the parent compound remaining against time for each pH. A faster rate of degradation at specific pH values confirms hydrolytic instability. Thiazole-related structures have been shown to be particularly labile under weakly acidic conditions (pH 3-5).[1]

Table 1: Example pH Stability Profile & Recommended Buffers

pH Range Common Buffers Typical Stability Observation for Thiazoles Causality & Recommendation
1-3 HCl, Glycine Often rapid hydrolysis of the nitrile group. Ring stability can vary. Acid-catalyzed hydrolysis is a common pathway for nitriles. Work in this pH range for the shortest possible time.
4-6 Acetate, Citrate Can be an area of instability for the thiazole ring itself.[1] Acid-promoted equilibrium can open the ring.[1] If possible, formulate outside this window.
7-8 Phosphate (PBS), HEPES Generally more stable, but base-catalyzed nitrile hydrolysis can begin. This is often the optimal range for balancing ring and nitrile stability. Use freshly prepared buffers.

| >9 | Carbonate, Borate | Increased rate of nitrile hydrolysis to amide and carboxylate. | Base-catalyzed hydrolysis is prominent. Avoid prolonged storage at high pH. |

Photochemical Instability

Q3: I observe a color change in my solution and see new peaks in my HPLC chromatogram after leaving samples on the benchtop. What is happening?

A3: This is a classic sign of photodegradation. Thiazole rings can absorb light, leading to a highly reactive excited state.[4] A common degradation mechanism involves reaction with singlet oxygen (¹O₂), which is generated from ground-state triplet oxygen by photosensitizers in the media.[4][5] This can lead to a [4+2] Diels-Alder type cycloaddition across the thiazole ring, forming an unstable endoperoxide that subsequently rearranges or cleaves the ring.[5]

Q4: How can I effectively protect my compound from light during experiments and long-term storage?

A4: A multi-pronged approach is most effective:

  • Limit Light Exposure: This is the simplest and most critical step. Always store stock solutions and solid materials in amber-colored vials or containers wrapped completely in aluminum foil.[4] Perform experimental manipulations in a dimly lit area or under yellow light where possible.

  • Use an Inert Atmosphere: Dissolved oxygen is a key ingredient for photo-oxidation.[4] Purging your solutions with an inert gas like argon or nitrogen before sealing the container can significantly reduce the rate of degradation by removing the oxygen required for singlet oxygen formation.

  • Formulate with Protective Excipients: If your compound is part of a formulation, specific excipients can be added to confer stability.

Table 2: Common Protective Excipients for Photostability

Excipient Class Examples Mechanism of Action
UV Absorbers Benzophenones, Cinnamates Competitively absorb harmful UV radiation and dissipate the energy as heat, effectively shielding the drug molecule.[4]
Singlet Oxygen Quenchers Sodium Azide, DABCO, Beta-carotene Deactivate highly reactive singlet oxygen, preventing it from reacting with and degrading the thiazole ring.[4]

| Antioxidants | Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT) | Inhibit oxidative chain reactions that can be initiated by light, acting as free radical scavengers.[4] |

Oxidative Instability

Q5: My compound is degrading even when stored in the dark and at a neutral pH. Could it be oxidation?

A5: Yes, this points towards oxidative degradation. The sulfur atom in the thiazole ring is nucleophilic and susceptible to attack by electrophilic oxygen species. Auto-oxidation, a free-radical initiated chain reaction, can occur even at room temperature in the presence of atmospheric oxygen.[3] The process is often accelerated by trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) which can catalyze the formation of radicals.

Q6: What are the best practices for preventing oxidative degradation?

A6: Similar to photostability, prevention involves limiting exposure to oxygen and using specific additives.

  • Inert Atmosphere: As with photostability, blanketing solids and purging solutions with nitrogen or argon is a highly effective strategy.

  • Use High-Purity Solvents: Peroxides can accumulate in some organic solvents (e.g., THF, diethyl ether) upon storage. Use freshly opened bottles of high-purity or HPLC-grade solvents.

  • Incorporate Antioxidants: Adding a small amount of an antioxidant to your solution can provide significant protection. The unique electronic properties of the sulfur atom make it a good target for radical scavengers.[2]

  • Add a Chelating Agent: If metal-catalyzed oxidation is suspected, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, preventing them from participating in redox cycling.

Section 3: Proactive Strategies: Designing for Stability

For medicinal chemists, building stability into the molecule from the outset is the most elegant solution.

Q7: How can I strategically modify the this compound scaffold to improve its inherent stability?

A7: Structural modifications should aim to reduce the reactivity of the vulnerable moieties without sacrificing biological activity.

  • Modulate Electronic Properties: Attaching electron-withdrawing groups (EWGs) to the thiazole ring can decrease the electron density on the sulfur atom, making it less susceptible to oxidation. However, this can also impact the ring's overall aromaticity and reactivity. Conversely, electron-donating groups (EDGs) might increase oxidative liability but could be crucial for target binding.[6]

  • Introduce Steric Hindrance: Flanking the sulfur atom or other reactive sites with bulky substituents can physically block the approach of reactants like water or oxygen, a concept known as steric shielding.

  • Bioisosteric Replacement: If the nitrile group is the primary point of hydrolytic failure and is not essential for activity, consider replacing it with a more stable bioisostere, such as an oxadiazole or a trifluoromethyl group.

  • Use Protecting Groups: During multi-step synthesis, a reactive functional group can be temporarily masked with a protecting group.[7] For instance, if another part of the molecule requires harsh basic conditions, a sensitive amine could be protected as a Boc-carbamate, which is stable to base but easily removed later with acid.[8]

cluster_Strategies Structural Modification Strategies cluster_Goals Stability Goals Core This compound Scaffold Electronics Modulate Electronics (Add EWG/EDG) Core->Electronics Sterics Introduce Steric Hindrance (Add Bulky Groups) Core->Sterics Bioisostere Bioisosteric Replacement (Replace -CN) Core->Bioisostere Oxidation Decrease Oxidative Liability Electronics->Oxidation Alters sulfur nucleophilicity Kinetics Reduce Reaction Kinetics Sterics->Kinetics Physically blocks reactant approach Hydrolysis Increase Hydrolytic Stability Bioisostere->Hydrolysis Removes labile nitrile group

Caption: Key structural modification strategies to enhance compound stability.

Section 4: Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method. It is a self-validating system that provides direct evidence of a compound's vulnerabilities.

Objective: To evaluate the stability of a this compound compound under various stress conditions as mandated by ICH guidelines.
Methodology:
  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. After incubation, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. After incubation, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 24 hours. Also, reflux the stock solution at 60°C for 6 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • Control Samples:

      • Untreated Control: A stock solution diluted with the solvent and kept at 4°C.

      • Dark Control: For the photostability test, a sample wrapped in aluminum foil and placed in the chamber alongside the exposed sample to distinguish between light and heat degradation.[4]

  • Sample Analysis:

    • After the specified stress period, dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

    • Analyze all samples by a validated HPLC-UV or HPLC-MS method. The column should be a C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • The mobile phase and gradient should be optimized to separate the parent peak from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation for each condition.

    • Verify peak purity of the parent compound in stressed samples using a photodiode array (PDA) detector or mass spectrometer to ensure the method is "stability-indicating."

    • Attempt to characterize major degradants using LC-MS/MS to confirm the degradation pathway.[5]

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Mitigating Off-Target Effects of Thiazole-5-carbonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazole-5-carbonitrile inhibitors. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of your experiments and mitigate potential off-target effects. Our goal is to ensure the scientific integrity of your results by providing you with the expertise and tools to validate your findings.

Introduction to this compound Inhibitors and Off-Target Effects

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site.[1][2] While potent, a common challenge with kinase inhibitors is off-target activity, where the compound interacts with unintended cellular targets.[3][4][5] This can lead to ambiguous experimental data, cellular toxicity, and misinterpretation of the inhibitor's mechanism of action. This guide will equip you with the knowledge to identify, understand, and mitigate these off-target effects.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound inhibitors.

Q1: What are the most common off-target effects observed with this compound based kinase inhibitors?

A: Due to the conserved nature of the ATP-binding pocket across the human kinome, the most common off-target effects of this compound inhibitors are the inhibition of unintended kinases.[4][6] This can lead to a variety of cellular phenotypes that are not directly related to the inhibition of the primary target. For example, a phenotype like unexpected apoptosis or cell cycle arrest could be due to the inhibition of a kinase involved in a parallel signaling pathway.[3][7]

Q2: My experimental results are inconsistent with the known function of the intended target of my this compound inhibitor. What should I do first?

A: The first step is to perform a dose-response experiment. Off-target effects are often concentration-dependent and typically occur at higher concentrations than those required to inhibit the primary target.[3] Establishing the minimal concentration of your inhibitor that elicits the desired on-target effect is crucial for minimizing off-target binding. It is recommended to use a concentration that is no more than 10-fold higher than the IC50 for the primary target in cell-based assays.

Q3: How can I be sure that the observed phenotype is a direct result of on-target inhibition?

A: Target validation is key. Here are two robust methods:

  • Rescue Experiments: If possible, transfect cells with a mutated version of the target protein that is resistant to your inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly suggests an on-target mechanism.[3]

  • Use of a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that targets the same primary protein. Observing the same phenotype with a different chemical scaffold provides strong evidence for an on-target effect.[3]

Q4: Are there computational tools that can predict potential off-target effects of my this compound inhibitor?

A: Yes, computational approaches can be very insightful. In silico methods, such as kinome-wide selectivity profiling, can predict potential off-targets by comparing the binding site of your target kinase with others in the kinome.[6] These tools can help you proactively identify kinases to include in experimental validation assays.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to identify and mitigate off-target effects.

Guide 1: Verifying Target Engagement in Live Cells using Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm that your inhibitor binds to its intended target within the complex environment of a living cell.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow:

CETSA_Workflow A 1. Cell Treatment: Treat cells with your This compound inhibitor (and vehicle control). B 2. Heat Shock: Subject cells to a temperature gradient. A->B Incubate C 3. Cell Lysis: Lyse cells to release cellular proteins. B->C Immediate D 4. Separation: Centrifuge to separate soluble (unaggregated) proteins from precipitated proteins. C->D High speed E 5. Protein Quantification: Analyze the soluble fraction by Western Blot or Mass Spectrometry to quantify the target protein. D->E Analyze supernatant

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of concentrations of your this compound inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[3]

  • Heating Step: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[3][9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.[3]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting with a specific antibody or by mass spectrometry.[9] A positive result is a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control.[11]

Guide 2: Unbiased Identification of Off-Targets using Chemical Proteomics

Rationale: Chemical proteomics offers an unbiased approach to identify the full spectrum of proteins that your inhibitor interacts with inside the cell.[12][13] This is crucial for discovering unanticipated off-targets.

Experimental Workflow:

Proteomics_Workflow A 1. Probe Synthesis: Synthesize a tagged version of your inhibitor (e.g., with biotin). B 2. Cell Lysate Incubation: Incubate the tagged inhibitor with cell lysate. A->B C 3. Affinity Purification: Use streptavidin beads to pull down the inhibitor and its binding partners. B->C D 4. Protein Digestion: Digest the bound proteins into peptides. C->D E 5. Mass Spectrometry: Identify and quantify the peptides by LC-MS/MS. D->E

Caption: Chemical Proteomics Workflow for Off-Target ID.

Detailed Protocol:

  • Probe Design and Synthesis: A version of your this compound inhibitor is synthesized with a reactive group for cross-linking and an affinity tag, such as biotin.[14]

  • Cell Treatment or Lysate Incubation: The tagged inhibitor is incubated with either live cells or cell lysates.

  • Affinity Purification: The inhibitor-protein complexes are captured using affinity purification, for example, with streptavidin-coated beads for a biotin-tagged inhibitor.

  • Mass Spectrometry Analysis: The captured proteins are identified and quantified using mass spectrometry.[4] Proteins that are significantly enriched in the inhibitor-treated sample compared to a control are considered potential off-targets.

Guide 3: Improving Selectivity through Structure-Activity Relationship (SAR) Studies

Rationale: Once off-targets are identified, SAR studies can guide the chemical modification of your this compound inhibitor to improve its selectivity.[15][16] The goal is to introduce chemical modifications that decrease binding to off-targets while maintaining or improving affinity for the on-target.

Logical Framework for SAR:

SAR_Logic A Identify Off-Target B Co-crystallize Inhibitor with On- and Off-Target A->B C Compare Binding Pockets B->C D Identify Selectivity Pockets or Residue Differences C->D E Design New Analogs to Exploit Differences D->E F Synthesize and Test New Analogs E->F G Improved Selectivity? F->G G->A Yes, but new off-targets G->E No, iterate

Caption: Iterative Cycle of Structure-Based Drug Design.

Key Steps:

  • Structural Biology: Obtain crystal structures of your inhibitor bound to both its primary target and a key off-target.

  • Binding Site Analysis: Compare the binding modes and the amino acid residues in the binding pockets of the on- and off-target proteins.

  • Rational Design: Design new analogs of your this compound inhibitor with modifications that are predicted to enhance interactions with the on-target while disrupting interactions with the off-target.[14][17]

  • Synthesis and Screening: Synthesize the new compounds and test their activity against both the on-target and the identified off-targets in biochemical and cellular assays.

Part 3: Data Summary Table

The following table provides a hypothetical example of how to present data when comparing the potency of a this compound inhibitor against its intended target and a newly identified off-target.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity (Off-Target/Target)
Parent Compound 1010010-fold
Analog 1 121500125-fold
Analog 2 8506.25-fold

Interpretation: In this example, Analog 1 demonstrates significantly improved selectivity for the target kinase over the off-target kinase compared to the parent compound. Analog 2, while more potent against the target, has poorer selectivity. This data would guide the selection of Analog 1 for further development.

References

Technical Support Center: Enhancing the Oral Bioavailability of Thiazole-5-carbonitrile Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazole-5-carbonitrile derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenges encountered when aiming to enhance the oral bioavailability of this promising class of compounds. Drawing from established principles of drug metabolism and pharmaceutics, this resource offers practical, evidence-based solutions to overcome hurdles in your experimental workflow.

Introduction: The Challenge of Oral Bioavailability for this compound Drugs

This compound derivatives represent a scaffold of significant interest in medicinal chemistry.[1] However, like many heterocyclic compounds, they often present challenges in achieving adequate oral bioavailability. These challenges typically stem from a combination of three key factors: poor aqueous solubility, extensive first-pass metabolism, and low intestinal permeability, which may be exacerbated by efflux transporters. This guide will systematically address each of these areas, providing a framework for diagnosing and resolving these issues in your research.

Section 1: Troubleshooting Poor Aqueous Solubility and Dissolution Rate

A primary hurdle for the oral absorption of many this compound compounds is their limited solubility in gastrointestinal fluids. For a drug to be absorbed, it must first be in solution at the site of absorption.[2][3]

Frequently Asked Questions (FAQs): Solubility and Dissolution

Q1: My this compound compound shows very low aqueous solubility. What are the initial steps to address this?

A1: The first step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its equilibrium solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)), its pKa, and its logP. This data will inform your formulation strategy. The nitrile group, while generally improving pharmacokinetic profiles, can also influence solubility based on the overall molecular structure.[4][5]

Q2: What are the most effective formulation strategies for improving the solubility of poorly soluble crystalline compounds?

A2: Several formulation strategies can be employed, ranging from simple to more complex approaches. The choice of strategy will depend on the specific properties of your compound and the desired dosage form.

Formulation StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2]Techniques include micronization and nanosizing. Can be effective for dissolution rate-limited absorption but does not increase equilibrium solubility.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a high-energy amorphous state within a polymer matrix, which enhances both the dissolution rate and apparent solubility.Polymer selection (e.g., PVP, HPMC, Eudragit) is critical for physical stability to prevent recrystallization. Manufacturing methods include spray drying and hot-melt extrusion.[6]
Lipid-Based Formulations The drug is dissolved in a lipid vehicle. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) form fine emulsions in the GI tract, presenting the drug in a solubilized state.Can also enhance lymphatic transport, bypassing first-pass metabolism. Requires careful selection of oils, surfactants, and co-solvents.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming an inclusion complex with improved aqueous solubility.The stoichiometry of the complex and the binding constant are important parameters to determine.
Troubleshooting Guide: Dissolution Experiments

Issue: In vitro dissolution of my formulated this compound drug is slow and incomplete.

Possible Causes & Solutions:

  • Inadequate wetting: The hydrophobic nature of the drug may prevent efficient wetting by the dissolution medium.

    • Solution: Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration into the dissolution medium or the formulation itself.

  • Recrystallization of amorphous formulation: The amorphous drug in an ASD may be converting back to its less soluble crystalline form during dissolution.

    • Solution: Re-evaluate the polymer selection for your ASD. A polymer with a higher glass transition temperature (Tg) or one that has specific interactions with the drug may be needed to inhibit recrystallization.

  • Poor formulation integrity: The tablet or capsule may not be disintegrating properly.

    • Solution: Optimize the disintegrant concentration in your formulation.

Section 2: Navigating the Metabolic Maze: First-Pass Metabolism of the Thiazole Ring

The thiazole ring, while a valuable pharmacophore, is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver and gut wall. This "first-pass metabolism" can significantly reduce the amount of active drug that reaches systemic circulation.[7][8]

Metabolic Pathways of the Thiazole Ring

Thiazole-containing compounds can undergo several metabolic transformations, with the most common being oxidation. The primary metabolic pathways include:

  • S-oxidation: Oxidation of the sulfur atom.

  • N-oxidation: Oxidation of the nitrogen atom.

  • Epoxidation: Formation of an epoxide on the thiazole ring, which can lead to reactive metabolites.[9][10][11]

The presence of an electron-withdrawing group, such as the 5-carbonitrile substituent, can influence these metabolic pathways. By reducing the electron density of the thiazole ring, the 5-carbonitrile group may decrease the ring's susceptibility to oxidative metabolism.[12][13]

Metabolic_Pathways cluster_metabolism First-Pass Metabolism This compound Drug This compound Drug CYP450 Enzymes CYP450 Enzymes This compound Drug->CYP450 Enzymes Oxidation Metabolites Metabolites CYP450 Enzymes->Metabolites S-oxidation, N-oxidation, Epoxidation Reduced Oral Bioavailability Reduced Oral Bioavailability Metabolites->Reduced Oral Bioavailability

Caption: Metabolic pathways of this compound drugs.

Frequently Asked Questions (FAQs): Metabolism

Q3: My this compound compound shows high clearance in liver microsome stability assays. What does this indicate?

A3: High clearance in a liver microsomal stability assay suggests that your compound is likely a substrate for Phase I metabolic enzymes, such as CYPs. This is a strong indicator that first-pass metabolism may be a significant contributor to poor oral bioavailability.

Q4: How can I mitigate the effects of first-pass metabolism on my compound?

A4: Several strategies can be employed to reduce the impact of first-pass metabolism:

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes conversion in the body to release the active parent drug.[2][3][14][15][16] A well-designed prodrug can mask the metabolically labile site of the thiazole ring, allowing the compound to be absorbed intact before being converted to the active form in the systemic circulation.

  • Formulation Strategies:

    • Lipid-based formulations: These can promote lymphatic absorption, which is a pathway that bypasses the liver, thereby reducing first-pass metabolism.

    • Mucoadhesive formulations: By prolonging the residence time of the drug in the upper gastrointestinal tract, these formulations can saturate the metabolic enzymes in the gut wall, allowing more of the drug to be absorbed unchanged.

  • Co-administration with CYP Inhibitors: While not a viable long-term strategy for a therapeutic, co-administering your compound with a known inhibitor of the relevant CYP enzyme in preclinical studies can help confirm that metabolism is the primary barrier to bioavailability.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of your this compound compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Internal standard

  • Acetonitrile with 0.1% formic acid (for quenching)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures: In a 96-well plate, combine the liver microsomes, phosphate buffer, and your test compound (final concentration typically 1 µM).

  • Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line will give you the elimination rate constant (k), from which you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Section 3: Overcoming Permeability Barriers and Efflux

For a drug to have good oral bioavailability, it must be able to permeate the intestinal epithelium to enter the bloodstream. Some compounds, even if they are in solution, have inherently low permeability. This can be further complicated by the presence of efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, reducing their net absorption.[3][9] Thiazole-containing compounds have been reported to be potential substrates of P-gp.[10][17]

Assessing Permeability and Efflux

Permeability_Efflux Drug in GI Lumen Drug in GI Lumen Enterocyte Enterocyte Drug in GI Lumen->Enterocyte Passive Diffusion Enterocyte->Drug in GI Lumen Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption P-gp P-gp

Caption: Drug absorption and P-glycoprotein mediated efflux.

Frequently Asked Questions (FAQs): Permeability and Efflux

Q5: How can I determine if my this compound compound is a substrate for P-glycoprotein?

A5: The most common in vitro method is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express efflux transporters like P-gp, mimicking the intestinal barrier. By measuring the transport of your compound from the apical (lumen) to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A), you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that your compound is a P-gp substrate.

Q6: If my compound is a P-gp substrate, what are my options to improve its absorption?

A6:

  • Co-administration with P-gp inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil) can confirm P-gp involvement and increase the absorption of your compound.

  • Formulation with P-gp inhibiting excipients: Some pharmaceutical excipients, such as certain surfactants and polymers used in SEDDS and ASDs, have been shown to inhibit P-gp, thereby enhancing the absorption of P-gp substrates.

  • Prodrug approach: Designing a prodrug that is not a substrate for P-gp can be an effective strategy. Once absorbed, the prodrug is converted to the active parent compound.

Section 4: Integrated Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and addressing poor oral bioavailability of this compound drugs.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Phase cluster_solution Solution Phase Poor Oral Bioavailability Poor Oral Bioavailability Solubility Assessment Solubility Assessment Poor Oral Bioavailability->Solubility Assessment Metabolic Stability Assay Metabolic Stability Assay Poor Oral Bioavailability->Metabolic Stability Assay Permeability Assay (e.g., Caco-2) Permeability Assay (e.g., Caco-2) Poor Oral Bioavailability->Permeability Assay (e.g., Caco-2) Formulation Strategies Formulation Strategies Solubility Assessment->Formulation Strategies Low Solubility Prodrug Design Prodrug Design Metabolic Stability Assay->Prodrug Design High Clearance Metabolic Switching Metabolic Switching Metabolic Stability Assay->Metabolic Switching High Clearance Permeability Assay (e.g., Caco-2)->Formulation Strategies High Efflux Permeability Assay (e.g., Caco-2)->Prodrug Design High Efflux Improved Bioavailability Improved Bioavailability Formulation Strategies->Improved Bioavailability Prodrug Design->Improved Bioavailability Metabolic Switching->Improved Bioavailability

Caption: Integrated workflow for enhancing oral bioavailability.

Conclusion

Enhancing the oral bioavailability of this compound drugs requires a multi-faceted and systematic approach. By carefully characterizing the physicochemical and biopharmaceutical properties of your compound, you can identify the primary barriers to its absorption and select the most appropriate strategies to overcome them. This guide provides a foundational framework for your troubleshooting efforts. For further assistance, please consult the referenced literature.

References

Validation & Comparative

A Guide to Validating the Structure of Thiazole-5-carbonitrile Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the thiazole ring is a cornerstone scaffold, prized for its diverse biological activities and electronic properties. The unambiguous structural confirmation of its derivatives, such as Thiazole-5-carbonitrile, is a non-negotiable prerequisite for further development. This guide provides a comprehensive, field-tested workflow for the structural validation of this compound using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond a simple recitation of steps to explore the causality behind the experimental choices, ensuring a self-validating and robust analytical strategy.

The Analytical Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they often fall short in complex heterocyclic systems where overlapping signals and ambiguous assignments can lead to costly misinterpretations. For this compound, the key questions are:

  • What is the precise connectivity of the atoms?

  • Can we unequivocally confirm the substitution pattern on the thiazole ring?

2D NMR answers these questions by revealing through-bond correlations between nuclei, allowing us to piece together the molecular puzzle with certainty.

The 2D NMR Toolkit: A Multi-Experiment Approach

Our validation strategy employs a logical sequence of 2D NMR experiments, where each step builds upon the last. The primary tools are:

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to (¹JCH coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over two to three bonds, ²JCH and ³JCH), which is the key to connecting molecular fragments.

Experimental Workflow: From Sample to Structure

This section details the step-by-step methodology for acquiring and interpreting the necessary NMR data.

Part 1: Sample Preparation

A high-quality spectrum begins with a well-prepared sample.

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will assume DMSO-d₆, which is excellent for solubilizing polar organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe on a modern 400-600 MHz spectrometer.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Part 2: Data Acquisition

The following table outlines typical acquisition parameters for a 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Purpose
1D ¹H Sweep Width12 ppmTo cover the full range of proton chemical shifts.
Number of Scans16To achieve adequate signal-to-noise.
1D ¹³C Sweep Width220 ppmTo cover the full range of carbon chemical shifts.
Number of Scans1024¹³C has low natural abundance, requiring more scans.
COSY Spectral Width (F2/F1)12 ppmMust match the ¹H spectral width.
Number of Increments256Determines resolution in the indirect dimension.
HSQC ¹H Sweep Width (F2)12 ppmProton dimension.
¹³C Sweep Width (F1)180 ppmCarbon dimension, focused on the protonated carbon region.
¹JCH Coupling Constant145 HzOptimized for one-bond C-H correlations.
HMBC ¹H Sweep Width (F2)12 ppmProton dimension.
¹³C Sweep Width (F1)220 ppmCarbon dimension, covering the full range.
Long-Range Coupling8 HzOptimized for 2-3 bond C-H correlations.
Part 3: Data Processing and Interpretation

The core of the validation lies in the systematic interpretation of the spectra.

Hypothetical Structure and Atom Numbering:

For our interpretation, we will use the following structure and numbering for this compound.

Figure 1: Structure of this compound.

Step 1: Analyze the 1D ¹H and ¹³C Spectra

First, we predict the signals. We expect two signals in the aromatic region of the ¹H spectrum (H2, H4) and four signals in the ¹³C spectrum (C2, C4, C5, and the nitrile carbon C≡N).

Step 2: Assign Direct Proton-Carbon Pairs with HSQC

The HSQC spectrum is the simplest to interpret. It will show cross-peaks connecting protons to their directly attached carbons. For this compound, we expect two cross-peaks:

  • One connecting the ¹H signal of H2 to the ¹³C signal of C2.

  • A second connecting the ¹H signal of H4 to the ¹³C signal of C4.

This allows us to create two definite (C-H) fragments.

HSQC_Interpretation cluster_H cluster_C H2 Proton H2 C2 Carbon C2 H2->C2 ¹JCH Correlation (HSQC Cross-Peak) H4 Proton H4 C4 Carbon C4 H4->C4 ¹JCH Correlation (HSQC Cross-Peak)

Figure 2: HSQC correlation workflow.

Step 3: Connect the Fragments with HMBC

The HMBC spectrum provides the critical long-range connectivity information. We look for correlations over 2 and 3 bonds.

  • Probing from H2: The proton at the C2 position (H2) should show a correlation to the carbon at position 4 (C4). This is a crucial ³JCH correlation that bridges across the sulfur atom. H2 may also show a ²JCH correlation to the sp² carbon C5.

  • Probing from H4: The proton at the C4 position (H4) is expected to show a strong ²JCH correlation to the neighboring carbon C5. It should also show a correlation to the carbon of the nitrile group (C≡N), which is three bonds away (³JCH). A correlation to C2 (³JCH) across the nitrogen atom is also expected.

These correlations are summarized in the table below and visualized in Figure 3.

ProtonCorrelates to Carbon(s)Type of CorrelationImplication
H2 C4³JCHConfirms the H-C-S-C connectivity.
C5²JCHLinks C2 to C5.
H4 C5²JCHConfirms the H-C-C connectivity.
C≡N³JCHPlaces the nitrile group at C5.
C2³JCHConfirms the H-C-N-C connectivity.

By assembling these connections, the entire molecular skeleton can be unambiguously confirmed. The observation of the H4 to C≡N correlation is definitive proof of the 5-carbonitrile substitution pattern.

Figure 3: Key HMBC correlations for structure validation.

Step 4: Cross-Validation with COSY

In this specific molecule, with only two well-separated aromatic protons, a COSY experiment is not strictly necessary for the final structure proof, as there are no vicinal proton-proton couplings to observe. However, in more complex derivatives with adjacent protons, a COSY spectrum would be the first 2D experiment run to establish which protons belong to the same spin system. Its absence of cross-peaks here would further confirm that H2 and H4 are not adjacent, consistent with the proposed structure.

Conclusion

By systematically applying a suite of 2D NMR experiments—HSQC for direct C-H attachment and HMBC for long-range connectivity—the proposed structure of this compound can be validated with a high degree of confidence. This workflow, which emphasizes the logical connection between different experimental results, provides a robust and self-validating method for structural elucidation. It transforms NMR from a simple characterization tool into a powerful instrument for definitive molecular proof, a critical step in any chemical research or drug development pipeline.

A Senior Application Scientist's Comparative Guide to the X-ray Crystallographic Analysis of Thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which rational drug design is built. Thiazole-5-carbonitrile derivatives represent a class of heterocyclic compounds of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and antimicrobial agents.[1][2][3] The nitrile group, being a potent hydrogen bond acceptor and a key contributor to the electronic properties of the ring, makes its spatial orientation and interaction with neighboring molecules a critical area of study.

This guide provides an in-depth, comparative analysis of the X-ray crystallographic techniques applied to this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, the nuances of data interpretation, and how subtle structural variations among derivatives can translate into significant differences in their solid-state packing and, by extension, their potential as therapeutic agents.

The Foundational "Why": Justification for Crystallographic Scrutiny

The primary motivation for the crystallographic analysis of this compound derivatives is to elucidate their structure-activity relationships (SAR).[4] By obtaining a precise atomic-level picture, we can understand how different substituents on the thiazole ring influence intermolecular interactions, crystal packing, and the overall conformation of the molecule. This information is invaluable for:

  • Optimizing Drug-Target Interactions: In drug design, knowing the exact shape of a molecule allows for the modeling of its fit within the active site of a biological target, such as an enzyme.[4][5]

  • Understanding Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied physicochemical properties, including solubility and bioavailability. X-ray crystallography is the definitive method for identifying and characterizing these polymorphs.

  • Guiding Synthetic Chemistry: The solid-state conformation can provide insights into the molecule's reactivity and guide further synthetic modifications to enhance desired properties.

Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized this compound derivative to its fully resolved crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow represents a best-practice approach, grounded in the principles of single-crystal X-ray diffraction.[6][7]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening for Crystallization purification->solvent_screening crystallization_method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_harvesting Crystal Harvesting & Selection crystallization_method->crystal_harvesting crystal_mounting Crystal Mounting on Goniometer crystal_harvesting->crystal_mounting data_collection Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Detailed Experimental Protocol: A Self-Validating Approach

The following protocol for the single-crystal X-ray diffraction analysis of a novel this compound derivative is designed to be self-validating, with checkpoints to ensure data quality.

1. Crystal Growth: The Art and Science

  • Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (free from defects).

  • Methodology:

    • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol).

    • Crystallization Technique - Slow Evaporation:

      • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

      • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

      • Store the vial in a vibration-free environment at a constant temperature.

    • Crystal Harvesting: Once crystals have formed, carefully select a well-formed, transparent crystal using a micromanipulator and a microscope.

2. Data Collection: Capturing the Diffraction Pattern

  • Objective: To collect a complete and redundant set of diffraction data.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is essential.[6]

  • Methodology:

    • Crystal Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) to prevent ice formation.

    • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.[8] This step validates that you have a single crystal.

    • Data Collection Strategy: Devise a data collection strategy to ensure high completeness and redundancy of the data. This typically involves a series of scans through different crystal orientations.

    • Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

3. Structure Solution and Refinement: From Data to Model

  • Objective: To determine the atomic positions and refine the structural model to fit the experimental data.

  • Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used.

  • Methodology:

    • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map.

    • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

    • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated structure factors.

    • Validation: The final structural model is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Comparative Crystallographic Analysis of this compound Derivatives

To illustrate the power of this technique, let's consider a hypothetical comparative analysis of three this compound derivatives with varying substituents.

DerivativeSubstituent (R)Space GroupUnit Cell Parameters (a, b, c in Å; α, β, γ in °)Key Intermolecular Interactions
1 -HP2₁/ca = 8.5, b = 12.1, c = 9.2; β = 98.5°C-H···N (nitrile), π-π stacking
2 -NH₂ (at C2)P-1a = 6.8, b = 7.5, c = 10.3; α = 88.1°, β = 75.4°, γ = 80.2°N-H···N (nitrile), N-H···N (thiazole), C-H···S
3 -phenyl (at C4)C2/ca = 15.4, b = 5.9, c = 22.1; β = 105.7°C-H···N (nitrile), C-H···π, π-π stacking

Note: The data in this table is hypothetical and for illustrative purposes.

Insights from Comparative Analysis
  • Derivative 1 (-H): The simplest derivative likely packs in a manner dictated by the electrostatic interactions of the nitrile group and the aromatic thiazole ring, leading to C-H···N hydrogen bonds and π-π stacking interactions.[9]

  • Derivative 2 (-NH₂): The introduction of an amino group at the C2 position provides a strong hydrogen bond donor. This leads to a more complex and robust network of hydrogen bonds, with the nitrile and thiazole nitrogen atoms acting as acceptors. This can significantly influence the crystal packing and potentially the compound's solubility.

  • Derivative 3 (-phenyl): The addition of a bulky phenyl group at the C4 position introduces the possibility of C-H···π interactions and alters the nature of the π-π stacking. The overall packing is likely to be influenced by the steric demands of the phenyl group.

The Causality Behind Experimental Choices

  • Choice of X-ray Source: For organic molecules composed primarily of light atoms (C, H, N, O, S), a copper (Cu) X-ray source is often preferred due to its higher scattering intensity, which is beneficial for small or weakly diffracting crystals.[6] However, a molybdenum (Mo) source may be chosen for better data quality at high angles.

  • Low-Temperature Data Collection: Collecting data at low temperatures (e.g., 100 K) is standard practice. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

Conclusion: From Structure to Function

The X-ray crystallographic analysis of this compound derivatives is an indispensable tool in modern drug discovery and materials science. It provides not just a static picture of a molecule, but a wealth of information about its conformational preferences and intermolecular interactions. By comparing the crystal structures of a series of derivatives, researchers can establish clear structure-property relationships, enabling the rational design of new molecules with enhanced biological activity and optimized physicochemical properties. The insights gained from these detailed structural studies are critical for advancing the development of novel therapeutics based on the versatile thiazole scaffold.[4][5]

References

A Comparative Guide to the Efficacy of Thiazole-5-carbonitrile Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the thiazole-5-carbonitrile scaffold has emerged as a privileged structure, particularly in the development of potent protein kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of various this compound based inhibitors targeting key kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 9 (CDK9), and Aurora Kinases. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of experimental data to inform inhibitor selection and future research directions.

Introduction: The Versatility of the this compound Scaffold

The thiazole ring is a heterocyclic motif renowned for its diverse pharmacological activities.[1] The incorporation of a carbonitrile group at the 5-position enhances the molecule's ability to interact with the ATP-binding pocket of various kinases, often leading to potent and selective inhibition. This guide will focus on a prominent class of these compounds: 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles and related structures, which have demonstrated significant promise as anticancer agents by targeting kinases crucial for tumor angiogenesis, cell cycle control, and mitosis.[2][3]

Comparative Efficacy of this compound Inhibitors

The in vitro potency of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the reported IC50 values for a selection of this compound based inhibitors against their respective kinase targets.

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[4] Its inhibition is a well-established anti-cancer strategy.

Compound ID/ReferenceStructureTargetIC50 (nM)Cell-based Assay (Cell Line)IC50 (µM)
Compound from Zaki et al. (2022) 3-nitrophenylthiazolyl derivative (4d)VEGFR-2-MDA-MB-2311.21
Compound from Zaki et al. (2022) 4-chlorophenylthiazolyl derivative (4b)VEGFR-2-MDA-MB-2313.52
Compound from Abbas et al. Thiazolopyrimidine derivative (5)VEGFR-244HCT-1168.93[5]
Sorafenib (Reference) -VEGFR-251.41MDA-MB-2311.18

Analysis of VEGFR-2 Inhibitors: The data indicates that this compound derivatives can exhibit potent anti-proliferative activity. For instance, the 3-nitrophenylthiazolyl derivative (4d) shows cytotoxicity comparable to the established multi-kinase inhibitor, Sorafenib, in the MDA-MB-231 breast cancer cell line. The thiazolopyrimidine derivative (5) demonstrates strong enzymatic inhibition of VEGFR-2 with an IC50 of 44 nM.[5] These findings underscore the potential of this scaffold in developing effective anti-angiogenic agents.

CDK9 Inhibitors

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription.[6][7] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.[8]

Compound ID/ReferenceStructureTargetKᵢ (nM)Cell-based Assay (Cell Line)GI₅₀ (nM)
Compound 12a R′ = CN, R = m-NO₂CDK9/CycT11HCT-11690[9]
Compound Ia R′ = H, R = m-NO₂CDK9/CycT12HCT-11640[9]
SNS-032 (Reference) -CDK9/CycT14--

Analysis of CDK9 Inhibitors: The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile scaffold has yielded highly potent CDK9 inhibitors. Compounds 12a and Ia demonstrate low nanomolar inhibitory constants (Kᵢ) against the CDK9/Cyclin T1 complex and potent anti-proliferative activity in the HCT-116 human colon cancer cell line.[9] The structure-activity relationship (SAR) of this series reveals that modifications to the pyrimidine and aniline rings can significantly impact potency and selectivity.[2][10]

Aurora Kinase Inhibitors

Aurora kinases (A and B) are essential for the proper execution of mitosis, and their overexpression is common in many cancers.[1] Inhibition of Aurora kinases leads to mitotic failure and subsequent cell death.

Compound ID/ReferenceStructureTargetKᵢ (nM)Cell-based Assay (Cell Line)IC50 (nM)
CYC116 (Compound 18) 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A8.0Various42-150[11]
CYC116 (Compound 18) 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora B9.2Various42-150[11]
VX-680 (Reference) -Aurora A-HCT-116320[12]

Analysis of Aurora Kinase Inhibitors: The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has been successfully exploited to develop potent pan-Aurora kinase inhibitors. CYC116 , for example, exhibits low nanomolar inhibition of both Aurora A and B and demonstrates broad anti-proliferative activity across various cancer cell lines.[11] The potency of these inhibitors is often correlated with the presence of specific substituents on the aniline ring.[11]

Signaling Pathways and Mechanism of Action

Understanding the signaling context of the targeted kinases is paramount for rational drug design and for predicting the cellular consequences of their inhibition.

VEGFR-2 Signaling Cascade

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[4][13][14]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

CDK9/Cyclin T (P-TEFb) Signaling

CDK9, as the catalytic subunit of P-TEFb, phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of genes, including many that are critical for cancer cell survival, such as anti-apoptotic proteins.[15][16]

CDK9_Pathway cluster_PTEFb P-TEFb Complex CDK9 CDK9 CyclinT Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogene Expression (e.g., MYC, MCL1) Transcription->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits Inhibitor This compound Inhibitor Inhibitor->CDK9 Inhibits

Caption: CDK9/Cyclin T (P-TEFb) signaling pathway.

Aurora Kinase Signaling in Mitosis

Aurora kinases A and B are master regulators of mitosis, ensuring accurate chromosome segregation and cell division.[17][18] Their inhibition disrupts these processes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.

Aurora_Pathway AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Failure leads to Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis.

Experimental Protocols

The following are standardized, step-by-step methodologies for key assays used to evaluate the efficacy of this compound based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.[19][20]

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Kinase Enzyme - Inhibitor Dilutions B Dispense Assay Components into 96-well Plate: - Master Mix (Buffer, ATP, Substrate) - Inhibitor or Vehicle A->B C Initiate Reaction: Add Kinase Enzyme B->C D Incubate at 30°C (e.g., 45-60 min) C->D E Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent D->E F Incubate at RT (e.g., 40 min) E->F G Generate Luminescent Signal: Add Kinase Detection Reagent F->G H Incubate at RT (e.g., 30 min) G->H I Read Luminescence H->I

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Prepare the required concentrations of ATP and substrate in 1x Kinase Buffer.

    • Prepare a serial dilution of the this compound inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Dilute the recombinant kinase to the desired concentration in 1x Kinase Buffer.

  • Assay Plate Setup (96-well format):

    • Add 25 µL of a master mix containing Kinase Buffer, ATP, and substrate to each well.[21]

    • Add 5 µL of the serially diluted inhibitor to the test wells.

    • Add 5 µL of vehicle (e.g., 1% DMSO in Kinase Buffer) to the positive control (no inhibitor) and blank (no enzyme) wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of the diluted kinase to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[21]

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 50 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[22][23]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound based compounds represent a highly promising class of kinase inhibitors with demonstrated efficacy against key cancer targets, including VEGFR-2, CDK9, and Aurora kinases. The comparative data presented in this guide highlights the potential for developing potent and selective inhibitors from this chemical scaffold. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship to enhance selectivity, improve pharmacokinetic properties, and ultimately translate these promising preclinical findings into effective clinical cancer therapeutics.

References

A Head-to-Head Comparison of Thiazole-5-carbonitrile Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry and materials science. Its presence is notable in a range of biologically active molecules, including the multi-targeted kinase inhibitor Dasatinib, used in cancer therapy.[1][2] The electron-withdrawing nature of the nitrile group at the C5 position significantly modulates the electronic properties of the thiazole ring, making it a crucial synthon for developing novel therapeutics.[3][4]

This guide provides an in-depth, head-to-head comparison of the most relevant synthetic methodologies for accessing this vital heterocyclic core. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific routes are chosen over others. Each method is presented with a self-validating framework, including detailed protocols and expected outcomes, to ensure reproducibility and scientific integrity.

Method 1: The Hantzsch Thiazole Synthesis: The Classic Workhorse

First described in 1887, the Hantzsch synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[5][6] The reaction classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[7][8] To generate a this compound, the strategy requires an α-halocarbonyl precursor bearing a nitrile group at the β-position.

Causality and Mechanistic Insight: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl, forming a thioimino ether intermediate. This is typically the rate-determining step. An intramolecular cyclization follows, where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which is often acid-catalyzed, to yield the aromatic thiazole ring. The choice of solvent and base is critical; protic solvents like ethanol are common, and the reaction can proceed without a strong base, although one may be added to neutralize the generated HX acid.

Hantzsch_Synthesis Thioamide Thioamide (R1-C(S)NH2) Intermediate1 Thioimino Ether Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHalo α-Halo-β-oxonitrile (X-CH(R2)-C(O)-CN) AlphaHalo->Intermediate1 Product 2,4-Disubstituted This compound Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch synthesis for Thiazole-5-carbonitriles.

Strengths & Limitations:

  • Expertise: The primary strength of the Hantzsch synthesis is its versatility and the vast body of literature supporting it. A wide variety of substitutions at the C2 and C4 positions are achievable by simply changing the thioamide and α-halocarbonyl starting materials, respectively.[9]

  • Trustworthiness: The reaction is generally high-yielding and robust.[7] However, a significant drawback is the availability and stability of the required α-halo-β-oxonitrile precursors, which can be lachrymatory and toxic.

Method 2: The Modified Gewald Reaction: A Modern, Convergent Approach

The Gewald reaction is a powerful multi-component reaction traditionally used to synthesize 2-aminothiophenes.[10][11] However, recent studies have demonstrated that by carefully selecting the starting nitrile, the reaction pathway can be selectively diverted to produce thiazoles instead of thiophenes.[12][13] This modification offers a highly efficient and convergent route to substituted thiazoles.

Causality and Mechanistic Insight: The key to this selectivity lies in the substitution at the α-carbon of the starting nitrile.[13]

  • α-Methylene Nitriles (R-CH₂-CN): These substrates readily undergo the classic Gewald pathway, involving a Knoevenagel condensation followed by sulfur addition and cyclization to yield 2-aminothiophenes.

  • α-Methine Nitriles (R-CHR'-CN): When the α-carbon is substituted (e.g., with an alkyl or aryl group), the traditional Gewald mechanism is sterically hindered. Instead, the reaction proceeds through an alternative pathway where the nitrile precursor selectively yields a 2-substituted thiazole.[13]

This bifurcation provides a compelling example of how substrate control can dictate the outcome of a complex reaction, a crucial concept in synthetic strategy.

Gewald_Bifurcation cluster_start Reaction Input Nitrile Nitrile Precursor Alpha_Sub α-Carbon Substitution? Aldehyde Aldehyde Precursor (e.g., from 1,4-Dithiane-2,5-diol) Sulfur Sulfur (S₈) Base Base (e.g., Et₃N) Thiophene 2-Aminothiophene Alpha_Sub->Thiophene No (α-Methylene) Classic Gewald Path Thiazole 2-Substituted Thiazole Alpha_Sub->Thiazole Yes (α-Methine) Modified Path

Caption: Bifurcation in the modified Gewald reaction based on nitrile substitution.

Experimental Protocol: Synthesis of 2-Substituted Thiazoles via Modified Gewald Reaction [12][13]

  • Setup: To a microwave vial equipped with a magnetic stir bar, add the α-substituted nitrile (1.0 mmol), 1,4-dithiane-2,5-diol (1.2 mmol) as an aldehyde precursor, elemental sulfur (1.5 mmol), and triethylamine (2.0 mmol).

  • Solvent: Add N,N-Dimethylformamide (DMF, 3 mL).

  • Reaction: Seal the vial and heat the mixture using microwave irradiation to 120 °C for 30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-substituted thiazole.

Method 3: Functional Group Interconversion (FGI) from Halogenated Thiazoles

For many complex drug development projects, introducing the nitrile group at a later stage of the synthesis is often strategically advantageous. This approach, known as Functional Group Interconversion (FGI), typically involves the cyanation of a pre-existing 5-halothiazole. The Rosenmund-von Braun reaction, using a copper(I) cyanide catalyst, is a classic and effective method for this transformation.

Causality and Mechanistic Insight: This strategy decouples the construction of the thiazole core from the installation of the sensitive nitrile functionality. 5-Bromo- or 5-iodothiazoles are common precursors, often synthesized via electrophilic halogenation of the parent thiazole. The subsequent cyanation reaction proceeds via a nucleophilic substitution mechanism, often involving an oxidative addition/reductive elimination cycle with the copper catalyst. The choice of a high-boiling polar aprotic solvent like DMF or NMP is critical to facilitate the reaction, which often requires elevated temperatures.

Strengths & Limitations:

  • Expertise: This method is highly valuable for late-stage functionalization, allowing for the rapid generation of analogues from a common intermediate. It avoids handling potentially unstable nitrile-containing building blocks required in cyclization strategies.

  • Trustworthiness: While effective, the reaction conditions can be harsh, potentially limiting compatibility with sensitive functional groups elsewhere in the molecule. Furthermore, the use of stoichiometric copper cyanide presents challenges with product purification and waste disposal, raising concerns from a green chemistry perspective. Modern palladium-catalyzed cyanation methods can offer milder alternatives.

Experimental Protocol: Cyanation of 5-Bromo-2-aminothiazole

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, combine 5-bromo-2-aminothiazole (1.0 mmol) and copper(I) cyanide (1.2 mmol).

  • Solvent: Add dry N,N-Dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-aminothis compound.

Head-to-Head Performance Comparison

FeatureHantzsch SynthesisModified Gewald ReactionFunctional Group Interconversion (FGI)
Reaction Type CyclocondensationMulti-component CyclizationNucleophilic Substitution
Key Advantage High versatility, well-establishedHigh convergence, substrate controlIdeal for late-stage functionalization
Starting Materials α-Halo-β-oxonitriles, Thioamidesα-Methine nitriles, Aldehyde precursor, Sulfur5-Halothiazoles, Cyanide source (e.g., CuCN)
Typical Conditions Reflux in Ethanol, 2-12 hMicrowave, 120 °C, 30 minHigh temp (140-160 °C) in DMF/NMP, 4-12 h
Typical Yields 60-90%70-95%50-80%
Limitations Availability/toxicity of halo-precursorsLimited to 2-substituted thiazolesHarsh conditions, metal waste
Green Chemistry Poor (lachrymatory reagents)Moderate (Microwave improves efficiency)Poor (High temp, stoichiometric metal salts)

Conclusion for the Practicing Scientist

The optimal synthetic route to a this compound derivative is dictated by the specific goals of the research program.

  • For foundational, diversity-oriented synthesis where various substitutions are required at C2 and C4, the Hantzsch Synthesis remains a reliable, albeit classic, choice, provided the precursors are accessible.

  • For rapid and efficient construction of 2-substituted thiazoles from simple starting materials, the Modified Gewald Reaction offers an elegant and highly convergent solution, showcasing modern synthetic efficiency.

  • For late-stage diversification in a complex drug discovery pipeline, Functional Group Interconversion from a 5-halothiazole provides unparalleled strategic flexibility, allowing for the synthesis of target molecules from a common, stable intermediate.

By understanding the causality, strengths, and practical limitations of each method, researchers can make informed, experience-driven decisions to accelerate their discovery and development efforts.

References

Benchmarking the Activity of Novel Thiazole-5-carbonitrile Compounds Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Anticancer Agents

The landscape of oncology is in a perpetual state of evolution, driven by the dual needs to overcome therapeutic resistance and to develop agents with improved safety profiles.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[2][3][4][5] The thiazole ring is a key structural motif in several FDA-approved drugs and is recognized for its ability to serve as a scaffold for biologically active molecules.[4][6] This guide focuses on a novel series of Thiazole-5-carbonitrile compounds, which have been synthesized to explore their potential as next-generation anticancer agents.

The core directive of this guide is to provide a comprehensive framework for benchmarking the in vitro and in vivo activity of these novel compounds against established and clinically relevant anticancer drugs. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of new chemical entities in the preclinical space.[7][8][9]

Experimental Design: A Multi-faceted Approach to Efficacy Evaluation

To provide a holistic assessment of our novel this compound compounds (designated herein as TC-1 ), we will employ a multi-pronged strategy that evaluates their activity from the molecular to the whole-organism level. This necessitates a carefully selected panel of comparator drugs and cancer cell lines, as well as a suite of robust assays.

Selection of Comparator Drugs

The choice of comparator drugs is critical for contextualizing the activity of TC-1. We have selected two widely used anticancer agents with distinct mechanisms of action:

  • Doxorubicin: A well-characterized anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to broad-spectrum cytotoxic activity. It serves as a benchmark for potent, non-targeted chemotherapy.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11] This targeted therapy is particularly effective in cancers with activating mutations in the EGFR gene.[12][13]

Selection of Cancer Cell Lines

To assess the breadth of TC-1's activity, we will utilize a panel of human cancer cell lines with varying genetic backgrounds:

  • A549 (Non-Small Cell Lung Cancer): Known for its KRAS mutation and relative resistance to EGFR inhibitors.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line commonly used in breast cancer research.

  • NCI-H1975 (Non-Small Cell Lung Cancer): Harbors both an activating EGFR mutation (L858R) and a resistance mutation (T790M), making it resistant to first-generation EGFR inhibitors like Gefitinib.

  • A375 (Malignant Melanoma): Characterized by the BRAF V600E mutation, a key driver in melanoma.[14][15]

In Vitro Efficacy Assessment: From Cytotoxicity to Mechanistic Insights

In vitro assays provide the initial, yet crucial, platform for anticancer drug discovery.[16] They allow for the rapid screening and characterization of a compound's biological activity in a controlled environment.[17][18][19][20]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[19]

Protocol:

  • Cell Seeding: Seed cancer cells (A549, MCF-7, NCI-H1975, A375) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of TC-1, Doxorubicin, and Gefitinib for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat cells with TC-1, Doxorubicin, and Gefitinib at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Kinase Inhibition Assay

Given that many thiazole derivatives exhibit kinase inhibitory activity, we will assess TC-1's ability to inhibit key kinases involved in cancer signaling, such as EGFR and BRAF.[21] Radiometric assays are considered the gold standard for kinase profiling.[22][23]

Protocol (General Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., recombinant human EGFR or BRAF), a specific peptide substrate, and varying concentrations of TC-1.

  • Initiation: Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

  • Incubation: Incubate the reaction at 30°C for a predetermined time.

  • Termination: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Determine the IC50 of TC-1 for each kinase.

Signaling Pathway Analysis

Understanding how a novel compound modulates key signaling pathways is crucial for elucidating its mechanism of action.[10][12][24][25]

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis.[10][12][13][24]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: The EGFR signaling pathway, a key regulator of cell growth and survival.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway is a critical component of the MAPK signaling cascade, and its aberrant activation is a hallmark of many cancers.[14][15][25][26][27]

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: The BRAF/MEK/ERK signaling pathway, a critical driver of cell proliferation.

In Vivo Efficacy Evaluation: Xenograft Models

In vivo models are indispensable for assessing the therapeutic efficacy and potential toxicity of novel anticancer agents in a more physiologically relevant setting.[28][29][30] Cell line-derived xenograft (CDX) models are a robust and widely used platform for preclinical cancer drug testing.[31]

Experimental Workflow for In Vivo Studies

InVivo_Workflow CellCulture Cancer Cell Culture (e.g., NCI-H1975) Implantation Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment with TC-1, Gefitinib, or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: General experimental workflow for in vivo xenograft studies.

Subcutaneous Xenograft Model Protocol

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 NCI-H1975 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, TC-1, Gefitinib).

  • Dosing and Administration: Administer the compounds according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation: A Comparative Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of TC-1 and Comparator Drugs

Cell LineTC-1 (IC50, µM)Doxorubicin (IC50, µM)Gefitinib (IC50, µM)
A549
MCF-7
NCI-H1975
A375

Table 2: Kinase Inhibitory Activity of TC-1

KinaseTC-1 (IC50, µM)
EGFR
BRAF

Table 3: In Vivo Efficacy in NCI-H1975 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (TGI, %)
Vehicle Control-0
TC-1
Gefitinib

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of novel this compound compounds. The described methodologies, from in vitro cytotoxicity and mechanistic assays to in vivo xenograft models, are designed to generate high-quality, reproducible data that will enable a comprehensive evaluation of the therapeutic potential of these novel agents. The comparative data generated will be instrumental in identifying lead candidates for further development and will provide the foundational evidence required for advancing these promising compounds toward clinical investigation.

References

The Gold Standard for Binding Validation: A Comparative Guide to Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug discovery and fundamental biological research, the rigorous validation of interactions between proteins and ligands is a critical step. A quantitative understanding of binding affinity, stoichiometry, and the underlying thermodynamic forces provides the mechanistic insights necessary for advancing therapeutic programs and deciphering complex biological systems. Among the array of biophysical techniques available, Isothermal Titration Calorimetry (ITC) has earned its reputation as the "gold standard" for its direct, in-solution measurement of the complete thermodynamic profile of a binding event.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, technical comparison of ITC with alternative methods. It provides not only the "how" but, more importantly, the "why" behind experimental choices, ensuring a robust and self-validating approach to validating protein-ligand binding.

The Thermodynamic Core: Unveiling the "Why" of Binding with ITC

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a biomolecular binding event.[3] This heat change, or enthalpy (ΔH), is a near-universal feature of molecular interactions, making ITC a broadly applicable technique.[2] In a typical experiment, a solution of one molecule (the ligand) is titrated in small, precise aliquots into a sample cell containing the other molecule (the protein).[4] As binding occurs, a sensitive calorimeter detects the minute temperature changes.[5]

The resulting data, a series of heat pulses corresponding to each injection, are integrated and plotted against the molar ratio of the reactants to generate a binding isotherm.[3][6] This isotherm is then fitted to a binding model to yield a comprehensive set of thermodynamic parameters from a single experiment:[6][7][8]

  • Binding Affinity (KD): The dissociation constant, which quantifies the strength of the interaction.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the resulting complex.

  • Enthalpy (ΔH): The heat change upon binding, offering insights into the nature of the chemical bonds being formed and broken.

  • Entropy (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), entropy reflects the change in the disorder of the system upon binding.

This ability to provide a complete thermodynamic signature in a label-free, in-solution format is what distinguishes ITC as a premier validation tool.[8][9][10]

A Comparative Analysis: ITC in the Context of Other Biophysical Techniques

The selection of a biophysical assay should be guided by the specific scientific question at hand. While ITC provides unparalleled thermodynamic detail, other techniques may be more suitable for different applications, such as high-throughput screening.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Principle Measures heat change upon binding in solution.Measures changes in refractive index at a sensor surface.[11][12]Measures changes in the interference pattern of light reflected from a biosensor tip.[13]
Labeling Requirement Label-free.[1][3][9]Label-free.[11][12]Label-free.[13]
Immobilization Not required; both molecules are in solution.[9]One binding partner is immobilized on a sensor chip.[11][12]One binding partner is immobilized on a biosensor tip.[12][13]
Throughput Low to medium.[14]Medium to high.[11][12]High.[13]
Sample Consumption Relatively high.[14][15]Low.[11][12]Low.
Primary Outputs KD, n, ΔH, ΔS.[7][15]KD, kon, koff.[11]KD, kon, koff.[12]
Thermodynamic Data Complete thermodynamic profile in a single experiment.[2][7]Requires experiments at multiple temperatures (van't Hoff analysis).[11]Thermodynamic characterization is not typically feasible due to limited temperature control.[12]

A Guide to a Self-Validating ITC Experiment: Protocol and Causality

The integrity of ITC data hinges on meticulous experimental design and execution. The following protocol emphasizes the rationale behind each step to ensure the generation of high-quality, reproducible data.

Experimental Workflow Diagram

ITC_Workflow cluster_prep Phase 1: Meticulous Sample Preparation cluster_exp Phase 2: ITC Experiment Execution cluster_analysis Phase 3: Rigorous Data Analysis p_prep Protein Purification & QC (Purity >95%) buffer_match Precise Buffer Matching (Dialysis is critical) p_prep->buffer_match l_prep Ligand Preparation & QC (Accurate Concentration) l_prep->buffer_match instrument_setup Instrument Cleaning & Equilibration buffer_match->instrument_setup Proceed to Experiment sample_loading Degas & Load Samples (Avoid bubbles) instrument_setup->sample_loading titration Titration (Optimized injection parameters) sample_loading->titration control_exp Control Titration (Ligand into buffer) sample_loading->control_exp raw_data Raw Data Acquisition (Heat pulses) titration->raw_data Data Generation integration Integration of Heat Pulses control_exp->integration For background subtraction raw_data->integration isotherm_gen Generate Binding Isotherm integration->isotherm_gen model_fitting Fit to a Binding Model isotherm_gen->model_fitting thermo_params Derive Thermodynamic Parameters (KD, n, ΔH, ΔS) model_fitting->thermo_params Thermodynamic_Contributions cluster_gibbs Binding Affinity (ΔG) cluster_enthalpy Enthalpic Contribution (ΔH) cluster_entropy Entropic Contribution (ΔS) delta_g ΔG = ΔH - TΔS = -RTln(Ka) Overall binding strength delta_h Heat change (Hydrogen bonds, van der Waals) delta_h->delta_g Drives delta_s Change in disorder (Hydrophobic effect, conformational changes) delta_s->delta_g Drives

References

A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for Target Engagement of Thiazole-5-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within a living cell is a cornerstone of a successful research program. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free biophysical method to confirm and quantify this target engagement in a physiologically relevant environment.[1] This guide provides an in-depth comparison of CETSA with alternative target engagement methodologies, focusing on its application for the Thiazole-5-carbonitrile scaffold, a privileged structure in medicinal chemistry, particularly for kinase inhibitors.[2][3] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for robust data analysis and interpretation, empowering researchers to confidently assess the cellular activity of their compounds.

Introduction: The Imperative of Target Engagement

The central hypothesis of targeted drug discovery is that modulating a specific protein target will elicit a desired therapeutic effect. However, a compound's activity in a phenotypic screen does not guarantee it works via the intended mechanism. Off-target effects are a primary cause of preclinical and clinical failures.[4] Therefore, rigorous validation of on-target binding in a cellular context is not just a confirmatory step but a critical decision-making milestone.

This compound derivatives are a class of compounds frequently explored as inhibitors of protein kinases and other enzyme families due to their versatile structure and synthetic tractability.[2][5] Confirming that these small molecules reach and bind to their intracellular targets is paramount. CETSA offers a direct and elegant solution by leveraging the fundamental principle of ligand-induced thermal stabilization.[6]

The Core Principle of CETSA

CETSA is predicated on a simple biophysical principle: the binding of a ligand (e.g., a this compound inhibitor) to its target protein increases the protein's resistance to heat-induced denaturation.[1] When cells are heated, proteins begin to unfold and aggregate, losing their solubility. A ligand-bound protein, being more stable, will remain in its native, soluble state at higher temperatures compared to its unbound counterpart.[7] By measuring the amount of soluble protein remaining across a temperature gradient, we can generate a "melting curve." A shift in this curve to higher temperatures in the presence of a compound is direct evidence of target engagement.[8]

cluster_0 No Compound (Vehicle) cluster_1 With this compound Compound Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured/Aggregated Protein Denatured/Aggregated Protein Heat->Denatured/Aggregated Protein Bound Protein Bound Protein Heat_2 Heat Bound Protein->Heat_2 Stable, Soluble Protein Stable, Soluble Protein Heat_2->Stable, Soluble Protein

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.

Comparative Analysis: CETSA vs. Alternative Assays

The choice of a target engagement assay depends on the specific research question, available resources, and the nature of the target. CETSA's primary advantage is its ability to provide label-free, direct evidence of binding inside intact cells.

AssayPrincipleFormatThroughputKey AdvantageKey Limitation
CETSA Ligand-induced thermal stabilizationCell-based, LysateLow to HighLabel-free; physiologically relevant contextNot all binding events cause a thermal shift; indirect readout
Biochemical Assays Measures modulation of target activity (e.g., kinase activity)In vitro (purified protein)HighDirect measure of functional consequenceLacks cellular context (permeability, metabolism)
NanoBRET™ Bioluminescence Resonance Energy TransferCell-basedHighLive-cell, real-time kinetics possibleRequires genetic modification of target protein
DARTS Ligand-induced protection from proteolysisLysate-basedLowLabel-free; good for targets with no enzymatic functionRequires careful optimization of protease digestion
SPROX Ligand-induced protection from chemical denaturationCell-based, LysateLowProteome-wide possible with MSComplex workflow and data analysis
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingIn vitro (purified protein)MediumReal-time kinetics (kon, koff)Requires protein immobilization; lacks cellular context
Supporting Experimental Data (Hypothetical)

This table illustrates a hypothetical comparison for a this compound inhibitor ("Compound X") targeting Kinase Y.

AssayMetricResult for Compound XInterpretation
Biochemical Assay IC5050 nMPotent functional inhibition of purified Kinase Y.
CETSA (ITDR) EC50500 nMDirect target engagement in cells is 10-fold less potent, suggesting potential issues with cell permeability or efflux.
NanoBRET™ EC50450 nMConfirms cellular target engagement, corroborating CETSA data.
Western Blot (p-Substrate) IC50600 nMCellular functional activity aligns with target engagement potency, not biochemical potency.

This data demonstrates the critical insight provided by CETSA: while Compound X is a potent biochemical inhibitor, its cellular engagement is significantly lower, a fact that would be missed by relying solely on in vitro methods.

Experimental Guide: A Dual-Pronged CETSA Approach

To robustly characterize a this compound compound, we recommend a two-step CETSA process: first, a melt curve to confirm stabilization, followed by an isothermal dose-response (ITDR) experiment to quantify cellular potency.

cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (e.g., 2h with Thiazole Compound or DMSO) B 2. Cell Harvest & Wash (Remove media and unbound compound) A->B C 3. Heat Challenge (Aliquot cells and heat across a temperature gradient or at a single temp) B->C D 4. Cell Lysis (Freeze-thaw cycles or lysis buffer) C->D E 5. Separation (Centrifuge to pellet aggregated proteins) D->E F 6. Supernatant Collection (Contains soluble, stabilized protein) E->F G 7. Protein Quantification (e.g., Western Blot, AlphaLISA, MS) F->G H 8. Data Analysis (Plot curves, calculate ΔTagg or EC50) G->H cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Target Target Kinase Y Receptor->Target Activates Substrate Substrate Target->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor This compound Inhibitor Inhibitor->Target CETSA confirms this interaction

References

A Senior Application Scientist's Guide to the Comparative ADME Properties of Thiazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its ability to engage in a wide range of biological interactions makes it a frequent starting point for drug discovery campaigns. The Thiazole-5-carbonitrile moiety, in particular, offers a versatile chemical handle for structural modification, allowing for the fine-tuning of potency and selectivity. However, optimizing a compound for its target is only half the battle. A promising lead candidate can fail spectacularly during development if it possesses poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comparative framework for evaluating the ADME properties of novel this compound analogs. We will move beyond a simple listing of data points to explain the causality behind experimental choices, provide detailed, field-proven protocols for key assays, and explore the critical structure-ADME relationships that drive successful drug design. Our focus is on empowering researchers to make informed decisions, identify liabilities early, and strategically build a data package that supports the advancement of high-quality drug candidates.

Comparative ADME Profile: A Snapshot

To illustrate the impact of structural modifications on the this compound core, we present a comparative analysis of three hypothetical analogs. These analogs differ by the substituent at the R¹ position, a common site for chemical elaboration aimed at improving target potency.

ParameterAnalog A (R¹ = -CH₃)Analog B (R¹ = -CF₃)Analog C (R¹ = -OMe)Desired ProfileRationale
Absorption
Caco-2 Papp (A→B) (10⁻⁶ cm/s)15.218.59.8>10High permeability suggests good potential for oral absorption.[3][4]
Efflux Ratio (B→A / A→B)1.11.23.5<2An efflux ratio greater than 2 indicates the compound may be actively pumped out of cells by transporters like P-gp, reducing absorption.[4]
Distribution
Plasma Protein Binding (%)85.099.275.5<99%Very high binding leaves little free drug to exert a therapeutic effect.[5][6]
Metabolism
Human Liver Microsome t½ (min)4515>60>30A longer half-life suggests lower intrinsic clearance and potentially longer duration of action in the body.[7][8]
CYP3A4 Inhibition IC₅₀ (µM)>251.5>25>10A low IC₅₀ indicates a high risk of drug-drug interactions (DDIs) with other drugs metabolized by this key enzyme.[9][10]

Analysis:

  • Analog A shows a balanced profile with good permeability, low efflux, moderate plasma protein binding, and acceptable metabolic stability.

  • Analog B , with the electron-withdrawing -CF₃ group, exhibits improved permeability but suffers from very high plasma protein binding and significant CYP3A4 inhibition, a potential showstopper for development.

  • Analog C , containing the -OMe group, shows excellent metabolic stability but is flagged for potential efflux and has lower permeability, which may limit its oral bioavailability.

This table demonstrates how seemingly small chemical changes can profoundly impact a compound's overall ADME profile, highlighting the necessity of integrated, multi-parameter assessment.

Workflow for In Vitro ADME Profiling

The following diagram illustrates a typical workflow for screening and characterizing compounds in early drug discovery. This tiered approach allows for the rapid screening of many compounds in cost-effective, high-throughput assays, with more complex and resource-intensive assays reserved for the most promising candidates.

ADME_Workflow cluster_0 Early Discovery / High-Throughput Screening cluster_1 Lead Optimization / In-Depth Profiling cluster_2 Pre-Clinical Candidate Selection HTS_Perm Permeability (PAMPA) Caco2 Caco-2 Permeability (Papp A→B, Efflux Ratio) HTS_Perm->Caco2 Promising Permeability Decision1 Select Leads for Optimization HTS_Perm->Decision1 HTS_MetStab Metabolic Stability (Pooled Microsomes, single time point) MetStab_Full Metabolic Stability (Multi-point t½, Clint) HTS_MetStab->MetStab_Full Good Stability HTS_MetStab->Decision1 HTS_Sol Kinetic Solubility HTS_Sol->HTS_Perm HTS_Sol->HTS_MetStab InVivo_PK In Vivo Pharmacokinetics (Rat, Dog) Caco2->InVivo_PK Decision2 Nominate Development Candidate Caco2->Decision2 MetID Metabolite Identification MetStab_Full->MetID Reaction_Pheno Reaction Phenotyping MetStab_Full->Reaction_Pheno MetStab_Full->Decision2 PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->InVivo_PK PPB->Decision2 CYP_Inhib CYP Inhibition (IC50 Panel - 3A4, 2D6, etc.) CYP_Inhib->InVivo_PK Low DDI Risk CYP_Inhib->Decision2 MetID->InVivo_PK Start New Chemical Entity (this compound Analog) Start->HTS_Sol Decision1->Caco2 Decision1->MetStab_Full Decision1->PPB Decision1->CYP_Inhib Decision2->InVivo_PK

Caption: Tiered workflow for ADME assessment in drug discovery.

In-Depth Analysis and Experimental Methodologies

Absorption: Caco-2 Permeability Assay

Expertise & Experience: Predicting human oral absorption is a cornerstone of preclinical development. While simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive diffusion, they fail to capture the complex biology of the human gut. The Caco-2 cell permeability assay is the industry standard because Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[3][4][11] This allows us to measure not just passive permeability (Papp) but also to identify compounds that are actively removed from the cell (efflux), a common cause of poor bioavailability.[4]

Detailed Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in multi-well plates (e.g., Transwell™ plates) and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[4]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within the acceptable range are used.[11]

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to a final working concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral, A→B):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers.

    • The apical chamber is filled with the compound-containing transport buffer.

    • The basolateral chamber is filled with fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking for a set period (e.g., 2 hours).[11]

    • At the end of the incubation, samples are taken from both chambers for analysis.

  • Permeability Measurement (Basolateral to Apical, B→A):

    • The process is repeated on a separate set of wells, but this time the compound-containing buffer is added to the basolateral chamber and fresh buffer to the apical chamber. This measures transport in the reverse direction.[4]

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio is calculated as: Papp(B→A) / Papp(A→B).

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

Expertise & Experience: Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[6] It is the unbound, or "free," fraction of the drug that is available to interact with its target and exert a pharmacological effect.[5] Therefore, measuring the fraction bound (%PPB) is critical. While methods like ultrafiltration exist, Rapid Equilibrium Dialysis (RED) is the gold standard.[12] It minimizes experimental artifacts by allowing the free drug to reach a true equilibrium across a semi-permeable membrane, providing a highly accurate measure of the unbound fraction.

Detailed Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A 96-well RED device is used. Each well consists of two chambers separated by a dialysis membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows small molecule drugs to pass but retains large plasma proteins.[12]

  • Compound Spiking: The test compound is spiked into pooled plasma (human, rat, etc.) at a final concentration of 1-5 µM.[6]

  • Dialysis:

    • The plasma containing the test compound is added to one chamber (the plasma chamber).

    • Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the buffer chamber).[5]

    • The plate is sealed and incubated at 37°C on an orbital shaker for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[5][6]

  • Sample Collection: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching and Protein Precipitation: To ensure accurate comparison by LC-MS/MS, the samples are matrix-matched: an equal volume of blank plasma is added to the buffer sample, and an equal volume of buffer is added to the plasma sample. An ice-cold organic solvent (e.g., acetonitrile) containing an internal standard is then added to all samples to precipitate the proteins.[5][13]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber.

  • Data Calculation:

    • The percentage of plasma protein bound (%PPB) is calculated as: % Bound = ([Plasma Conc] - [Buffer Conc]) / [Plasma Conc] * 100

Metabolism: Stability and CYP Inhibition

Expertise & Experience: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily is responsible for the clearance of the majority of small molecule drugs.[8][9] We assess metabolism from two critical angles:

  • Metabolic Stability: How quickly is the compound broken down? The liver microsomal stability assay uses subcellular fractions rich in CYP enzymes to measure a compound's intrinsic clearance.[14] This helps predict its in vivo half-life.

  • CYP Inhibition: Does the compound inhibit the metabolism of other drugs? This is a major cause of drug-drug interactions (DDIs).[10][15] We screen compounds against key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) to determine their potential to cause harmful DDIs.

Detailed Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Test Compound: Prepare a working solution of the this compound analog (e.g., 1 µM final concentration).

    • Liver Microsomes: Thaw pooled human liver microsomes and dilute them in phosphate buffer (pH 7.4). A typical protein concentration is 0.5 mg/mL.[8]

    • Cofactor: Prepare an NADPH regenerating system, which is required for CYP enzyme activity.[7]

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH cofactor.[8]

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[8][16]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.[13]

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • The half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (Clint) can also be calculated from these data.[7]

Detailed Protocol: CYP450 Inhibition (IC₅₀ Determination)

  • Incubation Mixture: For each CYP isoform to be tested (e.g., CYP3A4), prepare a reaction mixture containing:

    • Human liver microsomes.

    • An isoform-specific probe substrate (e.g., midazolam for CYP3A4).[16]

    • A range of concentrations of the test compound (e.g., 0.1 to 25 µM).[10]

    • Phosphate buffer (pH 7.4).

  • Reaction:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH cofactor.

    • Incubate for a predetermined time that is within the linear range of metabolite formation.

  • Termination and Analysis:

    • Stop the reaction with a cold organic solvent containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to measure the amount of the specific metabolite formed (e.g., 1'-hydroxymidazolam for the CYP3A4 reaction).[9]

  • Data Calculation:

    • The rate of metabolite formation at each test compound concentration is compared to a vehicle control (no inhibitor).

    • The data are plotted as percent inhibition versus test compound concentration.

    • The IC₅₀ value (the concentration of test compound that causes 50% inhibition) is determined by fitting the data to a four-parameter logistic curve.[10]

Conclusion and Strategic Outlook

The successful development of a this compound analog, or any drug candidate, hinges on a deep and early understanding of its ADME properties. A molecule with outstanding potency is of little value if it cannot reach its target in sufficient concentrations or if it poses a significant risk of causing harmful drug interactions.

By employing the robust, validated assays detailed in this guide, research teams can build a comprehensive ADME profile. This data-driven approach allows for the intelligent design of new analogs, where potential liabilities identified in one compound (e.g., CYP inhibition in Analog B) can be mitigated through targeted chemical modifications in the next iteration. This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery, and a thorough understanding of ADME principles is the fuel that powers it.

References

A Senior Application Scientist's Guide to In Vivo Validation of Thiazole-5-carbonitrile Efficacy in a Pancreatic Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with several approved drugs like Dasatinib demonstrating its therapeutic potential.[1] This guide presents a comprehensive framework for the in vivo validation of a novel Thiazole-5-carbonitrile derivative, designated T5C-2025, a putative inhibitor of tumorigenic signaling pathways. We detail a comparative efficacy study in a pancreatic ductal adenocarcinoma (PDAC) xenograft model, benchmarking T5C-2025 against Gemcitabine, a standard-of-care chemotherapeutic agent.[2][3] This document provides field-proven insights into experimental design, detailed protocols for efficacy and pharmacokinetic analysis, and a robust framework for data interpretation, serving as a practical guide for researchers advancing novel oncology candidates from bench to preclinical validation.

Introduction: The Rationale for In Vivo Assessment

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal solid malignancies, with a 5-year survival rate below 10%.[4] This grim prognosis is largely due to late-stage diagnosis and profound resistance to conventional therapies.[3] The current first-line treatments, including Gemcitabine and combination regimens like FOLFIRINOX, offer only modest survival benefits, underscoring the urgent need for novel therapeutic agents.[3][5]

1.1 The Therapeutic Promise of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent anti-cancer effects.[6][7][8][9] Their mechanism of action is diverse, often involving the inhibition of key kinases, interference with cell signaling pathways, and induction of apoptosis.[1][6][8] Our lead compound, T5C-2025, is a novel this compound derivative designed to target pathways implicated in PDAC progression. Preliminary in vitro studies have demonstrated its potent cytotoxicity against various pancreatic cancer cell lines.

1.2 The Imperative for In Vivo Validation

While in vitro assays are crucial for initial screening, they cannot recapitulate the complex interplay between the tumor, its microenvironment, and host physiology.[10] In vivo studies in animal models are therefore an indispensable step to evaluate a drug candidate's true therapeutic potential. These models allow for the assessment of efficacy in a more clinically relevant context and provide critical data on pharmacokinetics (PK) and safety, which collectively inform the decision to advance a compound toward clinical trials.[11]

Comparative Framework: Establishing a Validated Benchmark

To rigorously assess the efficacy of T5C-2025, a well-defined comparative framework is essential. This involves benchmarking its performance against both a negative control (Vehicle) and a clinically relevant positive control (Standard-of-Care).

  • Vehicle Control: This group receives the formulation solution without the active compound. It serves as the baseline for tumor growth and allows for the unambiguous attribution of any anti-tumor effects to the therapeutic agent itself.

  • Standard-of-Care (SoC): Gemcitabine. Gemcitabine is a nucleoside analog that has been a first-line treatment for pancreatic cancer for decades.[2][12] It functions by inhibiting DNA synthesis, leading to cell death.[13][14][15] Comparing T5C-2025 to Gemcitabine provides a direct measure of its relative efficacy against an established therapeutic.

Experimental Design and Protocols

The cornerstone of this validation is a robustly designed in vivo study that integrates efficacy, pharmacokinetic, and toxicology endpoints.

3.1 Animal Model Selection and Justification

The subcutaneous xenograft model in immunocompromised mice is the most widely used and straightforward model for initial efficacy testing of anti-cancer agents.[16][17]

  • Model: Human Pancreatic Cancer Xenograft (Subcutaneous)

  • Cell Line: PANC-1, a well-characterized human PDAC cell line.

  • Animal Strain: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, 6-8 weeks old.

  • Justification: NOD/SCID mice lack functional T and B cells and have deficits in innate immunity, which makes them highly effective hosts for human tumor grafts, preventing rejection.[16] The subcutaneous model allows for easy, non-invasive monitoring of tumor growth via caliper measurements.[16][17]

3.2 In Vivo Efficacy Study: Workflow and Protocol

The following workflow provides a comprehensive overview of the efficacy study from initiation to endpoint.

G cluster_pre Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (1 week) implant PANC-1 Cell Implantation (Subcutaneous) acclimatize->implant growth Tumor Growth Monitoring (to ~150 mm³) implant->growth randomize Randomization into Groups (n=8-10 per group) growth->randomize Tumors reach target size dosing Daily Dosing (21-28 days) randomize->dosing monitor Tumor Volume & Body Weight (2-3 times/week) dosing->monitor endpoint Study Endpoint (Tumor size limit or final day) monitor->endpoint Pre-defined endpoint criteria met necropsy Necropsy & Tissue Collection (Tumor, Blood, Organs) endpoint->necropsy analysis Data Analysis (TGI, PK, Histo) necropsy->analysis

Figure 1. Experimental workflow for the in vivo efficacy study.

Protocol 1: Subcutaneous Xenograft Efficacy Study

  • Cell Culture: PANC-1 cells are cultured in standard recommended media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.[18]

  • Tumor Implantation: Harvest PANC-1 cells during the exponential growth phase. Resuspend 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel and inject subcutaneously into the right flank of each mouse.[18]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).[18]

  • Dose Formulation & Administration:

    • T5C-2025: Formulate in a vehicle such as 0.5% CMC-Na with 0.1% Tween 80.[18] Administer orally (PO) once daily.

    • Gemcitabine: Formulate in saline. Administer intraperitoneally (IP) according to established protocols.

    • Vehicle: Administer the corresponding vehicle via the same route and schedule.

  • Monitoring: Measure tumor volume and animal body weight 2-3 times per week. Monitor animal health daily.[18]

  • Endpoint: Conclude the study when tumors in the vehicle control group reach a pre-determined maximum size (e.g., 2000 mm³) or at the end of the treatment period.

  • Tissue Collection: At the endpoint, collect blood via cardiac puncture for PK analysis and harvest tumors and major organs for further analysis (e.g., histology, biomarker analysis).

3.3 Pharmacokinetic (PK) Analysis

A satellite group of animals is typically used for PK studies to avoid interfering with the efficacy arm.

Protocol 2: Pharmacokinetic Study in Tumor-Bearing Mice

  • Animal Model: Use a separate cohort of tumor-bearing mice prepared as described above.

  • Dosing: Administer a single dose of T5C-2025 via the intended clinical route (e.g., PO) and an intravenous (IV) route for bioavailability assessment.[19][20]

  • Blood Sampling: Collect serial blood samples (approx. 30-50 µL) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing via the saphenous or submandibular vein.[20][21]

  • Plasma Preparation: Process blood samples to isolate plasma, which is then stored at -80°C until analysis.[18]

  • Bioanalysis: Determine the concentration of T5C-2025 in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[18][19]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.[18][20]

3.4 Toxicology and Safety Assessment

Safety is paramount. Throughout the efficacy study, monitor for signs of toxicity.

  • Clinical Observations: Daily monitoring for changes in behavior, appearance, or activity.

  • Body Weight: A significant drop in body weight (>15-20%) is a key indicator of toxicity.

  • Gross Necropsy: At the study endpoint, perform a visual inspection of major organs.

  • Histopathology: For a more detailed assessment, key organs (liver, kidney, spleen, etc.) can be fixed for histological analysis. This aligns with principles outlined in OECD guidelines for repeated dose toxicity studies.[22][23][24][25]

Results: A Comparative Analysis

Data should be presented clearly to allow for objective comparison. The following tables represent illustrative data based on typical outcomes for a promising novel agent.

Table 1: Comparative Efficacy in PANC-1 Xenograft Model

Treatment Group (Dose) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI %) Statistical Significance (vs. Vehicle)
Vehicle 1850 ± 210 - -
Gemcitabine (60 mg/kg, IP) 980 ± 150 47% p < 0.01

| T5C-2025 (50 mg/kg, PO) | 630 ± 110 | 66% | p < 0.001 |

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Comparative Pharmacokinetic Profile (Single Dose, PO)

Compound Tmax (hr) Cmax (ng/mL) AUC (0-24h) (ng·hr/mL) Bioavailability (F%)
T5C-2025 (50 mg/kg) 1.5 2100 15500 45%

| Literature Gemcitabine | ~0.5-1 | Variable | Variable | <10% |

Table 3: Comparative Safety & Tolerability Profile

Treatment Group Maximum Mean Body Weight Loss (%) Treatment-Related Mortalities Notable Clinical Signs
Vehicle < 2% 0/10 None
Gemcitabine (60 mg/kg) 12% 1/10 Mild lethargy, ruffled fur

| T5C-2025 (50 mg/kg) | 4% | 0/10 | None |

Discussion and Interpretation

5.1 Synthesizing the Data

The illustrative results suggest that T5C-2025 demonstrates superior anti-tumor efficacy compared to the standard-of-care, Gemcitabine, in this PANC-1 xenograft model. The 66% TGI achieved with T5C-2025 is statistically significant and represents a robust therapeutic effect.

Crucially, this enhanced efficacy is coupled with a favorable safety profile. The minimal body weight loss and absence of adverse clinical signs in the T5C-2025 group contrast with the moderate toxicity observed with Gemcitabine, suggesting a wider therapeutic window for the novel compound.

The pharmacokinetic data indicate that T5C-2025 is orally bioavailable, a significant advantage for patient convenience and potential long-term dosing regimens. The Tmax of 1.5 hours and sustained exposure (AUC) correlate well with the once-daily dosing schedule used in the efficacy study.

5.2 Mechanistic Grounding & Future Directions

While efficacy is the primary endpoint, understanding the mechanism is key. The following diagram illustrates the proposed mechanism of Gemcitabine, which T5C-2025 aims to outperform through a potentially different pathway, such as kinase inhibition, which is common for thiazole derivatives.[1]

G cluster_gem Gemcitabine Mechanism of Action Gem Gemcitabine (dFdC) dFdCTP Active Metabolite (dFdCTP) Gem->dFdCTP Intracellular Phosphorylation DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competes with natural dCTP DNA DNA Synthesis DNA_Polymerase->DNA Incorporates into DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Causes Masked Chain Termination

References

A Senior Application Scientist's Guide to the Synthesis of Thiazole-5-carbonitrile: A Comparative Analysis of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The thiazole-5-carbonitrile scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis, while seemingly straightforward, presents a landscape of varied protocols with differing levels of reproducibility and practicality. This guide provides an in-depth, objective comparison of published synthesis routes to this compound, offering field-proven insights and detailed experimental data to aid researchers in selecting the most suitable method for their needs.

Introduction: The Significance of the this compound Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery. The addition of a carbonitrile group at the 5-position introduces a versatile functional handle for further molecular elaboration, making this compound a valuable building block for the synthesis of complex pharmaceutical agents. However, the seemingly simple structure belies the nuances and challenges associated with its efficient and reproducible synthesis. This guide will dissect and compare the most common synthetic strategies, focusing on their underlying mechanisms, experimental intricacies, and overall robustness.

Comparative Analysis of Synthetic Protocols

Two primary multi-step synthetic routes to this compound have been identified and evaluated from the literature. A direct synthesis of the parent, unsubstituted this compound is not well-documented, necessitating a strategic approach involving the synthesis of a functionalized intermediate followed by subsequent modification. The most prevalent and logical pathway involves:

  • Formation of 2-Aminothis compound: This key intermediate can be prepared via several named reactions, most notably the Gewald and Cook-Heilbron syntheses.

  • Conversion to 2-Bromothis compound: The amino group of the intermediate is transformed into a bromine atom via the Sandmeyer reaction.

  • Reductive Dehalogenation: The final step involves the removal of the bromine atom to yield the target this compound.

A less common, but plausible, alternative involves the formylation of 2-aminothiazole, followed by conversion of the formyl group to a nitrile. This guide will focus on the more established halogenation-dehalogenation route due to a greater availability of published data.

Protocol 1: The Gewald Aminothiophene Synthesis Approach to 2-Aminothis compound

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes, which can be adapted for the synthesis of 2-aminothiazoles.[1][2] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. For the synthesis of 2-aminothis compound, malononitrile serves as the active methylene nitrile.

Reaction Scheme:

Gewald Synthesis reagents Malononitrile + Sulfur + Base intermediate [Intermediate Complex] reagents->intermediate Gewald Reaction product 2-Aminothis compound intermediate->product Cook-Heilbron Synthesis reagents α-Aminonitrile + CS2 (or equivalent) intermediate [Dithiocarbamate intermediate] reagents->intermediate Cook-Heilbron Reaction product 5-Aminothiazole derivative intermediate->product Cyclization Sandmeyer Reaction start 2-Aminothis compound diazonium [Thiazole-2-diazonium salt] start->diazonium NaNO2, HBr product 2-Bromothis compound diazonium->product CuBr Reductive Dehalogenation start 2-Bromothis compound product This compound start->product Pd/C, H-donor (e.g., Ammonium formate)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the research scientist, the synthesis of a novel compound is a moment of discovery. However, the lifecycle of that chemical does not end at the bench. Responsible management, from acquisition to disposal, is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of thiazole-5-carbonitrile, grounded in an understanding of its chemical properties and the governing regulatory frameworks. Our goal is to empower you with the knowledge to manage this chemical waste safely, efficiently, and in full compliance with environmental standards.

Part 1: Hazard Assessment & Characterization of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This is not merely a procedural formality; it is the scientific basis upon which all subsequent safety and handling decisions are made. This compound (CAS No. 25742-12-5) is a heterocyclic compound whose reactivity and toxicity are dictated by the thiazole ring and the nitrile functional group.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1] As a crystalline solid, the primary routes of exposure are inhalation of dust, skin/eye contact, and accidental ingestion.[1][2]

Table 1: Hazard Profile of this compound

Hazard ClassGHS Hazard StatementCausality and Experimental Insight
Acute Toxicity, Oral H302: Harmful if swallowedThe nitrile functional group (-C≡N) can be metabolized to release cyanide ions in the body, interfering with cellular respiration.
Acute Toxicity, Dermal H312: Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity.[1] Always use proper glove removal techniques to avoid cross-contamination.
Acute Toxicity, Inhalation H332: Harmful if inhaledFine crystalline dust can be easily aerosolized and inhaled, causing respiratory tract irritation and potential systemic effects.[1]
Skin Corrosion/Irritation H315: Causes skin irritationThe chemical structure can disrupt the lipid bilayer of skin cells, leading to irritation and inflammation.[3]
Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation and potential damage.[3]
Respiratory Irritation H335: May cause respiratory irritationInhalation can irritate the mucous membranes of the respiratory system.[4]

Source: Data synthesized from PubChem and supplier Safety Data Sheets.[1][3][4]

Part 2: The Regulatory Framework: "Cradle-to-Grave" Responsibility

In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" management system, which means the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[7][8]

Simultaneously, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training requirements and the development of a written health and safety plan for handling hazardous materials.[9][10] Complying with these regulations is not optional; it is a legal and ethical obligation to protect yourself, your colleagues, and the environment.[11]

Part 3: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe handling and disposal of this compound waste. Each step is designed to ensure safety and compliance, minimizing risk at every stage.

Step 1: Waste Identification and Characterization

As the generator, you must first formally declare the waste as hazardous.[12] Based on the data in Table 1, this compound is classified as an acutely toxic hazardous waste. This determination is the critical first step that triggers all subsequent handling requirements.

Step 2: Segregation and Collection

Proper segregation is vital to prevent dangerous chemical reactions.

  • Action: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing papers, gloves, silica gel) in a dedicated, properly sealed waste container.

  • Causality: Nitriles are incompatible with strong oxidizing acids and bases.[13] Mixing them can lead to violent reactions or the rapid generation of highly toxic hydrogen cyanide gas.[13] Never mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

Step 3: Container Labeling

Accurate labeling is a key component of the RCRA tracking system.[14]

  • Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic")

    • The accumulation start date (the date the first drop of waste entered the container)

  • Causality: This label communicates the container's contents and hazards to everyone who will handle it, from lab personnel to the final disposal facility operators, ensuring their safety and proper handling.[14]

Step 4: On-Site Accumulation and Storage
  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area must be at or near the point of generation and under the control of the operator.[12] The storage location should be cool, dry, well-ventilated, and away from heat or ignition sources.[4]

  • Causality: Storing hazardous waste in a controlled and secure location prevents accidental spills, unauthorized access, and exposure to incompatible conditions.

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's EHS department to schedule a pickup. They will coordinate with a licensed professional waste disposal service.

  • Causality: Only certified and permitted Treatment, Storage, and Disposal Facilities (TSDFs) are legally allowed to handle and dispose of hazardous waste.[7][12] Attempting to dispose of this material through other means is a serious regulatory violation.

Below is a diagram illustrating this essential workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Logistics A Step 1: Identify Waste (this compound is Toxic) B Step 2: Segregate & Collect (Dedicated, Sealed Container) A->B Characterize as Hazardous C Step 3: Label Container (Hazardous Waste Tag) B->C Prevent Reactions D Step 4: Store in SAA (Secure, Ventilated Area) C->D Ensure Safe Storage E Step 5: Schedule Pickup (Contact EHS Dept.) D->E Request Disposal F Transport (Licensed Transporter) E->F Manifest Tracking G Final Disposal (Approved TSDF) F->G Cradle-to-Grave Complete

Caption: Decision workflow for this compound waste management.

Part 4: Approved Disposal Methodologies

Understanding the final destination of your waste reinforces the importance of the preceding steps. For organic compounds containing nitrogen and sulfur, such as this compound, the EPA-preferred method of disposal is high-temperature incineration.

  • Method: The waste is burned in a specialized chemical incinerator equipped with an afterburner and a scrubber system.[15]

  • Causality:

    • Complete Destruction: High temperatures (typically >850°C) ensure the complete thermal oxidation of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, nitrogen oxides (NOx), and sulfur oxides (SOx).[16][17]

    • Prevents Toxic Byproducts: Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide (HCN) gas.[13][18] The high temperatures and controlled oxygen supply in a proper incinerator are designed to prevent this.

    • Pollution Control: The afterburner provides a secondary combustion zone to destroy any remaining organic compounds, while the scrubber system neutralizes acidic gases (NOx, SOx) before they are released into the atmosphere.[15]

Crucially, the following methods are strictly prohibited:

  • Sewer Disposal: This is illegal and environmentally irresponsible. The compound's toxicity can harm aquatic life and disrupt the biological processes in wastewater treatment plants.

  • Landfill: Direct landfilling of untreated, toxic organic waste is prohibited by EPA land disposal restrictions.[5]

  • Uncontrolled Chemical Neutralization: While nitriles can be hydrolyzed, this process can be hazardous and should only be attempted by trained professionals in a permitted facility.

Part 5: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention.[3][15]

  • Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[15]

  • Action: In all cases of exposure, show the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[3]

Minor Spills (in a controlled lab setting)
  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container and manage it according to the workflow in Part 3.

For major spills, evacuate the area immediately and contact your institution's EHS emergency response team.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is more than a list of procedures; it is an integral part of the scientific process. By understanding the chemical's hazards, adhering to the regulatory framework, and meticulously following a validated disposal workflow, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. This diligence builds trust and underscores the integrity of your research from discovery to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazole-5-carbonitrile
Reactant of Route 2
Thiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.